molecular formula C11H15N3O B3040653 4-(4-Aminophenyl)-1-methylpiperazin-2-one CAS No. 223786-01-4

4-(4-Aminophenyl)-1-methylpiperazin-2-one

Cat. No.: B3040653
CAS No.: 223786-01-4
M. Wt: 205.26 g/mol
InChI Key: FBRZMCMDPQEDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminophenyl)-1-methylpiperazin-2-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Aminophenyl)-1-methylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenyl)-1-methylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRZMCMDPQEDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Aminophenyl)-1-methylpiperazin-2-one: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4-(4-Aminophenyl)-1-methylpiperazin-2-one (CAS 223786-01-4) has emerged as a highly privileged scaffold[1]. By combining a reactive aniline moiety with a polar, rigidified piperazinone ring, this compound serves as an ideal vector for synthesizing targeted therapies, including EGFR kinase inhibitors[2], ferroptosis modulators[3], and PROTAC degraders targeting PI3K[4].

This technical guide provides an in-depth analysis of the compound's structural rationale, physicochemical properties, and a self-validating synthetic methodology designed for high-yield laboratory and scale-up applications.

Chemical Identity & Physicochemical Profiling

The structural architecture of 4-(4-Aminophenyl)-1-methylpiperazin-2-one is meticulously suited for lead optimization. The primary amine acts as a versatile nucleophile for amide coupling, Buchwald-Hartwig aminations, or urea formations. Conversely, the 1-methylpiperazin-2-one motif operates as a solvent-exposed solubilizing group. The carbonyl oxygen functions as a strong hydrogen bond acceptor, while the


-methyl group caps the nitrogen, preventing unwanted hydrogen bond donation that could otherwise reduce membrane permeability.
Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this compound highly compliant with Lipinski’s Rule of Five[1]:

PropertyValue
Chemical Name 4-(4-Aminophenyl)-1-methylpiperazin-2-one
CAS Registry Number 223786-01-4
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Topological Polar Surface Area (TPSA) 49.57 Ų
SMILES String CN1CCN(CC1=O)C2=CC=C(C=C2)N
Standard Purity ≥98% (HPLC validated)
Storage Conditions Sealed in dry, 2-8°C

Synthetic Methodology & Workflow

The synthesis of 4-(4-aminophenyl)-1-methylpiperazin-2-one relies on a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation. The starting material, 1-methylpiperazin-2-one, is readily synthesized via the cyclization of ethylenediamine derivatives[5].

Visualization of the Synthetic Pathway

SyntheticWorkflow A 1-Methylpiperazin-2-one (Nucleophile) C SNAr Reaction K2CO3, DMF, 80°C A->C B 1-Fluoro-4-nitrobenzene (Electrophile) B->C D 4-(4-Nitrophenyl)-1- methylpiperazin-2-one C->D Intermediate Isolation E Catalytic Reduction H2, Pd/C, MeOH D->E F 4-(4-Aminophenyl)-1- methylpiperazin-2-one (Target Compound) E->F Final Purification

Fig 1: Two-step synthesis of 4-(4-aminophenyl)-1-methylpiperazin-2-one via SNAr and reduction.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, it is critical to not only execute steps but to understand the thermodynamic and kinetic causality behind each reagent choice. The following protocols are designed as self-validating systems to ensure high purity and yield.

Protocol 1: Synthesis of 4-(4-Nitrophenyl)-1-methylpiperazin-2-one (SₙAr)

Objective: Couple the piperazinone core to the aromatic ring.

  • Reaction Setup: Charge an oven-dried round-bottom flask with 1-methylpiperazin-2-one (1.0 equiv) and anhydrous

    
    -Dimethylformamide (DMF) to create a 0.5 M solution.
    
    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during the SₙAr reaction, significantly accelerating the reaction rate.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv).

    • Causality: K₂CO₃ acts as a mild, insoluble inorganic base. It deprotonates the secondary amine of the piperazinone in situ and scavenges the highly corrosive Hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the nucleophile.

  • Electrophile Addition: Slowly add 1-fluoro-4-nitrobenzene (1.1 equiv)[3].

    • Causality: The strongly electron-withdrawing nitro group positioned para to the fluorine atom drastically lowers the LUMO energy of the aromatic ring, making it highly susceptible to nucleophilic attack.

  • Thermal Activation: Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup & Isolation: Cool the reaction to room temperature and pour it into crushed ice water. The intermediate will precipitate as a yellow solid. Filter, wash extensively with distilled water (to remove residual DMF and inorganic salts), and dry under a vacuum.

Protocol 2: Catalytic Reduction to the Target Aniline

Objective: Reduce the nitro group to a primary amine without cleaving the piperazinone ring.

  • Solubilization: Dissolve the isolated 4-(4-nitrophenyl)-1-methylpiperazin-2-one in HPLC-grade Methanol (0.2 M).

  • Catalyst Introduction: Purge the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

    • Causality: Dry Pd/C is highly pyrophoric, particularly when exposed to methanol vapors and oxygen. The Argon blanket prevents accidental ignition and ensures a safe catalytic environment.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the nitro peak and the emergence of the

    
     206.26 [M+H]⁺ peak validates completion.
    
  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite effectively traps the fine, nanoscale palladium particles. This is a critical self-validating step to prevent heavy metal contamination, which can poison downstream transition-metal-catalyzed cross-coupling reactions.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 4-(4-Aminophenyl)-1-methylpiperazin-2-one as an off-white solid. Purity can be confirmed via ¹H NMR (noting the upfield shift of aromatic protons and the appearance of a broad singlet for the -NH₂ group near 5.0 ppm).

Downstream Applications in Drug Discovery

Once synthesized, the aniline moiety of 4-(4-Aminophenyl)-1-methylpiperazin-2-one is primed for derivatization.

  • Kinase Inhibitors: It is frequently reacted with heteroaryl chlorides to form hinge-binding motifs in Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

  • PROTACs: The piperazinone ring acts as an excellent exit vector for attaching PEGylated or alkyl linkers, directing the molecule toward E3 ligases while maintaining favorable aqueous solubility for targeted protein degradation (e.g., PI3K targets)[4].

  • Ferroptosis Modulators: The scaffold has been successfully integrated into diarylamine para-acetamides to inhibit ferroptosis activity, showing promise in treating ischemia-reperfusion injuries and neuropathy[3].

References

  • ChemScene: 4-(4-Aminophenyl)-1-methylpiperazin-2-one - ChemScene.1

  • Search Result of "A123578" Product List (11) - Ambeed.com. 4

  • 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one - Benchchem. 5

  • WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides - Google Patents. 3

  • WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof - Google Patents. 2

Sources

The Strategic Role of 4-(4-Aminophenyl)-1-methylpiperazin-2-one (CAS 223786-01-4) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of optimal heterocycles is paramount for tuning a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4-(4-Aminophenyl)-1-methylpiperazin-2-one , identified by CAS Number 223786-01-4 , has emerged as a highly versatile building block[1]. By replacing traditional morpholine or unsubstituted piperazine rings with a 1-methylpiperazin-2-one scaffold, drug developers can strategically alter hydrogen bonding profiles, reduce basicity-driven off-target toxicities (such as hERG liability), and improve aqueous solubility.

This technical whitepaper provides an in-depth analysis of CAS 223786-01-4, detailing its physicochemical advantages, its mechanistic role in synthesizing cutting-edge kinase and GPCR modulators, and a fully validated, self-contained synthetic protocol for its preparation.

Molecular Architecture and Physicochemical Profiling

The structural anatomy of 4-(4-Aminophenyl)-1-methylpiperazin-2-one consists of a para-substituted aniline covalently linked to the nucleophilic nitrogen (N4) of a 1-methylpiperazin-2-one ring.

Causality in Scaffold Selection

Why do researchers actively substitute morpholin-3-one (found in Factor Xa inhibitors like Rivaroxaban) or standard piperazines with this specific analog?

  • Attenuated Basicity: The carbonyl group at C2 converts the adjacent N1 nitrogen into an amide, significantly lowering its pKa. This prevents the molecule from carrying a strong positive charge at physiological pH, thereby reducing phospholipidosis and hERG channel binding.

  • Metabolic Stability: The N-methyl group at the amide position blocks oxidative dealkylation by Cytochrome P450 enzymes (e.g., CYP3A4), a common metabolic soft spot in secondary amines.

  • Hydrogen Bonding Geometry: The amide carbonyl acts as a precise hydrogen bond acceptor, capable of interacting with specific hinge-region residues in kinase active sites.

Quantitative Data Summary

The following table summarizes the key physicochemical properties that make this compound an ideal intermediate for fragment-based drug discovery ()[1].

PropertyValuePharmacological / Structural Significance
CAS Number 223786-01-4Unique identifier for the 1-methylpiperazin-2-one analog.
Molecular Formula C₁₁H₁₅N₃OConfirms the presence of the aniline and piperazinone rings.
Molecular Weight 205.26 g/mol Low molecular weight, leaving ample room for further functionalization.
Topological Polar Surface Area (TPSA) 49.57 ŲOptimal range (< 90 Ų) for excellent oral bioavailability and potential BBB penetration.
Purity Standard ≥98%Required threshold to prevent propagation of impurities in multi-step synthesis.

Mechanistic Applications in Targeted Therapies

The primary amine of the aniline moiety serves as an ideal nucleophile for coupling with electrophilic cores, such as pyrimidines or carboxylic acids. This has led to the integration of CAS 223786-01-4 into several advanced therapeutic classes:

Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of pyrazolopyrimidine-based BTK inhibitors for B-cell malignancies and autoimmune diseases (e.g., arthritis), this analog is utilized to optimize the solvent-exposed region of the inhibitor ()[2],[3]. The piperazinone ring projects outward from the kinase hinge region, enhancing solubility without disrupting the critical covalent or reversible bonds formed with the Cys481 residue of BTK.

Autotaxin Inhibitors and GPCR Modulators

Beyond kinases, this scaffold is employed in synthesizing autotaxin inhibitors aimed at treating fibrotic diseases and chronic pruritus ()[4]. Furthermore, recent patent literature highlights its use in developing modulators for G-protein coupled receptors (GPCRs), specifically GLP-1 and GIP receptors, where tuning the receptor internalization (β-arrestin coupling) is highly dependent on the steric and electronic properties of the ligand's peripheral rings ()[5].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK PI3K PI3K Activation BCR->PI3K BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Piperazinone-based BTK Inhibitor Inhibitor->BTK Covalent/Reversible Binding Calcium Calcium Mobilization PLCg2->Calcium NFkB NF-κB / NFAT Transcription Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 1: BTK signaling pathway and targeted inhibition by piperazinone derivatives.

Validated Synthetic Methodology

To ensure maximum yield and purity, the synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one is executed via a highly controlled two-step protocol: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Arylation of the secondary amine (N4) of 1-methylpiperazin-2-one.

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), 1-Methylpiperazin-2-one (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Charge a flame-dried round-bottom flask with 1-fluoro-4-nitrobenzene and anhydrous DMF under a nitrogen atmosphere.

    • Add 1-methylpiperazin-2-one followed by finely powdered K₂CO₃.

    • Heat the reaction mixture to 90°C and stir for 8–12 hours.

    • Quench with ice water to precipitate the intermediate, 1-methyl-4-(4-nitrophenyl)piperazin-2-one. Filter, wash with cold water, and dry under a vacuum.

  • Causality & Logic: K₂CO₃ serves as a mild, non-nucleophilic base that scavenges the hydrofluoric acid byproduct without risking the hydrolysis of the piperazinone amide bond. DMF provides a highly polar aprotic environment, stabilizing the Meisenheimer complex transition state, thereby accelerating the SNAr reaction.

Step 2: Catalytic Hydrogenation

Objective: Chemoselective reduction of the nitroarene to an aniline.

  • Reagents: 1-Methyl-4-(4-nitrophenyl)piperazin-2-one (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), Hydrogen gas (H₂, 1 atm), Methanol (MeOH).

  • Procedure:

    • Dissolve the intermediate from Step 1 in degassed MeOH.

    • Carefully add 10% Pd/C under a blanket of argon to prevent ignition.

    • Purge the vessel with H₂ gas and maintain under a balloon (1 atm) at room temperature for 4–6 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the final product (CAS 223786-01-4).

  • Causality & Logic: Catalytic hydrogenation over Pd/C ensures complete reduction of the nitro group without reducing the piperazinone carbonyl or causing ring cleavage. Methanol solubilizes the intermediate while facilitating rapid proton transfer during the catalytic cycle.

Synthetic_Workflow Start 1-Fluoro-4-nitrobenzene + 1-Methylpiperazin-2-one Step1 SNAr Reaction (K2CO3, DMF, 90°C) Start->Step1 Intermediate 1-Methyl-4-(4-nitrophenyl) piperazin-2-one Step1->Intermediate QC1 LC-MS / TLC Check (Confirm mass & purity) Intermediate->QC1 Step2 Catalytic Hydrogenation (Pd/C, H2, MeOH, RT) QC1->Step2 Pass Product 4-(4-Aminophenyl)-1-methyl piperazin-2-one Step2->Product QC2 NMR / HPLC Validation (Confirm NH2 formation) Product->QC2

Figure 2: Two-step synthetic workflow and quality control checkpoints for CAS 223786-01-4.

Analytical Validation System

A protocol is only as reliable as its validation system. To confirm the successful synthesis of CAS 223786-01-4, the following analytical checkpoints must be satisfied:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The final product must exhibit a clear molecular ion peak at m/z 206.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode. The complete disappearance of the nitro intermediate (m/z 236.1) validates the completion of Step 2.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The most diagnostic signal is the appearance of a broad singlet integrating to 2 protons around δ 4.5–5.0 ppm (depending on the solvent, typically DMSO-d₆), corresponding to the newly formed primary amine (-NH₂). This peak must disappear upon the addition of D₂O (deuterium exchange). Furthermore, the aromatic protons will shift upfield compared to the nitro precursor due to the electron-donating nature of the amine group.

References

  • Principia Biopharma, Inc. "Pyrazolopyrimidine Compounds as Kinase Inhibitors." European Patent Office, EP 3181567 A1.
  • Autotaxin Inhibitors. "Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same." World Intellectual Property Organization, WO2018212534A1.
  • GPCR Modulators. "Modulators of g-protein coupled receptors." United States Patent and Trademark Office, US20230357347A1.

Sources

Piperazin-2-one Scaffolds in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazin-2-one (also known as 2-oxopiperazine or ketopiperazine) scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Its significance lies in its ability to function as a conformationally constrained peptidomimetic, specifically mimicking the


-turn  secondary structure of proteins.[2] By restricting the conformational freedom of the peptide backbone, this scaffold enhances binding affinity, metabolic stability, and oral bioavailability compared to linear peptides.

This guide provides a technical deep-dive into the structural rationale, synthetic methodologies, and therapeutic applications of piperazin-2-one scaffolds, designed for researchers optimizing lead compounds in drug discovery.[1]

Structural Significance & Pharmacophore Modeling[2]

Peptidomimetic Properties

The piperazin-2-one ring is structurally homologous to a dipeptide fragment but locked in a cyclic conformation.[1][2]

  • Conformational Constraint: The six-membered ring restricts the

    
     and 
    
    
    
    torsion angles, forcing the attached substituents (R-groups) into specific vector orientations that mimic the
    
    
    and
    
    
    residues of a
    
    
    -turn.[1]
  • Hydrogen Bonding: The amide functionality within the ring provides a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (amide nitrogen), essential for interacting with receptor pockets or enzyme active sites.

Pharmacophore Visualization

The diagram below illustrates the mapping between a native peptide


-turn and the piperazin-2-one mimetic.[1][2]

Pharmacophore NativePeptide Native Peptide (Beta-Turn) Scaffold Piperazin-2-one Scaffold NativePeptide->Scaffold Constrained Analog HBA H-Bond Acceptor (C=O) Scaffold->HBA HBD H-Bond Donor (NH) Scaffold->HBD SideChains Side Chain Vectors (R1, R2 mimic i+1, i+2) Scaffold->SideChains Stability Metabolic Stability (Protease Resistance) Scaffold->Stability

Figure 1: Pharmacophore mapping of the piperazin-2-one scaffold as a stable beta-turn mimetic.

Synthetic Methodologies

The synthesis of substituted piperazin-2-ones has evolved from classical cyclization to sophisticated multicomponent reactions (MCRs).[1][2]

The Ugi-Post-Condensation Strategy (The "UDC" Protocol)

The most versatile method for generating diverse libraries is the Ugi-De-Boc-Cyclize (UDC) strategy.[1][2] This route allows the introduction of four points of diversity (


 to 

) in a concise sequence.
Mechanism:
  • Ugi 4-Component Reaction (U4CR): An aldehyde, amine, isocyanide, and N-Boc-protected amino acid react to form a linear diamide intermediate.[1][2]

  • Deprotection: Acidic removal of the Boc group exposes a secondary amine.[2]

  • Cyclization: The free amine attacks the adjacent amide carbonyl (often activated or facilitated by conformation) to close the ring, expelling a leaving group or simply rearranging.

Reduction of Diketopiperazines

A classical approach involves the regioselective reduction of piperazine-2,6-diones (diketopiperazines).[1][2] While effective, this method often lacks the substitutional flexibility of the Ugi route.

Comparative Analysis of Methods[2]
FeatureUgi-Post-Condensation (UDC)Diketopiperazine ReductionCascade Cyclization (Pd-Cat)
Diversity Points High (4 distinct inputs)Moderate (2-3 inputs)High (3 inputs)
Reaction Type Multicomponent / One-potStepwiseTransition-metal catalyzed
Stereocontrol Dependent on amino acid inputHigh (from chiral pool)Moderate to High
Key Limitation Requires N-protected amino acidRegioselectivity of reductionCatalyst cost/sensitivity

Medicinal Chemistry Applications & Case Studies

Farnesyltransferase Inhibitors (FTIs)

Farnesyltransferase (FTase) is a target for anticancer therapy (Ras signaling).[1][2] Early inhibitors utilized imidazole groups to coordinate zinc in the active site.[2]

  • Innovation: Piperazin-2-one derivatives were designed as bioisosteres for the imidazole ring.[1][2]

  • Outcome: 1-Aryl-2,3-diketopiperazine and piperazin-2-one derivatives showed improved pharmacokinetic profiles and selectivity compared to the parent imidazole compounds (e.g., L-778,123 analogs).[1][2] The scaffold effectively positions the aryl group to engage the hydrophobic pocket while the carbonyl interacts with the zinc or stabilizing residues.

Bradykinin B1 Receptor Antagonists

Bradykinin B1 receptors are upregulated during chronic inflammation and pain.[2][3]

  • Lead Series: 3-Oxo-2-piperazinyl acetamides.[1][2][4]

  • Mechanism: The piperazin-2-one core serves as a rigid spacer, orienting a sulfonyl group and a distal lipophilic moiety (e.g., tetralin or biaryl) to achieve nanomolar affinity (

    
     nM).[1]
    
  • Advantage: This non-peptidic scaffold overcame the poor oral bioavailability associated with earlier peptide-based antagonists.[2]

Factor Xa Inhibitors

In the search for oral anticoagulants, N-arylpiperazinones have been explored as S1/S4 pocket binders.[2] The scaffold's rigidity ensures the correct vector alignment for halogen bonding or


-stacking interactions within the coagulation factor's active site.[2]

Detailed Experimental Protocol

Protocol: Synthesis of a 1,3,4-Trisubstituted Piperazin-2-one via Ugi-4CR and Acidic Cyclization.

Objective: To synthesize a library-ready scaffold from commercially available precursors.

Reagents:
  • Component A (Amine): Benzylamine (1.0 equiv)[1]

  • Component B (Aldehyde): Benzaldehyde (1.0 equiv)[1]

  • Component C (Acid): N-Boc-Glycine (1.0 equiv)[1][2]

  • Component D (Isocyanide): tert-Butyl isocyanide (1.0 equiv)[1][2]

  • Solvent: Methanol (MeOH), Dichloromethane (DCM)

  • Acids: Trifluoroacetic acid (TFA)[1][2]

Step-by-Step Workflow:
  • Ugi Condensation:

    • Dissolve Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in anhydrous MeOH (2 mL). Stir for 30 min at room temperature (RT) to form the imine.

    • Add N-Boc-Glycine (1.0 mmol) and tert-Butyl isocyanide (1.0 mmol).

    • Stir the mixture at RT for 24 hours.

    • Monitoring: Check reaction progress via TLC (SiO2, 50% EtOAc/Hexanes).

    • Workup: Evaporate solvent under reduced pressure.[2] The crude Ugi adduct is often used directly or purified by flash chromatography.[2]

  • Deprotection & Cyclization (One-Pot):

    • Dissolve the crude Ugi adduct in 10% TFA/DCM (5 mL).

    • Stir at RT for 4–6 hours. The acid removes the Boc group, generating the free amine.

    • Spontaneous Cyclization: In many cases, the free amine attacks the adjacent amide ester/amide bond. If cyclization is slow, reflux in MeOH with a catalytic amount of acetic acid or base (Et3N) may be required.

    • Quench: Neutralize with saturated NaHCO3 solution.[2] Extract with DCM (3 x 10 mL).

  • Purification:

    • Dry combined organics over Na2SO4, filter, and concentrate.

    • Purify via column chromatography (Gradient: 0-10% MeOH in DCM).[1][2]

    • Validation: Confirm structure via 1H-NMR (diagnostic peaks: piperazinone ring protons at 3.0-4.5 ppm) and LC-MS (M+H).

Synthetic Workflow Diagram

Synthesis Inputs Aldehyde + Amine + Isocyanide + N-Boc-Amino Acid Ugi Ugi 4-CR (Methanol, RT, 24h) Inputs->Ugi Intermediate Linear Ugi Adduct (N-Boc Protected) Ugi->Intermediate Deprotect Deprotection (TFA/DCM) Intermediate->Deprotect Cyclize Cyclization (Intramolecular Amidation) Deprotect->Cyclize Product Piperazin-2-one Scaffold Cyclize->Product

Figure 2: The "Ugi-De-Boc-Cyclize" (UDC) synthetic pathway for rapid scaffold generation.[1][2]

Future Outlook

The piperazin-2-one scaffold is evolving beyond simple inhibition.[1][2]

  • PROTAC Linkers: The rigid geometry is being explored to construct defined linkers for Proteolysis Targeting Chimeras (PROTACs), improving the spatial orientation between the E3 ligase and the target protein.

  • DNA-Encoded Libraries (DEL): The compatibility of the Ugi reaction with aqueous/mild conditions makes this scaffold ideal for on-DNA synthesis, allowing the screening of billions of piperazinone analogs.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan."[2] Current Medicinal Chemistry. Link

  • Golebiowski, A., et al. (2001). "Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation." Tetrahedron Letters. Link[1]

  • Marcaccini, S., & Torroba, T. (2007). "The use of the Ugi four-component condensation." Nature Protocols. Link[1]

  • Pal, K., et al. (2011). "3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation."[1][2][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Bell, I. M., et al. (2001). "Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2] "Synthesis and Characterization of Piperazin-2-one-d6 - Experimental Protocol." Link[1]

  • Patsnap Synapse. (2025).[2] "Bradykinin B1 Receptor Antagonists: New Molecules and Scaffolds." Link

Sources

Technical Comparison: Piperazinone vs. Piperidinone Scaffolds in Factor Xa Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one and the established Apixaban intermediate (1-(4-aminophenyl)piperidin-2-one) .

Executive Summary

In the development of Factor Xa inhibitors, specifically Apixaban (Eliquis), the P4 moiety (the distal nitrogen-containing ring attached to the central phenyl group) is critical for pharmacokinetic profile and metabolic stability.

A common point of confusion in process chemistry and supply chain verification arises between two structurally similar but functionally distinct intermediates:

  • The Authentic Apixaban Intermediate: 1-(4-Aminophenyl)piperidin-2-one (Valerolactam derivative).

  • The Structural Analog/Impurity: 4-(4-Aminophenyl)-1-methylpiperazin-2-one (Piperazinone derivative).

This guide delineates the structural, synthetic, and analytical differences between these two entities to prevent cross-contamination and ensure regulatory compliance (CMC).

Structural & Physicochemical Analysis[1]

The primary difference lies in the heterocyclic core: the Apixaban intermediate utilizes a piperidin-2-one (one nitrogen), whereas the analog utilizes a piperazin-2-one (two nitrogens).

Comparative Data Table
FeatureApixaban IntermediatePiperazinone Analog
IUPAC Name 1-(4-Aminophenyl)piperidin-2-one4-(4-Aminophenyl)-1-methylpiperazin-2-one
CAS Number 438056-68-9 223786-01-4
Core Ring Piperidin-2-one (δ-Valerolactam)Piperazin-2-one
Heteroatoms 1 Nitrogen (Amide)2 Nitrogens (1 Amide, 1 Tertiary Amine)
Substituents None on ring carbons/nitrogenN-Methyl at position 1
Molecular Weight 190.24 g/mol 205.26 g/mol
LogP (Calc) ~0.8 (More Lipophilic)~0.2 (More Hydrophilic)
pKa (Conj.[1] Acid) Neutral (Amide)~6.5 (Tertiary Amine)
Role Key Precursor for Apixaban Impurity / Nintedanib Intermediate Analog
Structural Visualization

The Apixaban intermediate is a neutral lactam. The piperazinone analog introduces a basic center (N1-Methyl) which significantly alters solubility and salt-formation potential.

Synthetic Pathways[2][3][4][5][6]

The divergence in structure necessitates completely different synthetic strategies. Understanding these pathways is crucial for identifying the origin of impurities.

Pathway A: Synthesis of Apixaban Intermediate (Piperidinone)

Mechanism: The industrial route favors the "Oxidative" approach or the "Cyclization" approach. The most robust modern method involves the oxidation of a piperidine precursor or the cyclization of 5-bromovaleryl chloride.

Protocol (Optimized Cyclization Route):

  • Starting Material: 4-Iodoaniline or 4-Nitroaniline.

  • Acylation: Reaction with 5-bromovaleryl chloride (or 5-chlorovaleroyl chloride) in the presence of a base (TEA/K₂CO₃).

  • Cyclization: Intramolecular alkylation using a strong base (NaOtBu or NaH) in THF/Toluene to close the lactam ring.

  • Functionalization: If starting with nitro, reduction (Fe/HCl or H₂/Pd-C) yields the amine.[2]

ApixabanSynthesis Start 4-Nitroaniline Step1 Acylation (5-Bromovaleryl chloride) Start->Step1 Inter1 Linear Amide Intermediate Step1->Inter1 Step2 Cyclization (NaOtBu / THF) Inter1->Step2 Lactam 1-(4-Nitrophenyl) piperidin-2-one Step2->Lactam Step3 Reduction (H2, Pd/C) Lactam->Step3 Final 1-(4-Aminophenyl) piperidin-2-one Step3->Final

Figure 1: Standard industrial synthesis of the Apixaban lactam intermediate via cyclization.

Pathway B: Synthesis of Piperazinone Analog

Mechanism: This scaffold requires building a ring with two nitrogens. It typically proceeds via a glycine derivative or an ethylenediamine cyclization.

Protocol (N-Arylation Route):

  • Core Synthesis: Reaction of N-methylethylenediamine with ethyl chloroacetate (or glyoxal derivatives) to form 1-methylpiperazin-2-one .

  • Coupling (Goldberg/Buchwald): The 1-methylpiperazin-2-one is coupled with 1-bromo-4-nitrobenzene using a copper catalyst (CuI) or Palladium (Buchwald-Hartwig).

  • Reduction: The nitro group is reduced to the amine.[2]

PiperazinoneSynthesis StartA N-Methylethylenediamine Core 1-Methylpiperazin-2-one StartA->Core StartB Ethyl Chloroacetate StartB->Core Step2 Coupling (4-Bromonitrobenzene, CuI) Core->Step2 Nitro 4-(4-Nitrophenyl)-1- methylpiperazin-2-one Step2->Nitro Step3 Reduction (Fe / NH4Cl) Nitro->Step3 Final 4-(4-Aminophenyl)-1- methylpiperazin-2-one Step3->Final

Figure 2: Synthesis of the piperazinone analog via copper-catalyzed coupling.

Analytical Differentiation (Quality Control)

To distinguish these compounds in a QC environment, rely on 1H NMR and HRMS .

Proton NMR (1H NMR) Signatures
  • Apixaban Intermediate:

    • Shows three distinct methylene (-CH₂-) multiplets for the piperidinone ring (typically around δ 1.8, 2.5, and 3.6 ppm).

    • NO Singlet around 3.0 ppm (Lacks N-Methyl).

  • Piperazinone Analog:

    • Shows a distinct singlet (3H) for the N-Methyl group around δ 2.9–3.0 ppm.

    • The ring protons appear as two sets of ethylene bridges (often more defined triplets/multiplets due to heteroatom proximity).

Mass Spectrometry (LC-MS)
  • Apixaban Intermediate: [M+H]⁺ = 191.1 m/z.

  • Piperazinone Analog: [M+H]⁺ = 206.1 m/z.

  • Note: The mass difference of 15 Da (NH vs N-CH₃ + C vs N substitution) is diagnostic.

Functional Impact in Drug Design

Why does Apixaban use the piperidinone and not the piperazinone?

  • Hydrogen Bonding: The piperidinone carbonyl acts as a specific H-bond acceptor in the S4 pocket of Factor Xa. The N-methyl in the piperazinone would introduce steric clash or remove a necessary hydrophobic interaction.

  • Metabolic Stability: The piperazinone ring, having a tertiary amine, is more susceptible to oxidative N-dealkylation or N-oxidation by CYP450 enzymes compared to the metabolically "quieter" lactam of the piperidinone.

  • pKa Modulation: The piperidinone is neutral. The piperazinone is basic.[3] Introducing a basic center at this position would drastically alter the oral bioavailability and solubility profile of Apixaban, likely reducing its permeability.

References

  • Apixaban Synthesis & Intermediates

    • Pinto, D. J. P., et al. (2007).[2] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa". Journal of Medicinal Chemistry.Link

  • Piperazinone Scaffold Synthesis

    • BocSci. (n.d.). "N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide and related impurities".

  • Process Chemistry of Factor Xa Inhibitors

    • ResearchGate. (2023). "A practical synthesis for the key intermediate of Apixaban".Link

  • Analytical Data Sources

    • PubChem Compound Summary for CID 11458178 (Apixaban Intermediate).Link

Sources

Thermodynamic and Kinetic Solubility Profiles of N-Methyl-Piperazinone Derivatives in Organic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore & Solvent Dynamics

N-methyl-piperazinone derivatives are indispensable pharmacophores and synthetic intermediates in modern drug discovery. Structurally, they combine the basicity of a tertiary amine with the hydrogen-bond accepting capability of a lactam (cyclic amide). Understanding their solubility profile in various organic solvents is paramount for optimizing synthetic routes, designing purification processes (such as crystallization), and developing robust drug formulation strategies[1].

Structural Determinants of Solvation (Causality)

The solubility of a molecule in a given solvent is governed by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation.

Unsubstituted piperazinones possess both a hydrogen-bond donor (HBD) at the secondary amine/lactam nitrogen and a hydrogen-bond acceptor (HBA) at the carbonyl oxygen. This allows them to form strong, rigid intermolecular hydrogen-bond networks, resulting in high crystal lattice energies and 2[2].

By introducing an N-methyl group, the HBD capacity is eliminated. This structural modification disrupts the intermolecular hydrogen bonding, significantly lowering the crystal lattice energy. Consequently, N-methyl-piperazinone derivatives exhibit1[1] compared to their unsubstituted counterparts. Simultaneously, they maintain like water and methanol due to the highly polar lactam carbonyl and the basic tertiary amine.

Quantitative Solubility Profile

The following table summarizes the solubility profile of typical N-methyl-piperazinone derivatives across a dielectric constant gradient. Data is synthesized from foundational thermodynamic models of 3[3].

SolventDielectric Constant (ε)Solvation MechanismSolubility Profile
Hexane 1.89Weak Van der WaalsPoorly Soluble (< 1 mg/mL)
Ethyl Acetate 6.02Dipole-DipoleModerately Soluble (10 - 50 mg/mL)
Dichloromethane 8.93Halogen bonding, DipoleHighly Soluble (> 100 mg/mL)
Methanol 32.7Strong H-Bonding (Protic)Miscible / Freely Soluble
DMSO 46.7Strong Dipole (Aprotic)Miscible / Freely Soluble
Water 80.1H-Bonding, IonizationMiscible (> 200 g/L)

Causality in Experimental Choices: Why the Shake-Flask Method?

In early-stage drug development, solubility is often estimated via kinetic methods (e.g., diluting a DMSO stock into a target solvent). However, kinetic solubility can yield false positives due to metastable supersaturation or false negatives due to rapid, solvent-induced precipitation[4].

To obtain true thermodynamic solubility in organic solvents, the industry standard is the . This method establishes a self-validating equilibrium between the solid phase and the solvated phase, ensuring that the measured concentration reflects the absolute maximum capacity of the solvent to dissolve the compound under standard conditions.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the step-by-step methodology for determining the thermodynamic solubility of N-methyl-piperazinone derivatives using a self-validating Shake-Flask approach.

Step 1: Saturation Setup Add an excess quantity of the solid N-methyl-piperazinone derivative to a glass vial containing a precise volume (e.g., 2.0 mL) of the target organic solvent. The presence of undissolved solid at the bottom of the vial is critical; it proves that the solution has reached 5[5].

Step 2: Thermal Equilibration Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place it in a temperature-controlled incubator or shaker set strictly to 25.0 ± 0.1 °C. Agitate the mixture continuously at 300 rpm for 24 to 48 hours. This extended timeframe guarantees that the 6[6] between the crystal lattice and the solution is fully established.

Step 3: Phase Separation Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is achieved via high-speed centrifugation (10,000 rpm for 10 minutes) or filtration using solvent-compatible 0.22 µm PTFE syringe filters. This step prevents the quantification of suspended particulates, which would 4[4].

Step 4: Dilution and Quantification Extract a precise aliquot of the clear supernatant and dilute it with a compatible mobile phase solvent. Analyze the sample using7[7] coupled with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS).

Step 5: Data Validation Calculate the concentration by interpolating the peak area against a pre-established multi-point calibration curve of the derivative. To ensure self-validation, the experiment must be performed in biological triplicates. The relative standard deviation (RSD) across the three replicates should be <5% to confirm method reliability.

Workflow Visualization

Workflow N1 1. Solid Addition Excess N-methyl-piperazinone N2 2. Thermal Equilibration Shake-Flask (24-48h, 25°C) N1->N2 Suspension N3 3. Phase Separation Centrifugation at 10,000 rpm N2->N3 Saturated Equilibrium N4 4. Analytical Quantification HPLC-UV / LC-MS N3->N4 Supernatant Extraction N5 5. Data Validation Calibration Curve Interpolation N4->N5 Peak Integration

Figure 1: Self-validating Shake-Flask workflow for determining thermodynamic solubility.

Troubleshooting & Optimization

If a specific N-methyl-piperazinone derivative exhibits suboptimal solubility for a required application, several chemical strategies can be employed. 8[8] (e.g., hydrochloride or mesylate) drastically alters the crystal lattice and solvation energy, often improving solubility in polar media. Alternatively, utilizing co-solvents or adjusting the pH can ionize the basic tertiary amine (pKa ~ 9.7), driving the compound into the aqueous phase during liquid-liquid extractions[8][9].

References

  • N-METHYLPIPERAZINE. Ataman Kimya.[Link]

  • Piperazine. Solubility of Things.[Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • Piperazine. Wikipedia. [Link]

  • US4240961A - Synthesis of 2-piperazinones.
  • 4-Cbz-Piperazinone. Nbinno. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques. Pharmaceutical Sciences. [Link]

  • Shake Flask Method for Partition Coefficient. Scribd. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Chemical Properties of Piperazine, 1-methyl-. Cheméo. [Link]

  • 34770-60-0. ChemBK. [Link]

  • PIPERAZINE. Manavchem. [Link]

  • Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate.[Link]

Sources

Bioisosteric Replacement Strategies for the 4-(4-Aminophenyl)-1-methylpiperazin-2-one Scaffold in SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Aminophenyl)-1-methylpiperazin-2-one serves as a versatile, bipartite structural motif frequently encountered in kinase inhibitors, anti-schistosomal agents, and CNS-active pharmacophores. However, the scaffold carries inherent pharmacokinetic (PK) and toxicological liabilities. The electron-rich aniline moiety is notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation, while the piperazin-2-one core can suffer from metabolic instability and suboptimal target residence time.

This technical guide provides an in-depth framework for the bioisosteric optimization of this scaffold. By applying principles of structural deconstruction, we detail how to systematically replace the aniline and lactam moieties to improve the fraction of sp³ carbons (


), eliminate reactive metabolite (RM) formation, and enhance overall drug-likeness.

Mechanistic Deconstruction of Scaffold Liabilities

To rationally design bioisosteres, one must first understand the physicochemical and metabolic failures of the parent scaffold.

The Aniline Liability: Reactive Metabolite Formation

The 4-aminophenyl group is a well-documented structural alert. In hepatic microsomes, anilines are highly susceptible to CYP450-mediated N-hydroxylation followed by dehydration, or direct ring epoxidation[1]. Both pathways converge on the formation of highly electrophilic quinone imines . These transient species covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and premature attrition in clinical trials[1].

The Piperazin-2-one Core: Conformational and Metabolic Constraints

The 1-methylpiperazin-2-one ring provides a constrained hydrogen-bond acceptor (the lactam carbonyl) and a basic amine (N4). While useful for target engagement, the lactam is susceptible to enzymatic hydrolysis, and the relatively flat conformation of the ring can limit binding affinity in deep, hydrophobic target pockets. Furthermore, the N-methyl group is a classic "soft spot" for CYP-mediated N-demethylation.

Bioisosteric Replacement Strategies

Strategy A: Mitigating Aniline Toxicity via Enrichment

To abolish the formation of quinone imines, the conjugated


-system of the aniline must be disrupted.
  • Saturated 3D Isosteres (Bicyclo[1.1.1]pentanes - BCPs): Replacing the phenyl ring with a BCP core perfectly mimics the 180° para-substitution vector of the original aniline while converting the flat sp² system into an aliphatic sp³ system[2]. This substitution completely blocks the electronic delocalization required to form a quinone imine, effectively reducing IADR risk to zero[1].

  • Heteroaromatic Isosteres: Substituting the phenyl ring with a 5-aminopyridin-2-yl group withdraws electron density from the amine, raising the oxidation potential and significantly slowing the rate of CYP-mediated bioactivation.

Strategy B: Lactam Core Optimization
  • 1,2,5-Oxadiazinane Replacement: Recent advances have identified 1,2,5-oxadiazinane as a non-classical bioisostere for piperazin-2-one[3]. The embedded divalent ether oxygen mimics the hydrogen-bond accepting capability of the lactam carbonyl while fundamentally altering the dipole moment and eliminating susceptibility to amidases[3].

  • Azetidine-Piperazinone Hybrids: Fusing an azetidine ring to the piperazine core maintains the critical nitrogen-nitrogen bond distance while introducing severe conformational constraints, which can drastically improve target binding entropy[4].

SAR_Logic Parent 4-(4-Aminophenyl)-1-methylpiperazin-2-one (Parent Scaffold) Liability1 Aniline Moiety Liability: Reactive Metabolites (IADRs) Parent->Liability1 Liability2 Piperazinone Core Liability: Metabolic Instability Parent->Liability2 Bio1 sp3-Rich Isosteres (e.g., Bicyclo[1.1.1]pentane) Liability1->Bio1 Bio2 Heteroaromatic Isosteres (e.g., Aminopyridine) Liability1->Bio2 Bio3 1,2,5-Oxadiazinane Replacement Liability2->Bio3 Bio4 Azetidine Hybrids (Conformational Constraint) Liability2->Bio4 Outcome1 Abolished Quinone Imines Improved Fsp3 & Solubility Bio1->Outcome1 Bio2->Outcome1 Outcome2 Altered H-Bonding Enhanced Half-Life Bio3->Outcome2 Bio4->Outcome2

Caption: Logical workflow for the bioisosteric optimization of the parent scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and validation of these bioisosteres must rely on protocols that inherently prove their own efficacy.

Protocol 1: Synthesis of BCP-Piperazinone via Photoredox Catalysis

Causality: Traditional Buchwald-Hartwig aminations of anilines require strong bases (e.g., NaOtBu) and elevated temperatures, which frequently cause ring-opening or epimerization of constrained lactam cores. We employ a photoelectrochemical decarboxylative C(sp³)–N coupling[2]. This allows bond formation at room temperature under redox-neutral conditions, preserving the integrity of the piperazinone core.

Step-by-Step Methodology:

  • Preparation: In an undivided electrochemical cell equipped with a carbon felt anode and a reticulated vitreous carbon (RVC) cathode, add 1-methylpiperazin-2-one (1.0 equiv) and 3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid (1.5 equiv).

  • Catalyst Loading: Add Fe(OAc)₂ (15 mol%) and Cu(acac)₂ (15 mol%) as co-catalysts to facilitate the ligand-to-metal charge transfer (LMCT)[2].

  • Solvent & Electrolyte: Dissolve the mixture in anhydrous DMF (0.1 M) containing tetrabutylammonium tetrafluoroborate (TBABF₄, 1.2 equiv) as the supporting electrolyte.

  • Reaction Execution: Irradiate the cell with 390 nm LEDs (6 W) while applying a constant current of 2.5 mA under a nitrogen atmosphere at 20 °C for 15 hours.

  • Isolation: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH) to yield the pure BCP-piperazinone bioisostere.

Protocol 2: In Vitro Reactive Metabolite (GSH) Trapping Assay

Causality: Standard microsomal stability assays only measure the depletion of the parent drug; they cannot distinguish between safe clearance and toxic bioactivation. By supplementing the assay with glutathione (GSH), we actively trap transient, highly reactive quinone imines as stable GSH adducts. The absence of these adducts via LC-MS/MS directly validates the safety of the bioisostere.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1.0 mL incubation mixture containing human liver microsomes (HLM, 1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add GSH to a final concentration of 5.0 mM.

  • Initiation: Spike the test compound (Parent or BCP Isostere) to a final concentration of 10 µM. Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1.0 mM).

  • Termination: After 60 minutes, quench the reaction by adding 1.0 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS (Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor the M+307 mass shift.

RM_Pathway Aniline Aniline Moiety CYP CYP450 Oxidation Aniline->CYP N_OH N-Hydroxylaniline CYP->N_OH Quinone Quinone Imine (Electrophile) N_OH->Quinone Toxicity Protein Covalent Binding (Hepatotoxicity / IADRs) Quinone->Toxicity BCP Bicyclo[1.1.1]pentane Isostere Block Metabolic Blockade (No sp2 conjugation) BCP->Block Safe Renal Clearance / Phase II (Safe Profile) Block->Safe

Caption: CYP450-mediated reactive metabolite formation vs. metabolic blockade by sp³ isosteres.

Quantitative Data Presentation

The following table summarizes the physicochemical and ADMET shifts observed when applying the discussed bioisosteric replacements to the parent scaffold. The data clearly illustrates how


 enrichment correlates with the elimination of reactive metabolites.
Compound ScaffoldMW ( g/mol )cLogP

GSH Adducts (pmol/min/mg)HLM

(min)
Parent (Aniline-Piperazinone) 205.261.220.45High (>55.0)15.2
Pyridine Isostere 206.250.850.45Low (<5.0)25.4
BCP Isostere 195.261.500.82None (0.0) >60.0
1,2,5-Oxadiazinane Isostere 207.230.910.36High (>40.0)45.1

Note: The BCP Isostere completely abolishes GSH adduct formation while significantly extending the microsomal half-life.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines, ResearchG
  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp)
  • Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox c
  • 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride, Benchchem,

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one from N-Methylglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Aminophenyl)-1-methylpiperazin-2-one (CAS: 223786-01-4) Core Strategy: De novo assembly via diketopiperazine intermediate and chemoselective reduction.

Introduction & Strategic Overview

Piperazin-2-ones are privileged scaffolds in medicinal chemistry, frequently utilized to impart specific physicochemical and pharmacokinetic properties to drug candidates. The synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one presents a unique regiochemical challenge: establishing a 1-methyl and 4-aryl substitution pattern around the asymmetric lactam core [1].

While traditional approaches often rely on the functionalization of pre-formed piperazine rings, this protocol describes a highly efficient, de novo assembly starting from N-methylglycine (sarcosine) derivatives. By strategically coupling an N-arylglycine with a sarcosine ester, we generate a highly predictable diketopiperazine (DKP) intermediate. The core innovation of this workflow lies in the chemoselective borane reduction of the DKP, which exploits the electronic disparity between an N-aryl amide and an N-alkyl amide to yield the target regiochemistry with high fidelity [2].

Mechanistic Insights: Causality in Chemoselective Reduction

The critical step in this synthesis is the differentiation of the two amide carbonyls within the 1-methyl-4-(4-nitrophenyl)piperazine-2,5-dione intermediate (Step 4).

  • C2 Carbonyl (N-Alkyl Amide): The nitrogen lone pair on the N1-methyl group is strongly delocalized into the C2 carbonyl, making it highly stable and less electrophilic.

  • C5 Carbonyl (N-Aryl Amide): The nitrogen lone pair on the N4-aryl group is competitively delocalized into the electron-withdrawing 4-nitrophenyl ring. This perturbed resonance significantly decreases the electron density at the C5 carbonyl, increasing its electrophilic character.

When treated with Borane-THF (


), the heightened electrophilicity of the C5 carbon kinetically favors hydride delivery at this position, selectively reducing the N-aryl amide to a methylene bridge while leaving the N-alkyl amide intact[2]. Subsequent mild reduction of the nitro group yields the final aminophenyl derivative [3].

Mechanism DKP 1-Methyl-4-(4-nitrophenyl) piperazine-2,5-dione N_Aryl C5 Amide (N-Aryl) Weak N-lone pair delocalization High Electrophilicity DKP->N_Aryl N_Alkyl C2 Amide (N-Alkyl) Strong N-lone pair delocalization Low Electrophilicity DKP->N_Alkyl BH3 Borane (BH3) Coordination & Hydride Transfer N_Aryl->BH3 Favored Pathway N_Alkyl->BH3 Disfavored Product Regioselective Reduction at C5 position BH3->Product

Mechanistic rationale for the chemoselective borane reduction of the N-aryl amide.

Experimental Workflows & Protocols

The synthesis is executed in five distinct stages. All protocols are designed to be self-validating, utilizing standard analytical checkpoints (TLC, LC-MS) to ensure intermediate integrity before progression.

Workflow A 4-Fluoronitrobenzene + Glycine B N-(4-Nitrophenyl)glycine A->B SNAr (K2CO3, DMSO) D Dipeptide Intermediate B->D HATU, DIPEA C Sarcosine Methyl Ester (N-Methylglycine) C->D Coupling E 1-Methyl-4-(4-nitrophenyl) piperazine-2,5-dione D->E NaOMe/MeOH Cyclization F 1-Methyl-4-(4-nitrophenyl) piperazin-2-one E->F BH3-THF Chemoselective Reduction G 4-(4-Aminophenyl)-1-methyl piperazin-2-one F->G H2, Pd/C Nitro Reduction

Synthetic workflow for 4-(4-Aminophenyl)-1-methylpiperazin-2-one from N-methylglycine.

Step 1: Synthesis of N-(4-Nitrophenyl)glycine
  • Charge: To a 500 mL round-bottom flask, add 4-fluoronitrobenzene (14.1 g, 100 mmol), glycine (11.3 g, 150 mmol), and anhydrous

    
     (27.6 g, 200 mmol).
    
  • Solvation & Reaction: Suspend the mixture in 150 mL of anhydrous DMSO. Heat the reaction to 100 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature and pour into 500 mL of ice water. Acidify to pH 3 using 1M HCl. Collect the resulting bright yellow precipitate via vacuum filtration. Wash with cold water and dry under a vacuum to yield the product.

Step 2: Amide Coupling with Sarcosine Methyl Ester
  • Activation: Dissolve N-(4-nitrophenyl)glycine (15.0 g, 76.5 mmol) in 150 mL of anhydrous DMF. Add HATU (32.0 g, 84.1 mmol) and DIPEA (29.6 g, 229 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add sarcosine methyl ester hydrochloride (N-methylglycine methyl ester HCl) (11.7 g, 84.1 mmol) in one portion. Stir the mixture at room temperature for 4 hours.

  • Isolation: Quench with saturated aqueous

    
     (200 mL) and extract with EtOAc (3 x 150 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo to afford the dipeptide intermediate.
Step 3: Base-Promoted Cyclization
  • Reaction: Dissolve the crude dipeptide intermediate in 150 mL of anhydrous methanol. Add a 25 wt% solution of NaOMe in MeOH (1.5 equivalents).

  • Cyclization: Stir the reaction at room temperature for 6 hours. The cyclization is thermodynamically driven by the formation of the stable 6-membered diketopiperazine ring.

  • Workup: Neutralize the reaction with Amberlite IR120 (H+ form) resin, filter, and concentrate. Triturate the residue with cold diethyl ether to yield 1-methyl-4-(4-nitrophenyl)piperazine-2,5-dione as a solid.

Step 4: Chemoselective Borane Reduction
  • Preparation: Suspend the diketopiperazine (10.0 g, 40.1 mmol) in 100 mL of anhydrous THF and cool to 0 °C under argon.

  • Reduction: Dropwise, add

    
     complex (1.0 M in THF, 80.2 mL, 80.2 mmol). Allow the reaction to slowly warm to room temperature and stir for 8 hours.
    
  • Quench: Carefully quench the excess borane by the slow addition of methanol (30 mL) at 0 °C, followed by refluxing the mixture for 2 hours to break the stable amine-borane complex.

  • Purification: Concentrate the solvent and purify via flash chromatography (DCM:MeOH, 95:5) to isolate 1-methyl-4-(4-nitrophenyl)piperazin-2-one.

Step 5: Nitro Reduction
  • Hydrogenation: Dissolve the intermediate (7.0 g, 29.8 mmol) in 70 mL of methanol. Carefully add 10 wt% Pd/C (0.7 g) under a nitrogen blanket.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford the final product, 4-(4-Aminophenyl)-1-methylpiperazin-2-one , as an off-white solid.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, yields, and purities across the 5-step synthetic cascade.

StepReaction TypeReagents & ConditionsTime (h)Temp (°C)Yield (%)Purity (HPLC)
1

4-Fluoronitrobenzene, Glycine,

, DMSO
1210085>98%
2 Amide CouplingSarcosine methyl ester, HATU, DIPEA, DMF42590>95%
3 CyclizationNaOMe, MeOH62588>97%
4 Chemoselective Reduction

, THF
80 to 2575>96%
5 Nitro Reduction

(1 atm), 10% Pd/C, MeOH
42595>99%

References

  • University of Birmingham Research Archive. Enantioselective synthesis of diketopiperazines and triketopiperazines (Mechanisms of Borane Reduction). Available at:[Link]

  • MDPI. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines. Available at:[Link]

Procedure for reduction of nitro group to amine in piperazinone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Nitro Groups to Amines in Piperazinone Scaffolds

Part 1: Introduction & Strategic Considerations

The piperazinone (piperazin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in Factor Xa inhibitors, GPCR ligands, and antiviral agents. A critical synthetic juncture often involves the reduction of a nitro group (attached either to the piperazinone nitrogen via an aryl linker or on the carbon backbone) to a primary amine.

While nitro reduction is a textbook transformation, the piperazinone scaffold introduces specific challenges:

  • Lactam Stability: The C2-carbonyl (lactam) is generally stable to mild reduction, but strong hydride donors (e.g.,

    
    ) used for aliphatic nitro groups can inadvertently reduce the lactam to a piperazine.
    
  • Solubility & Workup: Piperazinones are polar, hydrogen-bond donors/acceptors. The resulting amino-piperazinone is often highly water-soluble, making standard aqueous extraction (EtOAc/Water) inefficient.

  • Chemoselectivity: Many bioactive piperazinones contain halides (Cl, Br, I) or other reducible groups (nitriles, alkenes) that must be preserved.

This guide details three validated protocols designed to address these specific challenges.

Part 2: Method Selection Guide

The choice of reduction method depends heavily on the substitution pattern of your substrate. Use the decision matrix below to select the optimal protocol.

ReductionDecisionTree Start Substrate Analysis: Nitro-Piperazinone Halogens Are Halogens (Cl, Br, I) or Alkenes present? Start->Halogens NoHalogen No Sensitive Groups Halogens->NoHalogen No HalogenYes Yes (Halogens/Alkenes) Halogens->HalogenYes Yes MethodA Method A: Catalytic Hydrogenation (H2, Pd/C) NoHalogen->MethodA Standard MethodC Method C: Transfer Hydrogenation (HCOONH4, Pd/C) NoHalogen->MethodC No H2 Gas Source HalogenYes->MethodA Only if Ra-Ni used (Risk of dehalogenation with Pd) MethodB Method B: Fe/NH4Cl or Fe/AcOH (Bechamp Reduction) HalogenYes->MethodB High Fidelity

Figure 1: Strategic decision tree for selecting the nitro reduction protocol based on substrate functionality.

Part 3: Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (The Gold Standard)

Best for: Non-halogenated substrates, clean workup requirements.

Principle: Palladium on carbon catalyzes the heterolytic cleavage of


. The lactam carbonyl is thermodynamically stable under these conditions (requires >100 bar/high temp or Lewis acids to reduce).

Protocol:

  • Preparation: In a pressure vessel or hydrogenation flask, dissolve the nitro-piperazinone (1.0 equiv) in Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF or MeOH/DCM. Avoid pure DCM as it can poison catalysts over time.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Argon/Nitrogen).

    • Safety: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding solvent, or use "wet" commercial Pd/C (50% water).

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient for nitro groups; 1-3 bar for faster kinetics). Stir vigorously at Room Temperature (20-25°C)  for 2-6 hours.
    
  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the nitro peak and the appearance of the amine (M-14 mass shift or M-30 depending on ionization).

  • Workup (Critical for Piperazinones):

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1]

    • Do not perform an aqueous extraction if the product is polar. Simply concentrate the filtrate under reduced pressure to obtain the crude amine.

    • Purification: If necessary, recrystallize from EtOH/Et2O or purify via amine-functionalized silica gel to avoid streaking.

Method B: Iron-Mediated Reduction (Bechamp Variation)

Best for: Substrates containing Halogens (Cl, Br, I), Alkenes, or Nitriles.

Principle: Iron metal in the presence of a proton source (ammonium chloride or acetic acid) reduces the nitro group via single electron transfer (SET) mechanisms. This method is chemoselective and will not dehalogenate aromatic rings or reduce the piperazinone lactam.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-piperazinone (1.0 equiv) in a mixture of EtOH/Water (3:1) .

  • Reagents: Add Iron powder (3.0 - 5.0 equiv, <325 mesh preferred) and Ammonium Chloride (

    
    )  (5.0 equiv).
    
    • Why

      
      ? It provides a mild buffering effect (pH ~5-6), preventing hydrolysis of the lactam ring which might occur in strong acids like HCl.
      
  • Reaction: Heat the mixture to reflux (70-80°C) with vigorous stirring. The reaction typically completes in 1-4 hours.

  • Workup (The "Iron Sludge" Challenge):

    • Step 1: Filter the hot mixture through Celite to remove unreacted iron and iron oxide sludge. Wash with hot EtOH.

    • Step 2: Concentrate the filtrate to remove EtOH.

    • Step 3: The residue will be an aqueous slurry. Basify to pH ~9-10 with saturated

      
       or 
      
      
      
      .
    • Step 4: Extract with DCM/Isopropanol (9:1) or n-Butanol . Standard EtOAc is often insufficient for extracting polar amino-piperazinones from the aqueous phase.

    • Step 5: Dry over

      
       and concentrate.
      
Method C: Catalytic Transfer Hydrogenation

Best for: Labs without hydrogen cylinders, parallel synthesis.

Protocol:

  • Dissolve substrate in MeOH .

  • Add 10% Pd/C (10 wt%).

  • Add Ammonium Formate (5-10 equiv) or Hydrazine Hydrate (5 equiv).

  • Heat to reflux for 30-60 minutes.

  • Note: This reaction generates

    
     and 
    
    
    
    (if using formate) or
    
    
    (if using hydrazine). Ensure open venting. Workup is identical to Method A.

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Methods

FeatureMethod A (

/Pd-C)
Method B (Fe/

)
Method C (Transfer)
Reaction Time 2 - 6 Hours1 - 4 Hours0.5 - 1 Hour
Halogen Tolerance Poor (Debromination risk)Excellent Moderate
Lactam Stability ExcellentExcellentExcellent
Workup Difficulty Low (Filtration only)High (Iron sludge/Extraction)Low
Scalability HighModerate (Sludge volume)High

Troubleshooting Guide

  • Problem: Incomplete Reduction (Hydroxylamine intermediate persists).

    • Cause: Catalyst poisoning or insufficient hydrogen pressure.

    • Solution: For Method A, add a fresh batch of catalyst and increase pressure to 3-5 bar. For Method B, add more Iron powder and ensure vigorous reflux.

  • Problem: Product is trapped in the aqueous phase during workup.

    • Cause: The amino-piperazinone is highly polar/zwitterionic.

    • Solution: Avoid water workup entirely (Method A/C). If using Method B, use "salting out" (saturate aqueous layer with NaCl) and extract with DCM:IPA (3:1) . Alternatively, evaporate to dryness and triturate the solid with MeOH to extract the product from inorganic salts.

  • Problem: Dehalogenation observed (Method A).

    • Solution: Switch to Platinum on Carbon (Pt/C) or Raney Nickel , which are less prone to oxidative addition into C-Hal bonds than Pd. Alternatively, add a poisoning agent like ZnBr2 or diphenylsulfide to the Pd/C reaction (though this slows kinetics).

Part 5: Mechanistic Visualization

The following diagram illustrates the chemoselectivity pathway, highlighting why the lactam remains intact while the nitro group is reduced.

Mechanism Substrate Nitro-Piperazinone (R-NO2 + Lactam) Inter1 Nitroso (R-N=O) Substrate->Inter1 + 2H / -H2O SideProduct Reduced Lactam (Piperazine) Substrate->SideProduct Strong Hydride (LiAlH4 only) Inter2 Hydroxylamine (R-NH-OH) Inter1->Inter2 + 2H Product Amino-Piperazinone (R-NH2 + Lactam) Inter2->Product + 2H / -H2O (Target Path)

Figure 2: Stepwise reduction mechanism showing the preservation of the lactam ring under catalytic/chemical reduction conditions versus potential over-reduction with strong hydrides.

References

  • Catalytic Hydrogenation of Nitro Groups

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
    • Common Organic Chemistry, "Nitro Reduction Common Conditions".[2] Available at: [Link]

  • Chemoselective Reduction (Halogen Tolerance)

    • Gowda, D. C., et al. "Chemoselective reduction of nitro compounds with ammonium formate using commercial zinc dust." Synth. Commun. 2003, 33(16), 2819-2825.
    • Organic Chemistry Portal, "Reduction of Nitro Compounds". Available at: [Link]

  • Piperazinone Synthesis & Reactivity
  • Iron-Mediated Reduction (Bechamp)

    • Owsley, D. C., & Bloomfield, J. J.[3] "Reduction of nitro compounds by iron/acetic acid."[2][3][4][5] Synthesis, 1977(2), 118.[3]

Sources

Application Notes and Protocols: 4-(4-Aminophenyl)-1-methylpiperazin-2-one as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pursuit of Enhanced Peptide Therapeutics with Piperazin-2-one Scaffolds

Native peptides, despite their remarkable biological specificity and potency, are often hampered as therapeutic agents by their poor metabolic stability and low oral bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these limitations.[1][2] By incorporating non-natural building blocks, researchers can design peptide analogs with enhanced resistance to proteolytic degradation, improved conformational stability, and optimized pharmacokinetic profiles.[1][2]

This guide focuses on the application of 4-(4-aminophenyl)-1-methylpiperazin-2-one , a novel peptidomimetic building block. The piperazin-2-one scaffold serves as a conformationally constrained dipeptide isostere, capable of inducing specific secondary structures, such as β-turns, within a peptide sequence.[3][4] The presence of the 4-aminophenyl group provides a versatile handle for further functionalization or for mimicking key pharmacophoric interactions. This document provides a comprehensive overview of a proposed synthesis, chemical properties, and detailed protocols for the incorporation of this building block into peptide chains using solid-phase peptide synthesis (SPPS).

Chemical Properties and Proposed Synthesis

The successful application of any building block begins with a thorough understanding of its chemical characteristics and a reliable synthetic route.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₅N₃OCalculated
Molecular Weight 205.26 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis (predicted)-
Key Functional Groups Primary aromatic amine, tertiary amine, lactam-
Proposed Synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one

DOT Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: N-alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction A 4-Nitroaniline C Ethyl 2-((4-nitrophenyl)amino)acetate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl bromoacetate B->C E Ethyl 2-(methyl(4-nitrophenyl)amino)acetate C->E Reducing agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) C->E D Methylamine D->E F 4-(4-Nitrophenyl)-1-methylpiperazin-2-one E->F Heat or Base E->F G 4-(4-Aminophenyl)-1-methylpiperazin-2-one (Target Molecule) F->G Reducing agent (e.g., H₂/Pd-C or SnCl₂) Solvent (e.g., EtOH) F->G

Caption: Proposed four-step synthesis of the target building block.

Protocol 1: Proposed Synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one

Materials:

  • 4-Nitroaniline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Methylamine (solution in THF or EtOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl₂)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Ethyl 2-((4-nitrophenyl)amino)acetate.

    • To a solution of 4-nitroaniline (1 eq) in acetone, add potassium carbonate (2 eq) and ethyl bromoacetate (1.1 eq).

    • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Ethyl acetate/Hexane gradient) to yield ethyl 2-((4-nitrophenyl)amino)acetate.

  • Step 2: Synthesis of Ethyl 2-(methyl(4-nitrophenyl)amino)acetate.

    • Dissolve ethyl 2-((4-nitrophenyl)amino)acetate (1 eq) in 1,2-dichloroethane.

    • Add a solution of methylamine (1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain ethyl 2-(methyl(4-nitrophenyl)amino)acetate.

  • Step 3: Synthesis of 4-(4-Nitrophenyl)-1-methylpiperazin-2-one.

    • Heat the purified ethyl 2-(methyl(4-nitrophenyl)amino)acetate neat or in a high-boiling point solvent (e.g., toluene) to induce cyclization. Alternatively, treat with a non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent like THF at room temperature.

    • Monitor the reaction for the formation of the piperazin-2-one ring by TLC or LC-MS.

    • Upon completion, cool the reaction and purify the product by column chromatography.

  • Step 4: Synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one.

    • Dissolve 4-(4-nitrophenyl)-1-methylpiperazin-2-one (1 eq) in ethanol.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Alternatively, dissolve the nitro compound in ethanol and add SnCl₂ (5 eq) and concentrated HCl. Heat the mixture to 70-80 °C for 2-3 hours.

    • After the reaction, filter the catalyst (for hydrogenation) or neutralize the acidic solution with NaHCO₃ and extract with ethyl acetate (for SnCl₂ reduction).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the final product, 4-(4-aminophenyl)-1-methylpiperazin-2-one. Further purification can be achieved by recrystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary amine of 4-(4-aminophenyl)-1-methylpiperazin-2-one allows for its facile incorporation into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6] The building block is first protected with an Fmoc group on the primary amine.

DOT Diagram: SPPS Workflow for Incorporation

G Resin Resin with growing peptide chain (N-terminal amine free) Coupling Coupling (e.g., HBTU/DIPEA in DMF) Resin->Coupling Fmoc_Protected_BB Fmoc-protected 4-(4-aminophenyl)-1-methylpiperazin-2-one Fmoc_Protected_BB->Coupling Coupled_Resin Resin with incorporated building block (Fmoc protected) Coupling->Coupled_Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupled_Resin->Deprotection Deprotected_Resin Resin with incorporated building block (N-terminal amine free) Deprotection->Deprotected_Resin Next_AA Couple next Fmoc-amino acid Deprotected_Resin->Next_AA

Caption: General workflow for incorporating the building block in SPPS.

Protocol 2: Fmoc-Protection of 4-(4-Aminophenyl)-1-methylpiperazin-2-one

Materials:

  • 4-(4-Aminophenyl)-1-methylpiperazin-2-one

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)[7]

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-aminophenyl)-1-methylpiperazin-2-one (1 eq) in a mixture of 1,4-dioxane and water (1:1).

  • Add sodium bicarbonate (2 eq) to the solution.

  • Add Fmoc-OSu (1.1 eq) portion-wise while stirring vigorously.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, add water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the Fmoc-protected building block.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard manual Fmoc-SPPS workflow.[5][6][8]

Materials and Equipment:

  • Fmoc-protected 4-(4-aminophenyl)-1-methylpiperazin-2-one

  • Appropriate resin for peptide synthesis (e.g., Rink Amide resin for C-terminal amides)[5]

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[7][9]

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection of the Growing Peptide Chain:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of the Piperazin-2-one Building Block:

    • In a separate vial, dissolve the Fmoc-protected 4-(4-aminophenyl)-1-methylpiperazin-2-one (3 eq relative to resin loading) and HBTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Continuation of Synthesis: Repeat the deprotection and coupling steps with the next desired Fmoc-amino acid to elongate the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Conformational and Functional Implications

The incorporation of the 4-(4-aminophenyl)-1-methylpiperazin-2-one building block is expected to impart significant structural and functional changes to a peptide.

  • Conformational Rigidity: The cyclic nature of the piperazin-2-one ring restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific conformation.[3][10][11] This can lead to an increased affinity for the target receptor by reducing the entropic penalty of binding.

  • β-Turn Induction: Piperazin-2-one scaffolds are known to act as potent β-turn mimetics.[3] This is a crucial secondary structure motif involved in many protein-protein interactions.

  • Enhanced Proteolytic Stability: The non-natural lactam bond within the piperazin-2-one is resistant to cleavage by proteases, which typically recognize and hydrolyze standard amide bonds. This can significantly increase the in vivo half-life of the peptide.[1]

  • Pharmacophore Presentation: The 4-aminophenyl group can serve as a key pharmacophore, mimicking the side chain of aromatic amino acids like phenylalanine or tyrosine. It also provides a site for further chemical modification to optimize activity or pharmacokinetic properties.

Conclusion and Future Perspectives

4-(4-Aminophenyl)-1-methylpiperazin-2-one represents a valuable addition to the toolbox of medicinal chemists and peptide scientists. Its unique structural features offer a powerful means to constrain peptide conformation, enhance metabolic stability, and introduce novel pharmacophoric elements. The protocols provided herein offer a practical guide for its synthesis and incorporation into peptide sequences. Future work will focus on the experimental validation of the proposed synthetic route, a detailed conformational analysis of peptides containing this building block using techniques like NMR and X-ray crystallography, and the exploration of its utility in the development of new peptide-based therapeutics for a range of diseases.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14). Request PDF.
  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu.
  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC. Retrieved from [Link]

  • Synthesis of Chiral Piperazin-2-ones as Model Peptidomimetics. RSC Publishing. Retrieved from [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. (2023, August 31). MDPI. Retrieved from [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. Retrieved from [Link]

  • Conformational analysis of 2-substituted piperazines. (2016, July 1). PubMed. Retrieved from [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Request PDF - ResearchGate. Retrieved from [Link]

  • 4-Alkyl- (or Aralkyl) 1-Aryl-2-piperazinones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4-Alkyl- (or Aralkyl) 1-Aryl-2-piperazinones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fmoc. (2017, March 16). Lokey Lab Protocols. Retrieved from [Link]

  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. (2010, July 20). MDPI. Retrieved from [Link]

  • Synthesis of (i) 4-Acetyl-1-(4-aminophenyl)piperazine. PrepChem.com. Retrieved from [Link]

  • Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory.
  • New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. (2024, December 1). MDPI. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Google Patents.
  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Patsnap Eureka. Retrieved from [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing. Retrieved from [Link]

  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry. Retrieved from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ACS Omega (ACS Publications). Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009, July 27). MDPI. Retrieved from [Link]

  • Advances in Bioactive Peptides and Functional Properties of Foods. Frontiers. Retrieved from [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Peptidyl alpha-ketoamides with nucleobases, methylpiperazine, and dimethylaminoalkyl substituents as calpain inhibitors. (2010, September 9). PubMed. Retrieved from [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. (2026, January 27). MDPI. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem.

Sources

Scale-up synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one for preclinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one (CAS: 223786-01-4), a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and tyrosine kinase inhibitors (e.g., Nintedanib impurities).[1]

Moving from medicinal chemistry (gram-scale) to preclinical supply (kilogram-scale) requires a shift from chromatographic purification to crystallization-driven isolation.[1][2] This guide presents a two-step sequence optimized for process safety (thermal hazard management) and impurity control (removal of genotoxic nitro-aromatics).[1][2]

Key Process Features:

  • Chromatography-Free: All intermediates and final products are isolated via precipitation/crystallization.[1]

  • Safety-Critical Control: Hydrogenation of the nitro-intermediate includes specific heat removal protocols to prevent thermal runaway.[1][2]

  • Yield: Overall process yield >75%.

Retrosynthetic Strategy & Route Selection

The synthesis is designed around a convergent Nucleophilic Aromatic Substitution (SNAr) followed by a Catalytic Hydrogenation .

Route Logic:

  • Starting Material: 1-Methylpiperazin-2-one is selected as the nucleophile.[1] It is commercially available and stable.

  • Electrophile: 1-Fluoro-4-nitrobenzene is preferred over the chloro-analog for preclinical scale.[1][2] While more expensive, the fluoro-substituent accelerates the SNAr reaction rate significantly at lower temperatures (60°C vs 100°C), reducing the formation of thermal byproducts and colored impurities.

  • Reduction: Catalytic hydrogenation (Pd/C) is chosen over chemical reduction (Fe/HCl) to minimize heavy metal waste and simplify workup to a simple filtration.

Synthesis Pathway Diagram

SynthesisRoute SM1 1-Methylpiperazin-2-one (C5H10N2O) INT Intermediate 1 1-Methyl-4-(4-nitrophenyl)piperazin-2-one (Precipitates from Water) SM1->INT Step 1: SNAr K2CO3, DMSO, 60°C Yield: ~85% SM2 1-Fluoro-4-nitrobenzene (C6H4FNO2) SM2->INT Step 1: SNAr K2CO3, DMSO, 60°C Yield: ~85% PROD Target Product 4-(4-Aminophenyl)-1-methylpiperazin-2-one (Crystalline Solid) INT->PROD Step 2: Hydrogenation H2 (3 bar), Pd/C, MeOH Yield: ~90% Safety CRITICAL SAFETY: Exothermic Nitro Reduction Safety->INT

Figure 1: Two-step synthetic pathway designed for scale-up, highlighting the isolation of the nitro-intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazin-2-one

Objective: Couple the piperazinone ring with the nitro-aryl group via SNAr. Scale: 1.0 kg input (1-Methylpiperazin-2-one).

Reagents & Materials:

Reagent MW Equiv.[1][3][4][5] Mass/Vol Role
1-Methylpiperazin-2-one 114.15 1.0 1.00 kg Nucleophile
1-Fluoro-4-nitrobenzene 141.10 1.05 1.30 kg Electrophile
Potassium Carbonate (K2CO3) 138.20 1.5 1.81 kg Base
DMSO - - 5.0 L Solvent

| Water (Process) | 18.02 | - | 15.0 L | Anti-solvent |[1][2]

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, temperature probe, and nitrogen inlet.

  • Charging: Charge DMSO (5.0 L) and 1-Methylpiperazin-2-one (1.00 kg) at 20°C. Stir until dissolved.

  • Base Addition: Add K2CO3 (1.81 kg) granular. Note: Use granular over powder to prevent clumping/stirring issues.

  • Electrophile Addition: Add 1-Fluoro-4-nitrobenzene (1.30 kg) slowly over 30 minutes. Exotherm Warning: Mild exotherm expected.

  • Reaction: Heat the mixture to 60°C . Maintain for 4–6 hours.

    • IPC (In-Process Control):[1][2] Monitor by HPLC.[6] Target: <1% unreacted piperazinone.[1]

  • Quench & Crystallization:

    • Cool reaction mixture to 20°C.

    • Slowly add Process Water (15.0 L) over 2 hours.

    • Critical: The product will precipitate as a yellow solid. Rapid addition causes oiling; slow addition yields filterable crystals.

  • Filtration: Filter the slurry using a nutsche filter. Wash the cake with water (3 x 2.0 L) to remove DMSO and inorganic salts.

  • Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~1.75 kg (85%).

    • Appearance: Bright yellow solid.

Step 2: Hydrogenation to 4-(4-Aminophenyl)-1-methylpiperazin-2-one

Objective: Reduce the nitro group to the amine while maintaining the amide (lactam) integrity. Scale: 1.75 kg input (Nitro intermediate).

Reagents & Materials:

Reagent Equiv. Mass/Vol Role
Nitro Intermediate 1.0 1.75 kg Substrate
10% Pd/C (50% wet) 5 wt% 87.5 g Catalyst
Methanol - 17.5 L Solvent

| Hydrogen (H2) | - | 3-5 bar | Reductant |[1][2]

Procedure:

  • Safety Check: Ensure the autoclave is grounded. Nitrogen purge lines must be active.

  • Loading: Charge Methanol (17.5 L) and Nitro Intermediate (1.75 kg) into the autoclave. Stir to suspend.

  • Catalyst Addition: Charge Pd/C catalyst (87.5 g) as a slurry in methanol (to avoid dry spark ignition).

  • Purging: Purge the vessel 3x with Nitrogen (3 bar), then 3x with Hydrogen (3 bar).

  • Reaction (Exotherm Control):

    • Pressurize to 3 bar H2 .

    • Heat to 35°C . Caution: Nitro reduction is highly exothermic (~500 kJ/mol).[1]

    • Control temperature strictly between 35–45°C using jacket cooling. Do not exceed 50°C to avoid hydroxylamine accumulation.

  • Completion: Reaction is typically complete in 4–8 hours.[1]

    • IPC:[1] HPLC should show absence of nitro starting material and <0.1% hydroxylamine intermediate.

  • Workup:

    • Filter the warm mixture (35°C) through a Celite pad or sparkler filter to remove Pd/C. Safety: Keep catalyst wet to prevent pyrophoric ignition.

    • Concentrate the filtrate under vacuum to ~30% volume (approx 5 L).

  • Crystallization:

    • Add Ethyl Acetate (10 L) as an anti-solvent to the methanol concentrate.

    • Cool to 0–5°C and age for 4 hours.

    • Filter the off-white solid.[1]

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: ~1.38 kg (90% for step).

    • Purity: >99.0% (HPLC).[7][8]

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards (Step 2)

The hydrogenation of nitro compounds is a Class 4 hazard due to high energy release.

  • Risk: Runaway reaction if cooling fails.[1]

  • Mitigation:

    • Limit H2 pressure to 3 bar (mass transfer limited regime).

    • Use a "fill and vent" approach or mass flow controllers if available.

    • DSC Data: The nitro intermediate exhibits an onset of decomposition >250°C, but the reaction energy is instantaneous.

Genotoxic Impurity Control
  • Nitro-aromatics: The starting material (SM2) and Intermediate 1 are potential genotoxins (PGI).[1]

  • Control Strategy: The final hydrogenation step is a "purging step." The limit of Nitro-intermediate in the final API must be <10 ppm.[1]

  • Validation: Develop a specific HPLC method (high load) to quantify trace nitro levels in the final amine.

Analytical Methods

HPLC Method for Release Testing:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (for aromatics) and 210 nm (for amide backbone).

  • Retention Times (approx):

    • Amine Product: ~4.5 min

    • Nitro Intermediate: ~12.0 min[1]

References

  • PrepChem. (n.d.). Catalytic Hydrogenation of Nitro Compounds to Amines. Retrieved October 24, 2023, from [Link]

  • H.E.L Group. (2023). Hydrogenation: How we can make it safer. Retrieved October 24, 2023, from [Link]

Sources

Coupling reactions using 4-(4-Aminophenyl)-1-methylpiperazin-2-one aniline moiety

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Strategic Coupling Reactions Using the 4-(4-Aminophenyl)-1-methylpiperazin-2-one Aniline Moiety

Abstract

The 4-(4-aminophenyl)-1-methylpiperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, integrating the pharmacologically significant piperazine ring with a reactive aniline moiety.[1][2] The piperazine heterocycle is widely recognized as a "privileged scaffold" due to its ability to impart favorable physicochemical properties such as aqueous solubility and to engage in multi-target interactions, leading to its presence in a multitude of FDA-approved drugs.[1][3] This guide provides an in-depth exploration of key coupling reactions centered on the nucleophilic aniline group, a critical handle for molecular elaboration in drug discovery programs. We present detailed, field-tested protocols for Buchwald-Hartwig amination, amide bond formation, and a deaminative Suzuki-Miyaura cross-coupling, moving beyond simple procedural steps to explain the underlying mechanistic rationale and strategic considerations for each transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel therapeutic agents.

The Core Scaffold: Physicochemical & Synthetic Profile

The title compound, 4-(4-aminophenyl)-1-methylpiperazin-2-one, combines a basic piperazine ring, which can be protonated at physiological pH, with an aromatic amine.[4][5] This duality allows for fine-tuning of pharmacokinetic profiles (ADME) while providing a primary aromatic amine for robust and versatile synthetic diversification.[3][6]

Physicochemical Data Summary

While experimental data for the specific title compound must be determined empirically, the properties can be inferred from the constituent moieties. The piperazine nitrogens introduce basicity and potential for salt formation, enhancing solubility.[4]

PropertyEstimated Value / CharacteristicRationale & Significance
Molecular Formula C₁₁H₁₅N₃O-
Molecular Weight 205.26 g/mol Influences passive diffusion and ligand efficiency metrics.
pKa Two values expected: ~4-5 (aniline N) and ~7-8 (piperazine N)The aniline nitrogen's basicity is reduced by delocalization into the aromatic ring. The piperazine nitrogen's pKa is influenced by the adjacent carbonyl group. Governs ionization state and solubility at physiological pH.[4][7]
Solubility Expected to be moderate in aqueous media, high in organic solvents.The polar piperazinone moiety enhances water solubility compared to a simple aniline. Salt formation can further improve aqueous solubility.[1][8]
Appearance Typically a solid at room temperature.-
Proposed Retrosynthesis

A plausible synthetic route involves the coupling of 1-methylpiperazin-2-one with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group to the target aniline.

G A 4-(4-Aminophenyl)-1-methylpiperazin-2-one B Nitro Group Reduction (e.g., H₂, Pd/C) A->B C 4-(4-Nitrophenyl)-1-methylpiperazin-2-one B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E 1-Methylpiperazin-2-one D->E F 1-Fluoro-4-nitrobenzene D->F

Caption: Plausible retrosynthetic analysis for the title compound.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aryl amines.[9][10] It offers a significant advantage over classical methods, which often require harsh conditions and have limited functional group tolerance.[11][12] For a substrate like 4-(4-aminophenyl)-1-methylpiperazin-2-one, this reaction is ideal for coupling the aniline nitrogen to a diverse range of aryl or heteroaryl halides and triflates.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species.[13] Understanding this cycle is critical for troubleshooting and optimization.

G center Pd0 Pd(0)Ln PdII_A Ar-Pd(II)-X (Ln) Pd0->PdII_A Oxidative Addition Product Ar'-NHR' PdII_B [Ar-Pd(II)-NHR']+ (Ln) PdII_A->PdII_B Amine Coordination & Ligand Exchange PdII_C Ar-Pd(II)-NR' (Ln) PdII_B->PdII_C Deprotonation PdII_C->Pd0 Reductive Elimination ArX Ar'-X Amine R'-NH₂ Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]

Expertise & Experience: Why These Choices Matter

  • Catalyst (Pd(0)/Ligand): The active catalyst is a Pd(0) species. We use a stable Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ. The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., BINAP, XPhos, BrettPhos) are crucial because they accelerate the rate-limiting reductive elimination step, preventing side reactions like β-hydride elimination.[10][13]

  • Base: A strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu, LHMDS) is required.[14][15] Its role is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex necessary for the final bond-forming step.[9] Carbonate bases are often milder and tolerate more functional groups.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are stable at the required high temperatures and do not interfere with the catalytic cycle.

Detailed Experimental Protocol

Reaction: Coupling of 4-(4-aminophenyl)-1-methylpiperazin-2-one with 4-bromotoluene.

Materials:

  • 4-(4-Aminophenyl)-1-methylpiperazin-2-one (1.0 eq)

  • 4-Bromotoluene (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • rac-BINAP (4 mol%)

  • Caesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(4-aminophenyl)-1-methylpiperazin-2-one, 4-bromotoluene, Pd(OAc)₂, rac-BINAP, and Cs₂CO₃.

  • Inerting: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[14]

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the filtrates and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylamine product.

Amide Bond Formation: Acylation of the Aniline

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[16] Coupling the aniline moiety with a carboxylic acid introduces a vast range of chemical diversity. While the aniline is less nucleophilic than an aliphatic amine due to resonance delocalization, modern coupling reagents facilitate this transformation efficiently.[7]

Mechanistic Rationale: Reagent-Driven Activation

The core principle involves activating the carboxylic acid to make it highly electrophilic, enabling attack by the weakly nucleophilic aniline. Reagents like HATU form a highly reactive O-acylisourea intermediate, which is then converted to an even more reactive HOBt-ester.[17][18]

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack RCOOH R'-COOH ActiveEster Highly Reactive O-Acylisourea Intermediate RCOOH->ActiveEster + HATU HATU HATU Aniline Ar-NH₂ ActiveEster->Aniline Attack by Aniline Amide Final Amide (Ar-NH-CO-R') Aniline->Amide

Caption: Simplified workflow for HATU-mediated amide coupling.

Expertise & Experience: Why HATU?

  • Speed and Efficiency: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling sterically hindered or electron-deficient amines like anilines. It reacts faster and leads to less epimerization (racemization) of chiral carboxylic acids compared to older carbodiimide reagents like DCC.[17][18]

  • Base Requirement: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is required. Its role is twofold: to deprotonate the carboxylic acid, forming the carboxylate, and to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

Reaction: Coupling of 4-(4-aminophenyl)-1-methylpiperazin-2-one with benzoic acid.

Materials:

  • Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • 4-(4-Aminophenyl)-1-methylpiperazin-2-one (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the solution and stir at room temperature for 15-30 minutes. This is the "pre-activation" step where the active ester is formed.

  • Amine Addition: Add a solution of 4-(4-aminophenyl)-1-methylpiperazin-2-one in a minimal amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and remove acidic byproducts.

    • Separate the layers. Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove residual DMF), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

C-C Bond Formation: Deaminative Suzuki-Miyaura Coupling

Mechanistic Rationale

This one-pot reaction combines two distinct processes: the diazotization of the aniline and the subsequent Suzuki-Miyaura catalytic cycle. The key is the formation of a fleeting aryl diazonium intermediate which readily undergoes oxidative addition to the Pd(0) catalyst.[21]

StepProcessKey ReagentsPurpose
1 Diazotization Tetrabutylammonium nitrate, HBF₄Converts the -NH₂ group into a highly reactive diazonium salt (-N₂⁺), an excellent leaving group.
2 Reductive Quenching NaHSO₃Acts as a reductant in the diazotization process.[21]
3 Suzuki Coupling Arylboronic acid, Pd(OAc)₂, LigandThe standard palladium-catalyzed cycle proceeds with the in situ generated diazonium salt.[22][23]

Expertise & Experience: Critical Parameters

  • Acidic Conditions: Unlike typical Suzuki reactions that require a base, this variant runs under acidic conditions necessary for diazotization. This requires careful selection of a catalyst system, like using electron-poor phosphine ligands, that is stable and active under these non-traditional conditions.[21]

  • Temperature Control: Diazonium salts can be unstable. The reaction is typically heated to promote both the diazotization and the subsequent coupling, but careful control is necessary to prevent decomposition.

Detailed Experimental Protocol

Reaction: Deaminative coupling of 4-(4-aminophenyl)-1-methylpiperazin-2-one with 4-fluorophenylboronic acid.

Materials:

  • 4-(4-Aminophenyl)-1-methylpiperazin-2-one (1.0 eq)

  • 4-Fluorophenylboronic acid (1.5 eq)

  • Tetrabutylammonium nitrate (2.0 eq)

  • Sodium bisulfite (NaHSO₃) (2.0 eq)

  • Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O) (2.0 eq)

  • Methanol (MeOH) (5.0 eq)

  • Pd(OAc)₂ (5 mol%)

  • Tris(4-(trifluoromethyl)phenyl)phosphine (L1) (10 mol%)

  • Butyronitrile (Solvent)

Procedure:

  • Vessel Preparation: To a flame-dried reaction tube, add 4-(4-aminophenyl)-1-methylpiperazin-2-one, 4-fluorophenylboronic acid, tetrabutylammonium nitrate, NaHSO₃, Pd(OAc)₂, and the phosphine ligand (L1).

  • Solvent and Reagent Addition: Add butyronitrile, followed by methanol and finally HBF₄.

  • Reaction: Seal the tube and place it in a preheated oil bath at 115 °C. Stir for 12-24 hours.

  • Monitoring: Carefully monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19).
  • BenchChem. (2025, December).
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
  • Kamal, A., et al. (2013, July 5). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect.
  • Unknown Author. (2025, September 4).
  • Cárdenas, D. J. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • BenchChem. (2025).
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Kamal, A., et al. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • BenchChem. (2025).
  • Gunda, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Ren, Y., et al. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. MDPI.
  • Pérez-Temprano, M. H., et al. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Roy, D. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Unknown Author. (2024, September 16).
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Varela, J., et al. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • Inam, M., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • ResearchGate. (2024, April 20). (PDF)
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • ResearchGate. (2026, February 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Wikipedia. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemSpider. (2006, July 31).
  • Wu, J., et al. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC - NIH.
  • Pace, V., et al. (2021, December 16).
  • ChemicalBook. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.
  • GalChimia. (2020, November 24). A Different Approach to Anilines.
  • El-Faham, A., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Subirós-Funosas, R., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Purification of piperazin-2-one intermediates using flash column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, kinase inhibitors (e.g., JAK inhibitors), and GPCR ligands. However, its purification presents a distinct chromatographic paradox:

  • High Polarity: The amide functionality at N1 increases polar surface area (PSA).[1]

  • Basicity: The secondary amine at N4 retains significant basicity (

    
    ), acting as a "magnet" for acidic silanols on standard silica gel.[1]
    

The Challenge: Standard normal-phase chromatography (Hexane/EtOAc) often fails.[1][2][3] The compound streaks (tails) significantly due to non-specific hydrogen bonding and acid-base salt formation with the silica stationary phase (


).[1] This leads to poor resolution, co-elution with impurities, and low recovery.

This guide details three field-proven protocols to overcome these interactions, moving from traditional mobile phase modification to modern stationary phase engineering.

Method Development Strategy: The Decision Matrix

Before selecting a protocol, evaluate your crude mixture using this logic flow.

MethodSelection Start Crude Piperazin-2-one Mixture Solubility Solubility Check: Soluble in DCM? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Polar/Aqueous) Solubility->NoSol TLC TLC Scouting (10% MeOH in DCM) YesSol->TLC MethodC PROTOCOL C: Reverse Phase (C18) (H2O/ACN + Buffer) NoSol->MethodC Streak Observation: Streaking / Low Rf (<0.1) TLC->Streak Clean Observation: Clean Spot / Rf > 0.2 TLC->Clean MethodA PROTOCOL A: Modified Silica (DCM/MeOH/NH4OH) Streak->MethodA MethodB PROTOCOL B: Amine-Functionalized Silica (Hex/EtOAc or DCM/MeOH) Streak->MethodB Preferred Clean->MethodB

Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and TLC behavior.

Protocol A: The "Golden Solvent" System (Modified Silica)

Best for: Labs restricted to standard silica gel (60 Å).[1]

This method utilizes a "competing base" strategy.[1][4][5][6] By introducing ammonium hydroxide (


) into the mobile phase, you saturate the acidic silanol sites on the silica, allowing the piperazin-2-one to elute freely.[1]
Reagents Required
  • Dichloromethane (DCM) - HPLC Grade[1]

  • Methanol (MeOH) - HPLC Grade[1]

  • Ammonium Hydroxide (28-30%

    
     in water) OR  7N 
    
    
    
    in MeOH.[1]
Step-by-Step Workflow
  • Prepare the Modifier Solution (Crucial Step):

    • Do not add aqueous ammonia directly to DCM; it is immiscible.[1]

    • The Recipe: Prepare a stock of 10%

      
       in MeOH .
      
      • Mix 10 mL of conc. aqueous ammonium hydroxide into 90 mL of Methanol.

      • Note: This solution effectively becomes the "B" solvent.[1]

  • Column Equilibration:

    • Flush the silica cartridge with 5 Column Volumes (CV) of the starting mobile phase (e.g., 95% DCM / 5% Modified MeOH).[1]

    • Why? The ammonia front must pass through the entire column to deactivate silanols before the sample is loaded.[1] Failure to do this results in the compound sticking at the top of the column until the ammonia wave catches up.[1][7]

  • Sample Loading (Dry Load Recommended):

    • Dissolve crude in minimal MeOH/DCM.[1]

    • Add Celite® 545 or loose silica (ratio 1:3 sample to sorbent).[1]

    • Evaporate to dryness (free-flowing powder).[1]

    • Load into a solid load cartridge (SLS) or pre-column.[1]

  • Elution Gradient:

    • Solvent A: 100% DCM

    • Solvent B: 10%

      
       in MeOH (prepared in step 1).[1]
      
    • Gradient: 0% B to 20% B over 15 CV.[1]

    • Result: This delivers an effective gradient of 0-2% ammonia and 0-20% methanol.[1]

Protocol B: Amine-Functionalized Silica (The Modern Standard)

Best for: High-value intermediates, scale-up, and eliminating toxic ammonia fumes.[1]

Amine-functionalized silica (e.g., KP-NH, amino-propyl) has a surface


 of ~9.[1]8. It repels the basic piperazin-2-one, preventing adsorption.[1]
Advantages
  • No modifiers needed: Use simple Hexane/Ethyl Acetate or DCM/MeOH gradients.[1]

  • Higher Loading: Capacity increases by 2-3x compared to standard silica because "tailing" volume is eliminated.[1]

  • Protection: Eliminates the risk of ammonia damaging sensitive functional groups (e.g., labile esters).[1]

Workflow
  • TLC Scouting: Use Amino-functionalized TLC plates (NH2-plates).[1]

    • Note:

      
       values on NH2 plates will differ significantly from standard silica.[1]
      
  • Solvent Selection:

    • Start with Hexane / Ethyl Acetate .[1][5][6][7]

    • If the compound is too polar, switch to DCM / Methanol (no ammonia needed).[1]

  • Run Parameters:

    • Cartridge: Amino-silica (e.g., Biotage KP-NH or equivalent).[1][5]

    • Gradient: Linear 0-100% EtOAc (or 0-10% MeOH in DCM).

    • Detection: UV 210 nm / 254 nm (Piperazin-2-ones have weak UV absorbance; consider ELSD if available).[1]

Protocol C: Reverse Phase (C18)

Best for: Highly polar, water-soluble analogs or final polishing.

If the intermediate is too polar for DCM (i.e., requires >20% MeOH), Normal Phase is inefficient.[1]

Buffer Selection (pH Control)
  • Acidic (pH 2-3): Formic acid (0.1%).[1]

    • Effect: Protonates the N4 amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1] The compound becomes more polar and elutes earlier.[1] Good for peak shape, but reduces retention.
      
  • Basic (pH 10): Ammonium Bicarbonate or Ammonium Hydroxide.[1]

    • Effect: Keeps N4 neutral. Increases hydrophobicity and retention on C18.[1] Preferred for piperazin-2-ones to separate from polar impurities.[1]

Workflow
  • Column: C18 or C18-Aq (for high aqueous stability).[1]

  • Mobile Phase:

    • A: Water + 0.1%

      
       (pH ~10).[1]
      
    • B: Acetonitrile + 0.1%

      
      .[1]
      
  • Gradient: 5% B to 60% B over 12 CV.

Comparative Analysis & Troubleshooting

FeatureProtocol A (Mod. Silica)Protocol B (Amine Silica)Protocol C (Reverse Phase)
Resolution Moderate (Tailing reduced, not eliminated)High (Sharp, symmetrical peaks)High (Orthogonal selectivity)
Loading Capacity 1-2% by weight5-8% by weight0.5-1% by weight
Solvent Cost Low (DCM/MeOH)Low (Hex/EtOAc)Medium (ACN)
User Safety Low (Ammonia fumes)HighHigh
Troubleshooting Guide
  • Problem: Compound elutes immediately (in void volume).

    • Cause: Solvent too polar or "Ammonia Front" effect.[1]

    • Fix: Reduce initial MeOH % or switch to Protocol B (Hex/EtOAc).

  • Problem: Compound precipitates on column.

    • Cause: Low solubility in Hexane/EtOAc.[1]

    • Fix: Use Solid Load (Dry Load).[1] Switch to DCM-based solvent system.

  • Problem: "Ghost peaks" or baseline drift.

    • Cause: Ammonia absorbing UV or leaching silica.[1]

    • Fix: Wash fractions immediately; do not leave compound in ammoniated solvent for extended periods.[1]

Visualizing the "Golden Solvent" Preparation

SolventPrep Step1 1. Measure 90mL Methanol (MeOH) Step2 2. Add 10mL Conc. NH4OH (aq) Step1->Step2 Add Base Step3 3. Mix to create 'Modifier Stock B' Step2->Step3 Exothermic Mix Step4 4. Flash System Setup: Line A: Pure DCM Line B: Modifier Stock Step3->Step4 Connect

Figure 2: Correct preparation of the ammoniated mobile phase to prevent immiscibility issues with DCM.

References

  • Biotage Application Note. "Strategies for the Flash Purification of Basic, Nitrogen-Containing Compounds." Biotage.com.[1] Link

  • SiliCycle Application Note. "Purification of Amine-Containing Compounds: Silica vs. Amine-Silica." SiliCycle.com.[1] Link

  • Romanelli, M. N., et al. (2022).[1][8] "The piperazine scaffold for novel drug discovery efforts."[1][8] Expert Opinion on Drug Discovery. Link[1]

  • Teledyne ISCO. "RediSep® Rf Gold Amine Columns: Functionalized Silica for Sharper Peaks."[1] Teledyneisco.com.[1] Link

Sources

One-pot synthesis strategies for functionalized piperazin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: One-Pot Synthesis Strategies for Functionalized Piperazin-2-ones Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of One-Pot Synthesis for a Privileged Scaffold

The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including two nitrogen atoms for modulating basicity and introducing substituents, allow it to interact with a wide range of biological targets.[3] Consequently, piperazin-2-one derivatives are integral to drugs with diverse therapeutic applications, from anticancer agents like Imatinib to HIV protease inhibitors such as Indinavir.[1][3][4]

Traditional multi-step syntheses, while effective, often suffer from drawbacks that hinder the rapid pace of drug discovery. These include laborious purification of intermediates, cumulative yield loss, and significant solvent and reagent waste. One-pot syntheses elegantly circumvent these issues by telescoping multiple reaction steps into a single, continuous process without isolating intermediates.[5][6] This approach is not merely a matter of convenience; it represents a paradigm shift towards more efficient, economical, and environmentally sustainable chemistry. By minimizing manual handling and purification, one-pot strategies accelerate the generation of molecular diversity, a critical factor in the lead optimization phase of drug development.

This guide details three distinct and powerful one-pot strategies for constructing functionalized piperazin-2-one cores: an asymmetric organocatalytic domino reaction, an isocyanide-based multicomponent reaction (I-MCR), and a palladium-catalyzed cascade reaction. Each protocol is presented with an emphasis on the underlying chemical logic, providing researchers with the tools to not only replicate these methods but also to adapt them for their specific synthetic targets.

Strategy 1: Asymmetric Organocatalytic Domino Synthesis

This strategy exemplifies a highly sophisticated one-pot sequence that allows for the stereocontrolled synthesis of C3-substituted piperazin-2-ones. The entire transformation is achieved in a single vessel through the sequential addition of reagents, leveraging a chiral organocatalyst to induce high enantioselectivity.[5][6][7] The core of this approach is a three-step sequence: a Knoevenagel condensation, an asymmetric epoxidation, and a final domino ring-opening cyclization (DROC).

Causality and Mechanistic Insight: The success of this one-pot process hinges on the careful orchestration of reaction conditions and the multifunctional nature of the intermediates. The initial Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile forms an activated alkene. A chiral quinine-derived urea catalyst then directs the asymmetric epoxidation of this alkene, setting the crucial stereocenter.[5][7] The resulting epoxide is a highly valuable intermediate, acting as a masked α-halo acyl halide synthon.[6][7] In the final step, the addition of a 1,2-diamine triggers a domino sequence: the amine first opens the epoxide ring, and the second amine nitrogen then undergoes an intramolecular cyclization, displacing the phenylsulfonyl group to forge the piperazin-2-one ring.[5][6] The entire sequence is performed in a single solvent, showcasing the efficiency of telescoped reactions.[6]

G cluster_0 One-Pot Vessel A Aldehyde + (Phenylsulfonyl)acetonitrile B Activated Alkene A->B Knoevenagel Condensation (eQNU catalyst) C Chiral Epoxide B->C Asymmetric Epoxidation (CHP, eQNU catalyst) D Functionalized Piperazin-2-one C->D Domino Ring-Opening Cyclization (DROC) (1,2-Diamine, Et3N)

Caption: Workflow for the one-pot organocatalytic synthesis.

Protocol 1: One-Pot Asymmetric Synthesis of (R)-3-Aryl-piperazin-2-ones

This protocol is adapted from the work of Bella and co-workers for the synthesis of enantioenriched C3-aryl substituted piperazin-2-ones.[5]

Reagents and Equipment:

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • (Phenylsulfonyl)acetonitrile

  • epi-Quinine derived urea (eQNU) catalyst

  • Anhydrous toluene

  • Cumyl hydroperoxide (CHP), ~80% in cumene

  • 1,2-Ethylenediamine

  • Triethylamine (Et3N)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • HPLC with a chiral stationary phase for enantiomeric excess (ee) determination

Procedure:

  • Knoevenagel Condensation: To an oven-dried flask under an inert atmosphere, add the aromatic aldehyde (0.1 mmol, 1.0 equiv), (phenylsulfonyl)acetonitrile (0.1 mmol, 1.0 equiv), and the eQNU catalyst (0.01 mmol, 10 mol %). Add anhydrous toluene to achieve a concentration of 0.3 M. Stir the reaction at room temperature for the time required to achieve full conversion of the aldehyde (monitor by TLC).

  • Asymmetric Epoxidation: Once the first step is complete, dilute the reaction mixture with additional anhydrous toluene to a final concentration of 0.02 M. Cool the flask to -20 °C in a cryostat or cooling bath. Add cumyl hydroperoxide (0.11 mmol, 1.1 equiv) dropwise. Stir the mixture at -20 °C for 24-48 hours.

  • Domino Ring-Opening Cyclization (DROC): To the cold reaction mixture, add 1,2-ethylenediamine (0.12 mmol, 1.2 equiv) followed by triethylamine (0.2 mmol, 2.0 equiv). Allow the reaction to warm to room temperature (25 °C) and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by HPLC analysis on a suitable chiral stationary phase.

Data Presentation:

EntryAldehyde SubstituentYield (%)[5]ee (%)[5]
14-F8590
24-Cl9092
34-CN8296
43-MeO8091

Strategy 2: Ugi Multicomponent Synthesis

Isocyanide-based multicomponent reactions (I-MCRs), particularly the Ugi four-component reaction (U-4CR), are exceptionally powerful for rapidly building molecular complexity.[1][8] This strategy leverages the Ugi reaction to assemble a linear peptide-like intermediate, which is then induced to cyclize in the same pot to form the piperazin-2-one ring. The use of a bifunctional starting material, such as an N-protected amino acid or an aminoacetaldehyde acetal, is key to enabling the subsequent cyclization.[9][10]

Causality and Mechanistic Insight: The Ugi reaction is a convergent process where an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide adduct.[8] To adapt this for piperazin-2-one synthesis, one of the components must contain a masked or protected functional group that can participate in a subsequent cyclization. For example, using aminoacetaldehyde dimethyl acetal as the amine component generates a Ugi adduct.[9] Upon addition of acid (e.g., trifluoroacetic acid), the acetal is hydrolyzed to reveal an aldehyde, which then forms an enamine with the secondary amide nitrogen. An intramolecular attack by the terminal amine nitrogen onto this enamine (or its iminium equivalent) followed by tautomerization yields the piperazin-2-one core.[9] This entire sequence—multicomponent assembly followed by acid-catalyzed deprotection and cyclization—occurs in a single vessel.

G cluster_0 One-Pot Vessel A Amine (bifunctional) + Aldehyde + Carboxylic Acid + Isocyanide B Linear Ugi Adduct A->B Ugi 4-Component Reaction (U-4CR) C Cyclization Precursor (via deprotection) B->C Acid-catalyzed Deprotection D Functionalized Piperazin-2-one C->D Intramolecular Cyclization

Caption: General workflow for Ugi-based piperazin-2-one synthesis.

Protocol 2: Ugi-Based Synthesis of Fused Piperazinones

This protocol is conceptualized based on the strategy of using aminoacetaldehyde acetals in Ugi reactions to access piperazine derivatives.[9]

Reagents and Equipment:

  • Aminoacetaldehyde dimethyl acetal

  • An aldehyde (e.g., benzaldehyde)

  • A carboxylic acid (e.g., 2-nitrophenoxyacetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • Ugi Reaction: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv), aldehyde (1.0 mmol, 1.0 equiv), and aminoacetaldehyde dimethyl acetal (1.0 mmol, 1.0 equiv) in methanol (5 mL). Add the isocyanide (1.0 mmol, 1.0 equiv) to the mixture. Stir at room temperature for 24-48 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cyclization: To the reaction mixture containing the crude Ugi adduct, add trifluoroacetic acid (TFA, 3-5 equiv). Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The TFA catalyzes the deprotection of the acetal and the subsequent intramolecular cyclization.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and excess TFA. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the resulting crude product by flash column chromatography.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation: The Ugi reaction is renowned for its ability to generate a wide diversity of products. Yields are typically moderate to good, depending on the specific combination of the four components.

Component 1 (Acid)Component 2 (Aldehyde)Component 3 (Isocyanide)Typical Yield Range
Benzoic Acid4-ChlorobenzaldehydeCyclohexyl isocyanide40-70%[8]
Acetic AcidIsobutyraldehydeBenzyl isocyanide50-80%[8]
2-Nitrophenoxyacetic acidBenzaldehydetert-Butyl isocyanide45-75%[9]

Strategy 3: Palladium-Catalyzed Cascade Synthesis

Modern synthetic chemistry increasingly relies on metal catalysis to forge complex bonds with high efficiency. This strategy employs a palladium-catalyzed cascade to construct the piperazin-2-one skeleton from readily available starting materials, forming three new bonds in a single pot.[2][11] This method is particularly attractive for its ability to introduce two points of diversity into the final molecule.

Causality and Mechanistic Insight: This sophisticated cascade begins with the oxidative addition of an aryl iodide to a Pd(0) complex. The resulting arylpalladium(II) intermediate undergoes carbopalladation with a chloro allenylamide. This is followed by the nucleophilic attack of a primary amine on the resulting π-allyl palladium complex. The final and ring-closing step is an intramolecular SN2 reaction where the second nitrogen of the intermediate displaces the chloride, forming the six-membered piperazin-2-one ring.[2] The entire catalytic cycle is orchestrated within a single reaction vessel, demonstrating the power of cascade processes to build molecular complexity rapidly.

G cluster_0 One-Pot Vessel A Chloro Allenylamide + Aryl Iodide + Primary Amine B π-Allyl Palladium Complex A->B Oxidative Addition & Carbopalladation C Linear Amine Intermediate B->C Amination D Functionalized Piperazin-2-one C->D Intramolecular SN2 Cyclization Catalyst Pd(PPh3)4 AgNO3, Cs2CO3 Catalyst->A

Caption: Workflow for the Pd-catalyzed cascade synthesis.

Protocol 3: One-Pot Synthesis via Metal-Promoted Cascade

This protocol is based on the method developed by Savic, Petkovic, and co-workers.[2][11]

Reagents and Equipment:

  • Chloro allenylamide substrate

  • Aryl iodide (e.g., 4-iodoanisole)

  • Primary amine (e.g., benzylamine)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Silver nitrate (AgNO3)

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (Argon), add the chloro allenylamide (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), primary amine (0.3 mmol, 3.0 equiv), Cs2CO3 (0.3 mmol, 3.0 equiv), AgNO3 (0.05 mmol, 0.5 equiv), and Pd(PPh3)4 (0.01 mmol, 10 mol %).

  • Reaction Execution: Add anhydrous acetonitrile (5 mL) via syringe. Seal the tube and place it in a preheated oil bath or heating block at 85-90 °C. Stir the reaction for 16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

EntryAryl Iodide SubstituentAmineYield (%)[2]
14-MeOBenzylamine78
24-MeBenzylamine76
3HBenzylamine71
44-MeO4-Methoxybenzylamine75
54-MeOAllylamine65

Conclusion

One-pot synthetic strategies offer a powerful and efficient paradigm for the construction of functionalized piperazin-2-ones. The methodologies presented here—spanning asymmetric organocatalysis, multicomponent reactions, and transition-metal catalysis—highlight the versatility and elegance of this approach. By collapsing complex synthetic sequences into a single operation, these protocols not only accelerate the discovery of novel chemical entities but also align with the principles of green chemistry by reducing waste and improving overall efficiency. For researchers in drug discovery and development, mastering these techniques provides a direct route to rapidly access diverse libraries of this privileged heterocyclic scaffold, significantly enhancing the potential for identifying next-generation therapeutics.

References

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Golebiowski, A., et al. (2002). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Journal of Combinatorial Chemistry, 4, 584. (Note: A direct accessible link for this specific older article is not available from the search, general journal access would be required).
  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Center for Biotechnology Information. Available at: [Link]

  • El Kaim, L., et al. (2011). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. Available at: [Link]

  • Goldberg, L. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents (US4240961A).
  • Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]

  • Farrugia, L. J., & Bosica, G. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. Available at: [Link]

  • Dziuk, B., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available at: [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts. (Link points to a summary, original article in Synthesis 2023). Available at: [Link]

  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (Note: The provided search result is for a future publication date, content is based on the abstract and general knowledge).
  • Black, D. StC., et al. (2016). Exploitation of the Ugi–Joullié Reaction in the Synthesis of Libraries of Drug-Like Bicyclic Hydantoins. ResearchGate. Available at: [Link]

  • ResearchGate. (Diagram). Synthesis of piperazin-2-one 9. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR. Available at: [Link]

  • McLaughlin, M., et al. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. National Center for Biotechnology Information. Available at: [Link]

  • Golebiowski, A., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (Diagram). Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from... ResearchGate. Available at: [Link]

  • Nelson, A., et al. (2016). Exploitation of the Ugi-Joullié Reaction in the Synthesis of Libraries of Drug-Like Bicyclic Hydantoins. White Rose Research Online. Available at: [Link]

  • Bhusare, S. R., et al. One pot synthesis of functionalized piperidines. ResearchGate. Available at: [Link]

  • González-Zamora, E., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. National Center for Biotechnology Information. Available at: [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Rutgers University. Available at: [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. Available at: [Link]

  • Dömling, A. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. University of Groningen Research Portal. Available at: [Link]

Sources

Application Note: Derivatization of 4-(4-Aminophenyl)-1-methylpiperazin-2-one for Kinase Inhibitor Libraries

[1][2]

Executive Summary & Scaffold Analysis

In the design of kinase inhibitors, the "tail" region extending from the hinge-binding motif often dictates selectivity, physicochemical properties (LogP, solubility), and pharmacokinetic profile.[3] The scaffold 4-(4-Aminophenyl)-1-methylpiperazin-2-one (referred to herein as Scaffold A ) represents a superior alternative to standard piperazines or morpholines due to its unique structural features:

  • Rigidification: The lactam carbonyl at C2 planarizes part of the ring, reducing conformational entropy compared to a flexible piperazine.

  • H-Bonding Vector: The lactam carbonyl serves as a fixed hydrogen bond acceptor, often interacting with solvent-front residues or the P-loop.[1][2]

  • Solubility: The polar lactam motif improves aqueous solubility without introducing a basic center that might lead to hERG liability (unlike the N-methyl piperazine moiety in Imatinib).[3]

Chemical Reactivity Profile

Scaffold A contains two nitrogen centers, but only one is chemically productive for standard library synthesis:

  • N1 (Amide/Lactam Nitrogen): Methylated and conjugated with the carbonyl; Non-nucleophilic .[3]

  • N4 (Aniline Nitrogen): Attached to the phenyl ring; Nucleophilic .[3] This is the primary handle for derivatization.

Note on Stability: The primary aniline is susceptible to oxidation (browning) upon prolonged exposure to air.[3] Store the solid scaffold at -20°C under argon.

Strategic Derivatization Pathways

For kinase library generation, we target three primary linkages to connect Scaffold A to a hinge-binding "Head Group" (e.g., pyrimidine, quinazoline, or purine).[3]

ReactionPathwayscluster_legendLibrary Design LogicScaffoldScaffold A(Aniline Nucleophile)UreaTarget: UREA LINKER(Type II Inhibitor Motif)Reagent: IsocyanatesScaffold->UreaPath A: Nucleophilic AddnAmideTarget: AMIDE LINKER(Solvent Front Binder)Reagent: Acid Chlorides/HATUScaffold->AmidePath B: AcylationSnArTarget: BIARYL AMINE(Hinge Binder Direct)Reagent: Cl-HeterocyclesScaffold->SnArPath C: SnAr / Buchwald

Caption: Primary derivatization pathways for Scaffold A. Path A (Urea) is most common for targeting the DFG-out pocket (e.g., Sorafenib-like binding).

Detailed Experimental Protocols

The following protocols are optimized for parallel synthesis in 96-well blocks or 4 mL vials.

Protocol A: Urea Library Synthesis (Isocyanates)

Target: Type II Kinase Inhibitors (DFG-out binders).[2][3] The urea moiety acts as a donor-acceptor motif binding to the conserved Glu/Asp residues.[1][2]

Reagents:

  • Scaffold A: 0.1 M solution in anhydrous DCM/DMF (4:1).

  • Isocyanate Monomers (R-NCO): 0.12 M solution in anhydrous DCM.[1][2][3]

  • Scavenger Resin: Trisamine or PS-Isocyanate (if amine excess used).[1][2][3]

Step-by-Step Workflow:

  • Charge: Add 100 µL of Scaffold A solution (10 µmol, 1.0 equiv) to each reaction well.

  • React: Add 100 µL of the respective Isocyanate solution (12 µmol, 1.2 equiv).

  • Incubate: Seal plate and shake at Room Temperature (RT) for 12 hours.

    • QC Check: Spot check 2-3 wells by LCMS.[1][2] Conversion should be >95%.

  • Quench/Scavenge: Add 20 mg of PS-Trisamine resin (3.0 equiv relative to excess isocyanate) to scavenge unreacted electrophile. Shake for 4 hours.

  • Filter: Filter into a receiving plate to remove resin.

  • Dry: Evaporate solvent using a Genevac or SpeedVac.

  • Resuspend: Dissolve in DMSO (10 mM stock) for biological screening.

Protocol B: Amide Coupling (Acid Chlorides)

Target: Sterically demanding tails or covalent inhibitors (using acryloyl chloride).[3]

Reagents:

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Electrophiles: Acid Chlorides (R-COCl).[1][2][3]

Step-by-Step Workflow:

  • Charge: Dissolve Scaffold A (1.0 equiv) in anhydrous THF. Add DIPEA (2.5 equiv).[3]

  • Cool: Chill reaction block to 0°C (ice bath or CryoNest).

  • Addition: Add Acid Chloride (1.1 equiv) dropwise.[3] Critical: Rapid addition can lead to bis-acylation.[1][2]

  • Warm: Allow to warm to RT over 2 hours.

  • Workup (Liquid-Liquid Extraction):

    • Dilute with EtOAc.

    • Wash with sat. NaHCO₃ (removes acid byproduct).[3]

    • Wash with Brine.[4]

    • Dry organic phase over MgSO₄.

  • Purification: If purity <90%, purify via Prep-HPLC (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).

Protocol C: Heteroaryl Coupling (SnAr)

Target: Direct attachment to chloropyrimidines or chloroquinazolines (Hinge Binders).[3]

Reagents:

  • Electrophile: 2,4-Dichloropyrimidine or similar halo-heterocycle.[1][2]

  • Catalyst (Optional): p-TsOH (0.1 equiv) can accelerate SnAr in isopropanol.[3]

  • Solvent: n-Butanol or IPA.[1][2]

Step-by-Step Workflow:

  • Mix: Combine Scaffold A (1.0 equiv) and Chloro-heterocycle (1.0 equiv) in n-Butanol.

  • Heat: Heat to 100°C-120°C for 12-24 hours. Note: Microwave irradiation (140°C, 20 min) is preferred for difficult substrates.[3]

  • Precipitation: Many products will precipitate upon cooling. Filter and wash with cold ether.

  • Alternative: If no precipitate, evaporate and purify via Flash Chromatography (DCM:MeOH 95:5).[3]

Analytical Data & Quality Control

When characterizing derivatives of Scaffold A , specific NMR and MS signatures confirm the integrity of the piperazinone ring.

FeatureExpected Signal (¹H NMR, DMSO-d₆)Diagnostic Value
N-Methyl Singlet, δ 2.8 - 3.0 ppmConfirms N1 integrity (no demethylation).[1][2]
Lactam CH₂ Singlet (or AB q), δ 3.9 - 4.1 ppmDistinct from piperazine CH₂; confirms C2=O.
Aromatic AA'BB' Doublets, δ 6.5 - 7.5 ppmCharacteristic of the p-phenylene linker.[1][2]
Amide/Urea NH Singlet, δ 8.5 - 10.0 ppmDisappearance of broad Aniline NH₂ (δ ~5.0).[3]

Mass Spectrometry (ESI+):

  • Expect [M+H]+ as the base peak.[3]

  • The piperazinone ring often fragments to show a characteristic loss of the N-methyl acetamide fragment if high collision energy is used.[2]

Library Design Considerations (Graphviz)

To maximize the success rate of the library, compounds should be filtered through the following logic before synthesis.

LibraryLogicInputVirtual Library(Scaffold A + 500 Electrophiles)Filter1Filter 1: PhysicochemicalMW < 550, cLogP < 4.5TPSA < 140Input->Filter1Filter2Filter 2: Structural AlertsRemove Michael Acceptors (unless covalent)Remove Anilines/PhenolsFilter1->Filter2Filter3Filter 3: Kinase PrivilegedPrioritize Hinge-Binding MotifsFilter2->Filter3OutputFinal Synthesis List(96 High-Priority Targets)Filter3->Output

Caption: In-silico filtration workflow to ensure library compounds meet "Drug-Like" criteria before synthesis.

References

  • Wang, Q., et al. (2017).[3][5] Discovery of CHMFL-ABL/KIT-155 as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. Journal of Medicinal Chemistry, 60(1), 273-289.[3][5] [Link][3]

  • Mendeley. (2017).[3] Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link][3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 329826125. Retrieved October 24, 2023, from [Link][3]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(4-Aminophenyl)-1-methylpiperazin-2-one Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one. As a critical intermediate in the development of kinase inhibitors and other targeted therapeutics, the piperazin-2-one core requires precise synthetic control.

The most scalable route to this scaffold involves the acylation of an ethylenediamine derivative with chloroacetyl chloride, followed by a base-mediated intramolecular


 cyclization. However, researchers frequently encounter severe yield bottlenecks during the ring-closing step. This guide dissects the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to achieve high-yielding cyclization.
Mechanistic Pathway & Chemoselectivity

The fundamental challenge in this synthesis lies in chemoselectivity and nucleophilicity . Attempting to cyclize the unprotected 4-aminophenyl precursor directly is a common strategic error. The primary aniline amine is significantly more nucleophilic than the secondary aniline nitrogen. Consequently, base-mediated cyclization of the unprotected precursor leads to rapid intermolecular polymerization or the formation of undesired 7-membered diazepane rings.

To bypass this, the cyclization must be performed on the 4-nitrophenyl precursor . The electron-withdrawing nitro group prevents side reactions, allowing the secondary nitrogen to be cleanly deprotonated by a strong base to drive the 6-exo-tet cyclization, followed by a late-stage reduction[1].

Pathway cluster_wrong Suboptimal Pathway (Unprotected Amine) cluster_right Optimized Pathway (Nitro Precursor) A1 N-(2-(4-Aminophenylamino)ethyl) -N-methyl-2-chloroacetamide B1 Intermolecular Polymerization & 7-Membered Rings A1->B1 Primary amine competes (Fast) A2 N-(2-(4-Nitrophenylamino)ethyl) -N-methyl-2-chloroacetamide B2 1-Methyl-4-(4-nitrophenyl) piperazin-2-one A2->B2 NaH, DMF, High Dilution (Intramolecular SN2) C2 4-(4-Aminophenyl)-1-methyl piperazin-2-one B2->C2 Pd/C, H2 (Reduction)

Chemoselective workflow for 4-(4-Aminophenyl)-1-methylpiperazin-2-one synthesis.

Expert Troubleshooting & FAQs

Q1: Even with the 4-nitrophenyl precursor, my intramolecular cyclization yield is stuck at 30-40%. How can I push this reaction to completion? A: The secondary aniline nitrogen in the 4-nitrophenyl precursor is highly electron-deficient due to the strong electron-withdrawing nature of the para-nitro group, making it an exceptionally poor nucleophile. Weak bases (like


 or 

) are thermodynamically insufficient for complete deprotonation. You must switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF or THF). This fully generates the highly reactive anilide anion, which will rapidly undergo the required cyclization[2].

Q2: I am using NaH in DMF, but LC-MS shows significant dimer and oligomer formation. How do I favor the intramolecular pathway? A: Intramolecular cyclizations constantly compete with intermolecular alkylation. According to standard kinetic principles, intramolecular reactions are zero-order with respect to concentration, while intermolecular reactions are second-order. You must implement high dilution conditions (e.g.,


 M). Do not add the base to the precursor. Instead, slowly add the chloroacetamide precursor via a syringe pump to a dilute suspension of NaH in DMF. This keeps the steady-state concentration of the reactive anion extremely low, effectively suppressing intermolecular side reactions[3].

Q3: I see a major byproduct corresponding to the hydrolysis of the chloroacetamide (M-Cl+OH). How do I prevent this? A: Chloroacetamides are highly susceptible to hydrolysis, forming hydroxyacetamides that cannot cyclize. This occurs if trace water is present, especially when using hygroscopic solvents like DMF. Ensure strict anhydrous conditions: use anhydrous DMF (stored over molecular sieves), fresh NaH, and flame-dried glassware under an argon atmosphere.

Standard Operating Procedure (SOP): Optimized Cyclization & Reduction

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Intramolecular Cyclization (Formation of 1-Methyl-4-(4-nitrophenyl)piperazin-2-one)
  • Preparation: Purge a flame-dried 500 mL 3-neck round-bottom flask with Argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and anhydrous DMF (200 mL). Cool the suspension to 0 °C using an ice bath.

  • Slow Addition (Critical Step): Dissolve the precursor, N-(2-(4-nitrophenylamino)ethyl)-N-methyl-2-chloroacetamide (1.0 eq, 10 mmol), in anhydrous DMF (50 mL). Using a syringe pump, add this solution dropwise to the NaH suspension over a period of 2 hours.

    • Self-Validation: Monitor the reaction for

      
       gas evolution during addition. Continuous, controlled bubbling confirms active deprotonation.
      
  • Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Self-Validation: Pull an aliquot for LC-MS. The reaction is complete when the acyclic precursor peak (M+H) is entirely replaced by the cyclized product peak (M-HCl+H).

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL) at 0 °C to destroy excess NaH. Concentrate the DMF under high vacuum. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via silica gel flash chromatography.
Step 2: Nitro Reduction (Formation of Target Molecule)
  • Hydrogenation: Dissolve the purified 1-methyl-4-(4-nitrophenyl)piperazin-2-one in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Evacuate and backfill the flask with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 3-5 hours.

    • Self-Validation: Confirm complete reduction by TLC. The product spot should be highly polar and stain strongly positive (purple/brown) with Ninhydrin, indicating the presence of the newly formed primary aniline.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the target 4-(4-Aminophenyl)-1-methylpiperazin-2-one.

Quantitative Data Analysis

The following table summarizes the optimization of the cyclization step (Step 1), demonstrating the causality between base strength, concentration kinetics, and the resulting impurity profile.

Table 1: Effect of Base, Solvent, and Concentration on Cyclization Yield (Nitro Precursor)

Base (1.5 eq)SolventConcentration (M)Addition MethodMajor Impurity ProfileIsolated Yield (%)


0.20BolusUnreacted starting material (45%)22%

DCM0.20BolusUnreacted starting material (60%)<10%
NaHTHF0.10BolusOligomers/Dimers (30%)45%
NaHDMF0.10BolusOligomers/Dimers (25%)58%
NaH DMF 0.02 Syringe Pump (2h) Trace hydrolysis (<5%) 89%
KOtBuTHF0.02Syringe Pump (2h)Trace oligomers (<8%)84%
References
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, National Institutes of Health (PMC),[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles, National Institutes of Health (PMC),[Link]

Sources

Troubleshooting solubility issues of aminophenyl-piperazinones in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility and chromatographic anomalies of aminophenyl-piperazinone derivatives. Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The Chemistry of the Problem

Welcome to the technical support center. If you are working with aminophenyl-piperazinones (common scaffolds in Factor Xa inhibitors and antifungal agents), you are likely facing a specific set of physicochemical contradictions:

  • The Hydrophobic Skeleton: The phenyl ring and the piperazinone core create a rigid, lipophilic structure that resists dissolution in aqueous media.

  • The Basicity Trap: The piperazinone ring contains one amide nitrogen (non-basic) and one amine nitrogen (basic, pKa ~8.0–9.0). The aminophenyl group adds a weak aniline-like base (pKa ~4.0).

  • The Consequence: These molecules are amphiphilic but stubborn . They require high organic content to dissolve but need low pH aqueous buffers to remain ionized and soluble. This creates a "danger zone" during the injection cycle where the sample transitions from a strong solvent (diluent) to a weak solvent (mobile phase), leading to precipitation.

Module 1: The "Crash" (Sample Precipitation)

User Question: "I dissolve my sample in 100% DMSO or Methanol because it won't dissolve in water. But when I inject it, I get blocked capillaries or split peaks. What is happening?"

Scientist Answer: You are experiencing on-column precipitation or solvent mismatch shock .

When a sample dissolved in a strong solvent (like DMSO) enters a mobile phase with high water content (Initial Gradient Conditions), the local solubility drops instantaneously. The sample precipitates inside the injection loop or at the head of the column before it can interact with the stationary phase.

Troubleshooting Protocol: The Diluent Bridge

Do not inject 100% strong organic solvent if your gradient starts at <50% organic. Use the following decision matrix to select the correct diluent.

Visualization: Solubility Decision Tree

SolubilityTree Start Start: Sample in Solid Form SolubleMP Soluble in Initial Mobile Phase? Start->SolubleMP DirectInject Direct Injection (Ideal) SolubleMP->DirectInject Yes CheckpH Check pH Dependency (Is it basic?) SolubleMP->CheckpH No Acidify Acidify Diluent (Add 0.1% Formic Acid) CheckpH->Acidify Yes (Amines present) SolubleAcid Soluble now? Acidify->SolubleAcid SolubleAcid->DirectInject Yes CoSolvent Use Co-Solvent Strategy (DMSO/MeOH + Water) SolubleAcid->CoSolvent No Sandwich Protocol: Sandwich Injection (Air Gaps or Plug) CoSolvent->Sandwich If >20% Organic needed

Caption: Decision logic for selecting the appropriate sample diluent to prevent on-column precipitation.

The "Sandwich" Injection Technique

If you must use DMSO due to concentration requirements:

  • Reduce Injection Volume: < 5 µL.

  • Sandwich Mode: Configure the autosampler to draw: Mobile Phase A (Plug) -> Sample -> Mobile Phase A (Plug). This buffers the sample from the harsh transition.

Module 2: The "Tail" (Peak Asymmetry)

User Question: "My peaks are tailing severely (Asymmetry factor > 1.5). I'm using a C18 column with a water/methanol gradient. Is my column dead?"

Scientist Answer: Your column is likely fine. The issue is Silanol Interaction .

Aminophenyl-piperazinones are nitrogenous bases. At neutral pH, residual silanol groups (Si-OH) on the silica surface are ionized to silanates (Si-O⁻). Your positively charged drug interacts ionically with these negative silanols, causing the "tail" or drag.

Corrective Actions
ParameterRecommendationMechanism
Mobile Phase pH pH 2.5 – 3.0 Suppresses silanol ionization (keeps them as Si-OH) and ensures the drug is fully protonated.
Buffer Additive Triethylamine (TEA) For UV detection only. TEA competes for silanol sites, "blocking" them from your drug. Use 5–10 mM.
Chaotropic Salts NaClO₄ or KPF₆ Last Resort. Chaotropes disrupt the solvation shell and mask interactions. Warning: Incompatible with LC-MS.
Column Choice Hybrid / Bidentate C18 Use columns with "High pH Stability" or "Hybrid Particle Technology" (e.g., Ethylene-Bridged Hybrid) which have fewer surface silanols.

Critical Note: If using LC-MS, do not use TEA or Phosphate. Switch to Ammonium Formate (10mM, pH 3.0) . The ammonium ion acts as a weak silanol blocker.

Module 3: The "Ghost" (Carryover)

User Question: "I see a ghost peak of my product in the blank injection immediately following a high-concentration sample. I've washed the column for 30 minutes."

Scientist Answer: The contamination is not on the column; it is in your autosampler needle or rotor seal . Aminophenyl-piperazinones are "sticky" (adsorptive) to metallic and polymeric surfaces due to their amphiphilic nature.

The Dual-Wash Strategy

Standard water/methanol washes are insufficient. You must use a wash solvent that targets both the hydrophobic and ionic aspects of the molecule.

Recommended Needle Wash Composition:

  • Solvent: 40% Acetonitrile / 40% Isopropanol / 20% Water.

  • Additive: 0.1% Formic Acid (to keep the amine soluble) OR 0.1% Ammonia (if the fouling is due to neutral precipitation, though acid is usually safer for these targets).

Visualization: The Adsorption Mechanism

AdsorptionMechanism Needle Needle Surface (Steel/Polymer) Drug Aminophenyl-Piperazinone Drug->Needle Hydrophobic Adsorption StrongWash Strong Wash (IPA/ACN + Acid) Drug->StrongWash Elutes to Waste Wash Standard Wash (MeOH/H2O) Wash->Drug Ineffective Solubilization StrongWash->Drug Disrupts Binding

Caption: Mechanism of carryover. Standard washes fail to break the hydrophobic adsorption on the needle surface; strong organic/acidic washes are required.

Module 4: Advanced Recovery (The "Blockage")

User Question: "My system pressure spiked to 300 bar and shut down. I suspect the sample precipitated in the needle seat."

Scientist Answer: This is a critical failure. Do not attempt to "push through" the blockage with high flow.

Recovery Protocol:

  • Disconnect the Column: Protect your analytical column from particulate matter. Connect the injector outlet directly to waste.

  • Backflush the Injector: If your system allows, switch the injection valve to bypass and backflush the needle seat.

  • The "Magic" Solvent: Prepare a solution of 50% THF (Tetrahydrofuran) / 50% Water with 0.1% TFA .

    • Why THF? It is one of the strongest solvents for aromatic heterocycles.

    • Why TFA? It ensures the amines are protonated and soluble.

  • Flow: Pump this mixture at a low flow rate (0.2 mL/min) through the injector for 30 minutes.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing and Column Aging. LCGC North America. Link

  • Neue, U. D., et al. (2001). Peak Shape in the Chromatography of Basic Compounds. Journal of Chromatography A. Link

  • PubChem. (n.d.). Piperazine Compound Summary. National Center for Biotechnology Information. Link

Minimizing side reactions during N-alkylation of piperazin-2-one rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support hub for researchers optimizing the N-alkylation of piperazin-2-one scaffolds . It is designed to address the specific reactivity profiles of the N1 (lactam) and N4 (amine) centers, minimizing common failure modes such as regioselectivity loss, racemization, and ring opening.

Core Directive: Understanding the Reactivity Divergence

The piperazin-2-one ring contains two distinct nitrogen centers with vastly different electronic properties. Success depends on treating them as chemically orthogonal functional groups.

  • N4 (Amine, pKa ~8-9): A typical secondary amine. It is nucleophilic under neutral or weakly basic conditions.

  • N1 (Lactam, pKa ~14-17): An amide-like nitrogen. It is non-nucleophilic in its neutral state and requires deprotonation by a strong base to react with electrophiles.

The Golden Rule: You cannot selectively alkylate N1 in the presence of a free N4 using standard alkylation conditions. To target N1, you must protect N4. To target N4, you simply exploit its inherent nucleophilicity while N1 remains inert.

Module 1: Regioselectivity & Pathway Planning

The following decision tree illustrates the required workflow to achieve site-selective alkylation.

Piperazinone_Alkylation Start Piperazin-2-one (Unsubstituted) Target Target Site? Start->Target N4_Path N4-Alkylation Target->N4_Path Target N4 N1_Path N1-Alkylation Target->N1_Path Target N1 Cond_Weak Weak Base (K2CO3) or Reductive Amination N4_Path->Cond_Weak Prod_N4 N4-Substituted Product (High Selectivity) Cond_Weak->Prod_N4 Protect Step 1: Protect N4 (Boc, Cbz, Bn) N1_Path->Protect Deprotonate Step 2: Strong Base (NaH, LiHMDS) Protect->Deprotonate Alkylate Step 3: Add Electrophile Deprotonate->Alkylate Deprotect Step 4: Deprotection Alkylate->Deprotect Prod_N1 N1-Substituted Product Deprotect->Prod_N1

Caption: Decision tree for regioselective alkylation of piperazin-2-one. Note that N1 alkylation requires a multi-step protection strategy.

Module 2: Minimizing Side Reactions
1. Preventing C3-Racemization

The Hazard: The C3 carbon (alpha to the carbonyl) is acidic. Strong bases used for N1 alkylation (e.g., NaH) can deprotonate C3, leading to enolization and loss of stereochemistry if the substrate is chiral.

  • Solution A (Base Selection): Use the minimum effective basicity. If NaH causes racemization, switch to LiHMDS or KHMDS at low temperatures (-78°C to -40°C). The bulky counter-ion and low temperature kinetically favor N-deprotonation over C-deprotonation.

  • Solution B (Phase Transfer): Use mild biphasic conditions (KOH/Toluene + TBAB) which can sometimes achieve N1 alkylation without fully generating the enolate at C3.

2. Avoiding Over-Alkylation (Quaternization)

The Hazard: When targeting N4, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternary ammonium salts.

  • Solution:

    • Stoichiometry: Use a slight excess of the piperazin-2-one scaffold (1.1–1.2 eq) relative to the alkyl halide.

    • Method Change: Switch to Reductive Amination (Aldehyde + STAB). This mechanism inherently stops at the tertiary amine stage and prevents quaternization.

3. Preventing Ring Opening (Hydrolysis)

The Hazard: The lactam ring can hydrolyze under harsh acidic or basic reflux conditions.

  • Safe Zone: Piperazin-2-ones are generally stable in NaH/DMF or K2CO3/MeCN at room temperature to 60°C.

  • Danger Zone: Avoid refluxing in aqueous strong acids (HCl/H2SO4) or strong hydroxide solutions (NaOH/EtOH) for extended periods unless ring opening is the goal.

Module 3: Experimental Protocols
Protocol A: N4-Selective Alkylation (Reductive Amination)

Best for: Installing alkyl groups on N4 without touching N1.

  • Dissolution: Dissolve piperazin-2-one (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in DCE (0.1 M).

  • Imine Formation: Add catalytic acetic acid (0.1 equiv) if the aldehyde is unreactive.[1] Stir for 30 min at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Workup: Stir for 4–16 h. Quench with sat. NaHCO3. Extract with DCM.[1][2]

    • Why STAB? It is milder than NaCNBH3 and avoids toxic cyanide byproducts. It selectively reduces the iminium ion over the aldehyde.

Protocol B: N1-Selective Alkylation (via N4-Protection)

Best for: Installing substituents on the amide nitrogen.

  • Protection (Pre-requisite): Ensure N4 is protected (e.g., N4-Boc-piperazin-2-one).

  • Deprotonation: Dissolve N4-protected scaffold in anhydrous DMF or THF (0.1 M) under inert atmosphere (N2/Ar). Cool to 0°C.[3]

  • Base Addition: Add NaH (60% dispersion) (1.2 equiv). Stir at 0°C for 30 min.

    • Visual Check: Evolution of H2 gas should be observed. Wait for bubbling to cease.

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.[1]

  • Reaction: Allow to warm to RT and stir for 2–12 h.

  • Quench: Carefully add water or sat. NH4Cl at 0°C.

  • Deprotection: Remove the N4 protecting group (e.g., TFA/DCM for Boc) to yield the final product.

Module 4: Troubleshooting FAQ

Q: I tried alkylating N1 with NaH, but I see multiple spots on TLC and low yield. What happened? A: Did you protect N4? If N4 was free, NaH likely deprotonated N1 (making it nucleophilic) and the N4 amine acted as a nucleophile. You likely have a mixture of N1-alkyl, N4-alkyl, and N1,N4-bis-alkyl products. Fix: Protect N4 with a Boc group before N1 alkylation.

Q: My chiral piperazin-2-one racemized during N1 alkylation. How do I fix this? A: The NaH/DMF system was likely too harsh for your C3 stereocenter.

  • Try: Switch solvent to THF and cool to -78°C. Use LiHMDS (1.1 eq) as the base. Add the electrophile at -78°C and let it warm slowly only as needed.

  • Alternative: Use Phase Transfer Catalysis (50% NaOH(aq) / Toluene / TBAB catalyst). While "50% NaOH" sounds harsh, the reaction happens in the organic phase, often sparing the stereocenter compared to homogeneous strong bases.

Q: Can I use K2CO3 for N1 alkylation to be gentler? A: Generally, no. The pKa of the N1 amide is ~14-17. Carbonate bases (pKa of conjugate acid ~10) are too weak to deprotonate the lactam effectively, leading to <5% conversion. You need a base with pKa > 16 (Alkoxides, Hydrides, Amides).

Q: I am seeing O-alkylation (lactim ether) instead of N-alkylation. A: This is rare for simple piperazinones but possible with "hard" electrophiles (e.g., sulfates, sulfonates) and counter-ions that coordinate tightly to Nitrogen.

  • Fix: Use "softer" electrophiles like alkyl iodides. Switch solvent to DMF (polar aprotic) which favors N-alkylation by solvating the cation and leaving the N-anion free.

Summary of Reaction Conditions
VariableN4-Alkylation (Amine)N1-Alkylation (Lactam)
Preferred Base K2CO3, Et3N, DIPEANaH, LiHMDS, KOtBu
Solvent MeCN, DCM, DMFDMF, THF (Anhydrous)
Temperature RT to 60°C0°C to RT (or -78°C for chiral)
Protection None required (N1 is inert)Mandatory N4 Protection
Major Side Reaction Quaternization (Over-alkylation)C3-Racemization, O-Alkylation
References
  • BenchChem. Managing Side Reactions in Piperidine Functionalization. (General principles applicable to cyclic amines). Link

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. National Institutes of Health (NIH). (Detailed N1/N4 protection strategies and preventing racemization). Link

  • University of Regina. pKa Values of Some Piperazines. (Fundamental data on N4 basicity). Link

  • Molecules (MDPI). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (Discusses N-Boc protection and lithiation strategies). Link

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous regioselectivity logic for N-heterocycles). Link

Sources

Optimizing catalyst selection for C-N coupling to form aminophenyl-piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C-N Cross-Coupling. As a Senior Application Scientist, I have designed this portal to address the specific, nuanced challenges you will face when synthesizing aminophenyl-piperazinones via palladium-catalyzed Buchwald-Hartwig amination.

Piperazinone scaffolds are ubiquitous in modern drug discovery, but their dual-nitrogen nature (an amide and a secondary amine) and strong chelating potential often lead to stalled reactions, poor regioselectivity, or catalyst poisoning[1]. This guide bridges the gap between theoretical catalytic cycles and benchtop reality, providing you with self-validating protocols and causal explanations for every optimization step.

The Mechanistic Foundation: Where Catalyst Tuning Matters

To troubleshoot effectively, you must understand where your reaction is failing within the catalytic cycle. Catalyst and ligand selection directly dictate the kinetic rates of oxidative addition and reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Requires Activation) OxAdd Oxidative Addition (Aryl Halide inserts) Pd0->OxAdd Rate limiting for electron-rich halides PdII_Ar Pd(II)(Ar)(X) Complex OxAdd->PdII_Ar AmineBind Piperazinone Coordination (N-binding) PdII_Ar->AmineBind PdII_Amine Pd(II)(Ar)(Amine) Complex AmineBind->PdII_Amine Deprot Deprotonation (Base-mediated) PdII_Amine->Deprot PdII_Amido Pd(II)(Ar)(Amido) Complex Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Accelerated by bulky ligands RedElim->Pd0 Aminophenyl- piperazinone

Fig 1. Buchwald-Hartwig catalytic cycle highlighting kinetic bottlenecks for catalyst tuning.

Frequently Asked Questions (FAQs)

Q1: I am observing extensive dehalogenation of my aryl bromide instead of the desired C-N coupling. How do I fix this? Causality: Dehalogenation is a classic side reaction that occurs when the rate of β-hydride elimination (often from the amine or the solvent) outcompetes the rate of reductive elimination from the Pd(II) amido complex. If the Pd(II) intermediate lingers too long, it abstracts a hydride, releasing the reduced arene. Solution: You must accelerate reductive elimination. This is achieved by increasing the steric bulk of the supporting phosphine ligand. Switch from first-generation ligands (like dppf or BINAP) to dialkylbiaryl phosphines such as BrettPhos or RuPhos [2]. The extreme steric demand of these ligands forces the aryl and amido groups together, drastically lowering the activation barrier for reductive elimination.

Q2: My reaction with an unprotected piperazinone is yielding bis-arylated byproducts. How do I control regioselectivity? Causality: Piperazinones contain a secondary amine (N4) and an amide (N1). While the secondary amine is inherently more nucleophilic and undergoes oxidative addition more readily, the resulting mono-arylated aminophenyl-piperazinone can still act as a substrate. If the catalyst pocket is too open, the product will re-coordinate, leading to bis-arylation[3]. Solution: Rely on the intrinsic electronic differentiation, but enforce it with steric gating. Use a highly hindered catalyst system like tBuBrettPhos . Additionally, ensure strict stoichiometric control (1.0 equiv of aryl halide to 1.1 equiv of piperazinone) and avoid overly strong bases. Using a weaker base like Cs₂CO₃ instead of NaOtBu slows down the deprotonation step enough to favor the more nucleophilic N4 position exclusively.

Q3: The reaction stalls at 40-50% conversion despite having unreacted starting materials. Is my catalyst degrading? Causality: Stalling at mid-conversion is rarely due to simple thermal degradation. Instead, it is usually caused by product inhibition or base depletion . Aminophenyl-piperazinones are excellent bidentate chelators. As the product accumulates, it can bind to the Pd(0) resting state, forming an off-cycle, catalytically dead complex. Solution: Disrupt product chelation by switching to a multiligand system or a pre-activated palladacycle (e.g., Pd G3 or G4 precatalysts) that rapidly enters the catalytic cycle and strongly retains its primary ligand[4]. If base depletion is suspected, ensure your base is finely milled (particle size dictates solubility for heterogeneous bases) and strictly anhydrous.

Troubleshooting Guide: Catalyst & Ligand Selection Matrix

To provide a self-validating starting point, I have synthesized a matrix based on empirical data from pharmaceutical process chemistry.

Substrate ProfileRecommended PrecatalystRecommended LigandBase / SolventRationale (Causality)
Standard Aryl Bromides Pd₂(dba)₃ (1-2 mol%)BINAP or XantphosNaOtBu / TolueneCost-effective; bidentate ligands prevent Pd-black precipitation during standard couplings.
Electron-Rich Aryl Chlorides Pd(OAc)₂ (2 mol%)XPhosK₃PO₄ / 1,4-DioxaneXPhos facilitates the difficult oxidative additions typical of unactivated C-Cl bonds.
Sterically Hindered Halides BrettPhos Pd G3 (1 mol%)BrettPhosNaOtBu / t-Amyl AlcoholG3 precatalyst ensures rapid generation of the active monoligated Pd(0) species; bulky ligand forces reductive elimination.
Base-Sensitive Functional Groups RuPhos Pd G3 (2 mol%)RuPhosCs₂CO₃ / 1,4-DioxaneMild base prevents side reactions; RuPhos provides a balance of oxidative addition speed and functional group tolerance.

Standard Operating Procedure: Optimization Workflow

Do not guess—screen systematically. This protocol is designed as a self-validating system. If Step 3 fails, the specific failure mode dictates your next logical adjustment.

Step 1: Preparation of the Precatalyst Stock (In Glovebox or Schlenk Line)

  • Weigh 0.02 mmol of the selected Pd source (e.g., BrettPhos Pd G3) and 0.02 mmol of the corresponding ligand (e.g., BrettPhos) into a dry, inert vial.

  • Dissolve in 2.0 mL of anhydrous, degassed solvent (e.g., 1,4-Dioxane) to create a 0.01 M active catalyst stock. Causality: Pre-mixing ensures complete ligand coordination before introducing chelating piperazinone substrates.

Step 2: Reaction Assembly

  • To a dried reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the piperazinone derivative (1.1 mmol), and the base (1.4 mmol).

  • Add 1.0 mL of the catalyst stock solution (yielding exactly 1 mol% Pd loading).

  • Seal the tube under nitrogen and heat to 90 °C in an aluminum heating block.

Step 3: Kinetic Monitoring & Validation

  • At 15, 60, and 120 minutes, withdraw a 10 µL aliquot using a micro-syringe.

  • Quench the aliquot in 500 µL of Acetonitrile/Water (1:1) and analyze via LC-MS.

  • Validation Check:

    • If the 15-minute mark shows <10% conversion, oxidative addition is failing (Switch to a more electron-rich ligand like XPhos).

    • If conversion is high but the desired product is low (high dehalogenation), reductive elimination is failing (Switch to a bulkier ligand like BrettPhos).

Troubleshooting Start Reaction Stalled or Low Yield Check1 Analyze Crude by LC-MS Start->Check1 Dehal Extensive Dehalogenation? Check1->Dehal NoConv Unreacted Starting Material? Check1->NoConv BisAryl Bis-arylation Observed? Check1->BisAryl Sol1 Increase ligand bulk (BrettPhos) to force reductive elimination Dehal->Sol1 Yes Sol2 Check Pd(0) activation; Switch base (Cs2CO3 -> NaOtBu) NoConv->Sol2 Yes Sol3 Use weaker base or highly hindered catalyst (tBuBrettPhos) BisAryl->Sol3 Yes

Fig 2. Decision tree for diagnosing and resolving failure modes in piperazinone couplings.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:2[2]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: nih.gov URL:3[3]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 Source: nih.gov URL:1[1]

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions Source: acs.org URL:4[4]

Sources

Technical Support Center: Palladium Remediation for 4-(4-Aminophenyl)-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing 4-(4-Aminophenyl)-1-methylpiperazin-2-one often relies on palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or nitro group reductions). However, this specific molecule presents a severe purification challenge: its aniline primary amine and piperazinone nitrogens act as powerful multidentate chelators for residual palladium.

This guide provides field-proven troubleshooting strategies to break these coordination complexes and reduce Pd levels below stringent regulatory thresholds.

Regulatory Context & Target Limits

According to the ICH Q3D guidelines for elemental impurities, Palladium is a Class 2B element. The Permitted Daily Exposure (PDE) dictates the maximum allowable concentration based on the route of administration [1].

Route of AdministrationPDE (µ g/day )Concentration Limit (assuming 10 g daily dose)
Oral10010 ppm
Parenteral101 ppm
Inhalation10.1 ppm

(Note: If the daily dose of the formulated drug product is lower, the ppm limit increases proportionally. However, targeting <10 ppm is the industry standard for intermediate release).

Troubleshooting & FAQs

Q1: Standard aqueous washes and recrystallization are failing to remove Pd from my crude 4-(4-Aminophenyl)-1-methylpiperazin-2-one. Why is the palladium so persistent?

Causality & Mechanism: Palladium persists because it is not merely a physical impurity (like Pd black); it forms stable thermodynamic coordination complexes with your product. The target molecule contains an electron-rich aniline group and a piperazinone ring. These nitrogen centers donate lone pairs to empty d-orbitals on Pd(II), forming stable chelate rings.

Standard aqueous washes (even with mild acids) cannot break these coordinate covalent bonds. To remove the metal, you must introduce a competing ligand (scavenger) that has a thermodynamically higher binding affinity for Palladium to drive the equilibrium away from the API-Pd complex [2].

Q2: Which solid-supported scavengers are most effective for this specific nitrogen-rich substrate?

Expert Insight: For highly basic, nitrogen-rich APIs, silica-supported sulfur ligands are the gold standard. Sulfur is a "soft" donor that strongly binds the "soft" Pd metal, outcompeting the "harder" nitrogen donors of your API.

  • SiliaMetS® Thiol: The workhorse scavenger. Excellent for unhindered Pd(II) species.

  • SiliaMetS® DMT (Dimercaptotriazine): The preferred choice when Pd is strongly bound to your API or sterically hindered. DMT acts as a multidentate sulfur donor, providing a massive entropic advantage to strip Pd from the piperazinone/aniline nitrogens [3].

  • Potassium Isopropyl Xanthate (PIX): If solid-supported scavengers fail, PIX is an ultra-efficient soluble scavenger capable of dropping Pd levels to <1 ppm, especially when combined with a mild oxidant like iodine to ensure all Pd is in the +2 oxidation state for optimal binding [4].

Pd_Competition API_Complex API-Pd(II) Complex (High Affinity N-Donors) Equilibrium Thermodynamic Exchange API_Complex->Equilibrium Heat + Solvent Scavenger SiliaMetS DMT Scavenger (Soft S-Donors) Scavenger->Equilibrium Excess Equivalents Purified_API Purified API (Free Base) Equilibrium->Purified_API API Released Bound_Pd Scavenger-Pd Complex (Stable Waste) Equilibrium->Bound_Pd Pd Trapped

Thermodynamic competition between nitrogen-rich API and sulfur-based scavengers.

Q3: How do I correctly implement a silica-supported scavenger treatment?

Self-Validating Protocol: A common mistake is treating scavenging as a simple physical filtration. It is a chemical reaction that requires time, temperature, and stoichiometry.

Step-by-Step Methodology: SiliaMetS DMT Treatment

  • Pre-filtration: Dissolve the crude 4-(4-Aminophenyl)-1-methylpiperazin-2-one in a polar, coordinating solvent (e.g., DMF, THF, or NMP). Filter through a pad of Celite to remove insoluble Pd(0) nanoparticles (Pd black). Validation: The filtrate should be clear of particulates, though it may remain colored due to soluble Pd(II).

  • Scavenger Loading: Add 4 to 8 molar equivalents of SiliaMetS DMT relative to the initial amount of Pd catalyst used in the reaction. (Do not base this on estimated residual Pd; assume 100% is present to ensure pseudo-first-order kinetics).

  • Incubation (Critical Step): Heat the suspension to 60°C and stir vigorously for 12 to 16 hours. Causality: Heat provides the activation energy required to break the API-Pd coordinate bonds, allowing the Pd to migrate to the silica-bound thiol groups [5].

  • Recovery: Filter the mixture hot through a sintered glass funnel. Wash the silica cake with 2 bed-volumes of hot solvent to recover any entrained API.

  • Analysis: Concentrate the filtrate and analyze via ICP-MS. If Pd remains >10 ppm, repeat the process with a fresh batch of scavenger (successive treatments are more effective than one massive dose).

Scavenging_Workflow Crude Crude API + Soluble Pd Celite Celite Filtration (Remove Pd Black) Crude->Celite Add_Scavenger Add SiliaMetS DMT (4-8 equiv) Celite->Add_Scavenger Incubate Incubation (60°C, 12-16h) Add_Scavenger->Incubate Filter Hot Filtration & Cake Wash Incubate->Filter ICP ICP Filter->ICP

Step-by-step workflow for the removal of soluble palladium using silica-supported scavengers.

Q4: What if silica scavengers are too expensive for my scale-up, or they fail to reach the <10 ppm limit?

Alternative Strategy: If solid-phase scavengers fail or are cost-prohibitive, liquid-liquid extraction using aqueous chelators is a scalable and cost-effective alternative.

  • N-Acetylcysteine (NAC) Wash: NAC is a water-soluble, inexpensive thiol. Dissolve your API in a water-immiscible solvent (e.g., 2-MeTHF). Wash the organic layer with a 10% aqueous solution of N-acetylcysteine at 40°C for 2-4 hours. The NAC binds the Pd and pulls it into the aqueous layer [6].

  • EDTA / Ethylenediamine: For particularly stubborn Pd complexes, washing the organic phase with an aqueous solution of EDTA tetrasodium salt or ethylenediamine can strip the metal. However, because 4-(4-Aminophenyl)-1-methylpiperazin-2-one is somewhat polar, ensure your organic solvent is sufficiently lipophilic to prevent API loss to the aqueous phase.

References
  • ICH Expert Working Group. "Guideline for Elemental Impurities Q3D(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), April 2022. [Link]

  • Galaffu, N., et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development, 2007.[Link]

  • SiliCycle Inc. "SiliaMetS Metal Scavengers Selection Guide." Velocity Scientific Solutions, 2023.[Link]

  • Bu, X., et al. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry (RSC Publishing), 2017.[Link]

  • SiliCycle Inc. "SiliCycle Guide for Chemical Synthesis & Purification." Chemie Brunschwig, 2023.[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Case Studies, 2023.[Link]

Controlling regioselectivity in 1,4-piperazinone substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to address the specific mechanistic and practical challenges associated with controlling regioselectivity in 1,4-piperazinone (often referred to as piperazin-2-one or 2-oxopiperazine) functionalization.

The 1,4-piperazinone scaffold is a privileged pharmacophore in drug discovery. However, its asymmetric nature—featuring an amide nitrogen (N1), a secondary amine (N4), an acidic α-carbonyl position (C3), and unactivated aliphatic carbons (C5, C6)—presents significant regiochemical challenges. This guide will provide you with the causal logic, validated protocols, and troubleshooting steps needed to achieve precise synthetic control.

Fundamental Reactivity Profile

Before attempting any substitution, it is critical to understand the inherent electronic environment of the 1,4-piperazinone ring. The table below summarizes the causal factors governing reactivity at each position.

Table 1: Reactivity Profile of the 1,4-Piperazinone Scaffold

PositionChemical NatureReactivity / NucleophilicityPreferred Functionalization Strategy
N4 Secondary AmineHigh nucleophilicity (sp³ hybridized, available lone pair).Direct alkylation/acylation using mild bases (e.g., K₂CO₃, DIPEA).
N1 Amide NitrogenLow nucleophilicity (lone pair delocalized into C2 carbonyl).Deprotonation with strong bases (e.g., NaH) to form an amidate prior to electrophile addition.
C3 α-Carbonyl CarbonWeakly acidic protons (pKa ~17-20).Enolate chemistry; Pd-catalyzed decarboxylative allylation for stereocontrol.
C5 / C6 Aliphatic CarbonsUnactivated, inert to direct substitution.De novo synthesis via chiral pool (e.g., aziridine ring-opening) prior to cyclization.

Frequently Asked Questions (FAQs)

FAQ 1: How do I achieve absolute regiocontrol between N1 and N4 alkylation?

The Causality: The N4 nitrogen is a standard secondary amine, making it inherently more nucleophilic than the N1 amide nitrogen. The N1 lone pair is tied up in resonance with the adjacent C2 carbonyl. Therefore, mild basic conditions will exclusively drive substitution at N4. To functionalize N1, you must first protect N4, then use a strong base to forcefully deprotonate the N1 position.

N_Alkylation Start 1,4-Piperazinone (Unprotected N1/N4) Path1 Mild Base (K2CO3) + Electrophile Start->Path1 Path2 1. N4-Boc Protection 2. Strong Base (NaH) 3. Electrophile Start->Path2 Result1 N4-Alkylated Product (Secondary Amine Reacts) Path1->Result1 Result2 N1-Alkylated Product (Amide Nitrogen Reacts) Path2->Result2

Workflow for differentiating N1 and N4 alkylation in 1,4-piperazinones.

Validated Protocol: Regioselective N4-Alkylation

  • Dissolve the unprotected 1,4-piperazinone (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Add anhydrous K₂CO₃ (2.0 equiv). Self-validation check: K₂CO₃ is strong enough to neutralize the generated HX acid but too weak to deprotonate the N1 amide.

  • Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 12 hours. Monitor by LC-MS to ensure no N1,N4-dialkylation occurs.

FAQ 2: Direct enolate alkylation at C3 gives me racemic mixtures and over-alkylation. How can I control C3 stereochemistry?

The Causality: Direct deprotonation at C3 generates a planar enolate. Because the piperazinone ring is relatively flat, electrophiles can attack from either face, leading to poor enantiomeric excess (ee). Furthermore, the mono-alkylated product is often more reactive than the starting material, leading to polyalkylation. The Solution: Utilize Palladium-catalyzed decarboxylative asymmetric allylic alkylation [1]. By synthesizing a C3-allyl ester precursor, the Pd-catalyst forms a chiral π-allyl complex that remains tightly associated with the enolate, forcing a stereospecific intramolecular delivery of the allyl group.

C3_Allylation Substrate N1,N4-Diprotected C3-Allyl Ester Catalyst Pd2(pmdba)3 + Chiral PHOX Toluene, 40°C Substrate->Catalyst Decarboxylation Intermediate Pd-Allyl Complex + Piperazinone Enolate Catalyst->Intermediate Product C3-Allylated Piperazinone (High ee, Tertiary Carbon) Intermediate->Product Asymmetric Allylation

Pd-catalyzed decarboxylative asymmetric allylic alkylation at the C3 position.

Validated Protocol: Pd-Catalyzed C3-Asymmetric Allylation

  • In a nitrogen-filled glovebox, pre-mix Pd₂(pmdba)₃ (5 mol%) and (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%) in anhydrous toluene. Stir for 30 minutes to form the active chiral catalyst complex.

  • Add the N1,N4-diprotected C3-allyl ester piperazinone (1.0 equiv) as a solution in toluene (final concentration 0.014 M).

  • Seal the vessel, remove from the glovebox, and heat at 40 °C for 12–48 hours until CO₂ evolution ceases.

  • Purify via silica gel chromatography. This yields the α-tertiary piperazin-2-one with >90% ee.

FAQ 3: How do I synthesize C3-substituted piperazinones without relying on pre-functionalized esters?

The Solution: Employ a Domino Ring-Opening Cyclization (DROC) approach[2]. This one-pot methodology avoids multi-step linear syntheses. A chiral organocatalyst sets the stereocenter during an initial epoxidation, and a subsequent diamine ring-opening transfers this chirality directly into the newly formed piperazinone ring.

DROC_Pathway Aldehyde Aldehyde + (Phenylsulfonyl)acetonitrile Epox Organocatalyst (eQNU) + Cumyl Hydroperoxide Aldehyde->Epox Knoevenagel Intermediate Chiral 1-Cyano Epoxide Epox->Intermediate Epoxidation Diamine 1,2-Ethylenediamine (DROC Step) Intermediate->Diamine Product C3-Substituted Piperazin-2-one Diamine->Product Cyclization

Domino Ring-Opening Cyclization (DROC) for one-pot C3-piperazinone synthesis.
FAQ 4: I need substitution at the C5 or C6 positions. Can I do this via late-stage C-H functionalization?

The Causality: Direct late-stage C-H functionalization at C5/C6 is highly unfavorable due to the lack of adjacent activating groups (unlike C3). Attempting radical or transition-metal C-H activation here usually results in degradation or poor regioselectivity. The Solution: You must build the ring from pre-functionalized chiral pools. The most robust method is the regioselective ring-opening of amino acid-derived chiral aziridines [3].

Validated Protocol: Aziridine Ring-Opening for C5/C6 Control

  • Dissolve an N-Tosyl chiral aziridine (derived from an L-amino acid) in anhydrous CH₂Cl₂.

  • Add an α-amino acid methyl ester hydrochloride (1.2 equiv).

  • Add BF₃·OEt₂ (1.0 equiv) dropwise at 0 °C. Causality: The Lewis acid activates the aziridine, directing the nucleophilic attack of the amino ester exclusively to the less sterically hindered carbon, preserving the stereocenter.

  • Following isolation of the linear intermediate, perform a Mitsunobu cyclization (DIAD, PPh₃) to close the ring, yielding a cis-2,5-disubstituted piperazine scaffold.

Troubleshooting Guide

Table 2: Common Experimental Failures and Corrective Actions

SymptomRoot Cause AnalysisCorrective Action
Dialkylation during intended N4-alkylation Base is too strong, or reaction temperature is too high, leading to transient N1 deprotonation.Switch from Cs₂CO₃/NaH to K₂CO₃ or DIPEA. Maintain reaction strictly at or below room temperature.
No product during N1-alkylation Incomplete deprotonation of the amide nitrogen.Ensure N4 is protected (e.g., Boc). Use a stronger base (NaH or KHMDS) in a polar aprotic solvent (DMF or THF) at 0 °C to form the amidate before adding the electrophile.
Low ee in Pd-catalyzed C3 allylation Premature decarboxylation before the chiral π-allyl complex is fully coordinated.Ensure rigorous exclusion of moisture and oxygen. Verify the quality of the (S)-(CF₃)₃-tBuPHOX ligand. Lower the reaction temperature to 25 °C (will require longer reaction times).
Poor yield in DROC sequence Hydrolysis of the intermediate 1-cyano epoxide before diamine addition.Use strictly anhydrous cumyl hydroperoxide. Do not isolate the epoxide intermediate; proceed immediately to the diamine addition step in the same pot.

References

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Angewandte Chemie International Edition[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant The Journal of Organic Chemistry[Link]

  • Regioselective ring-opening of amino acid-derived chiral aziridines: an easy access to cis-2,5-disubstituted chiral piperazines Chemistry - An Asian Journal (via PubMed)[Link]

Technical Support Center: Alternative Reducing Agents for Nitro-Piperazinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the complexities of reducing nitro-piperazinone intermediates.

While catalytic hydrogenation (H₂ + Pd/C) is the industry standard for nitro reduction, piperazinone scaffolds in modern drug discovery often contain sensitive functional groups (e.g., aryl halides, ketones, or benzylic protecting groups) that are incompatible with aggressive hydrogenation. This guide provides field-proven, chemoselective alternatives, focusing on the causality behind reaction failures and self-validating protocols to ensure experimental success.

Quantitative Comparison of Reducing Agents

Selecting the right alternative reducing agent requires balancing chemoselectivity with workup complexity. The table below summarizes the operational parameters for the most reliable alternatives.

Reducing AgentReagent EquivalentsTypical TempChemoselectivity ProfileWorkup Complexity
H₂ + Pd/C (Standard)Cat. (5-10 mol%)20-25 °CPoor: Reduces alkenes, dehalogenates aryl halides.Low: Simple filtration.
NaBH₄ / NiCl₂·6H₂O 4.0 eq / 0.2 eq20-25 °CHigh: Tolerates halogens, esters, and ethers.Medium: Requires filtration of black Ni₂B precipitate.
SnCl₂·2H₂O 3.0 - 5.0 eq70-80 °CVery High: Tolerates ketones, aldehydes, and alkenes.High: Prone to severe tin emulsions during extraction.
Zn / NH₄Cl 5.0 - 10.0 eq20-50 °CHigh: Mild conditions; stops at hydroxylamine if not pushed.Medium: Requires removal of insoluble zinc salts.

Reagent Selection Pathway

Use the following decision tree to determine the optimal reducing agent based on the specific functional groups present on your nitro-piperazinone intermediate.

ReagentSelection Start Target: Nitro-Piperazinone Halogen Aryl Halides Present? Start->Halogen Ketone Ketones/Esters Present? Halogen->Ketone No NiB NaBH4 / NiCl2 (Chemoselective) Halogen->NiB Yes PdC H2, Pd/C (Standard) Ketone->PdC No SnCl2 SnCl2 / EtOH (Mildest) Ketone->SnCl2 Yes

Decision tree for selecting nitro reduction agents based on functional group tolerance.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my standard Pd/C hydrogenation causing side reactions in my piperazinone intermediate?

A1: Palladium on carbon is highly active but lacks chemoselectivity. If your piperazinone contains aryl halides (Cl, Br, I), Pd/C will catalyze hydrodehalogenation. To preserve these groups, use1[1]. The Causality: NaBH₄ reduces Ni(II) to Ni(0), forming a finely divided black nickel boride (Ni₂B) precipitate in situ. This catalytic surface strongly adsorbs the nitro compound and facilitates rapid hydride transfer from the excess NaBH₄, cleanly reducing the nitro group without the energy required to cleave carbon-halogen bonds[1].

Q2: I am using SnCl₂ to preserve a ketone group, but my yields are low and the workup is a nightmare. What is happening?

A2: Tin(II) chloride (SnCl₂) operates via a mild electron-transfer mechanism that leaves ketones intact[2]. However, during the reaction, Sn(II) is oxidized to Sn(IV). When you attempt a neutral or slightly basic aqueous workup, Sn(IV) forms highly insoluble, gelatinous tin oxide/hydroxide emulsions that trap your product. The Fix: To self-validate this protocol, you must quench the reaction with 1M NaOH until the aqueous layer reaches a pH > 10. This strong base converts the insoluble tin salts into highly water-soluble stannate complexes (


), instantly breaking the emulsion and liberating your piperazinone amine into the organic layer[3].
Q3: My LC-MS shows a mass corresponding to M+16 instead of the expected amine. How do I fix this?

A3: An M+16 peak indicates the accumulation of a hydroxylamine intermediate. According to the classical Haber electroreduction model, nitro reduction proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine[4]. The Causality: The cleavage of the N-O bond in the hydroxylamine intermediate requires significantly higher activation energy than the initial N=O bond reductions, making it the rate-limiting step[4]. If you are using a mild agent like Zinc/NH₄Cl, the reaction is actually designed to stall at the hydroxylamine[5]. To push it to the primary amine, you must increase the temperature, add more equivalents of your reducing agent, or switch to the more potent NaBH₄/NiCl₂ system.

HaberMechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Fast Amine Amine (-NH2) Hydroxyl->Amine Slow (Rate Limiting)

Haber mechanism for nitro reduction highlighting the rate-limiting hydroxylamine step.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction using NaBH₄ / NiCl₂·6H₂O

Use this protocol when your piperazinone contains aryl halides or benzylic ethers.

  • Preparation: In a round-bottom flask, dissolve the nitro-piperazinone intermediate (1.0 eq) in a mixture of Acetonitrile and Water (10:1 v/v)[3].

  • Catalyst Addition: Add NiCl₂·6H₂O (0.2 eq) to the solution and stir for 5 minutes at room temperature. The solution will appear pale green.

  • Reduction (Self-Validating Step): Slowly add NaBH₄ powder (4.0 eq) portion-wise.

    • Validation Cue: You must observe the immediate formation of a fine black precipitate (Ni₂B) and the vigorous evolution of hydrogen gas[1]. If the solution remains green, the active catalyst has not formed; check your solvent's water content.

  • Monitoring: Stir at room temperature for 30–60 minutes. Monitor by TLC until the starting material is consumed.

  • Workup: Quench carefully with water. Filter the mixture through a pad of Celite to remove the black nickel boride catalyst. Extract the filtrate with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure[3].

Protocol B: Mild Reduction using SnCl₂·2H₂O

Use this protocol when your piperazinone contains highly sensitive ketones or reducible alkenes.

  • Preparation: Dissolve the nitro-piperazinone (1.0 eq) in absolute Ethanol (0.2 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (4.0 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction to 70 °C. Stir for 2–4 hours, monitoring by LC-MS to ensure the hydroxylamine (M+16) intermediate is fully converted to the amine.

  • Workup (Critical Step): Cool the reaction to room temperature. Concentrate the ethanol under reduced pressure. Suspend the resulting residue in Ethyl Acetate.

  • Emulsion Breaking: Slowly add 1M aqueous NaOH to the suspension while stirring vigorously until the aqueous layer reaches pH > 10.

    • Validation Cue: The thick, milky white emulsion must transition into two clear, distinct liquid phases.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate. Wash the combined organics with brine, dry over MgSO₄, and concentrate to afford the pure amine[3].

References

  • Asian Journal of Chemistry. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN". Available at:[Link]

  • Wikipedia. "Reduction of nitro compounds". Available at:[Link]

  • Google Patents."WO2020131574A1 - Method of reducing aromatic nitro compounds".
  • Common Organic Chemistry. "Nitro Reduction - Common Conditions". Available at:[Link]

Sources

Validation & Comparative

Comparative LC-MS/MS Profiling: Piperazin-2-one Scaffolds vs. Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, present in antidepressants, antihistamines, and antipsychotics. However, a critical challenge in drug metabolism and pharmacokinetics (DMPK) is distinguishing the parent piperazine scaffold from its primary oxidative metabolite: piperazin-2-one (2-oxopiperazine) .

This guide provides a technical comparison of the LC-MS/MS fragmentation behaviors of piperazin-2-one derivatives (The Product) versus their piperazine precursors (The Alternative) . By analyzing the distinct charge localization and neutral loss mechanisms, we establish a self-validating protocol for the unambiguous identification of these structural analogs in complex biological matrices.

Mechanistic Comparison: The "Lactam Switch"

The core differentiator between the two scaffolds lies in the introduction of a carbonyl group at the C2 position. This "Lactam Switch" fundamentally alters the gas-phase basicity and fragmentation pathways.

Charge Localization and Stability
  • Piperazine (Alternative): The molecule possesses two secondary or tertiary amine nitrogens. Protonation occurs readily on the most basic nitrogen (

    
     hybridized), leading to a stable cation that typically fragments via ring opening and loss of alkylamines.
    
  • Piperazin-2-one (Product): The C2 carbonyl creates an amide functionality. Protonation is less favorable on the amide nitrogen (N1) due to resonance delocalization. Instead, protonation often occurs on the carbonyl oxygen or the distal amine (N4). This rigidifies the ring, making it more resistant to the simple alkyl losses seen in piperazines, but susceptible to specific neutral losses like carbon monoxide (CO).

Fragmentation Pathways (CID Mode)
FeaturePiperazine Analogs (Alternative)Piperazin-2-one Derivatives (Product)
Primary Neutral Loss Loss of NH₃ (-17 Da) or C₂H₄ (-28 Da) via ring cleavage.Loss of CO (-28 Da) and CH₂CO (Ketene, -42 Da).
Ring Opening Facile C-N bond cleavage driven by N-protonation.Amide bond cleavage followed by Retro-Diels-Alder (RDA)-like mechanisms.
Diagnostic Ions Low mass iminium ions (m/z 56, 70, 84).Retention of the amide fragment; loss of CO yields a ring-contracted species.
Collision Energy (CE) Low to Medium (15–25 eV).Medium to High (25–40 eV) required to break the amide resonance.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways triggered by the presence of the carbonyl group.

FragmentationPathways cluster_0 The Alternative: Piperazine Scaffold cluster_1 The Product: Piperazin-2-one Scaffold Pip_Parent Piperazine Precursor [M+H]+ Pip_Frag1 Ring Opening (C-N Cleavage) Pip_Parent->Pip_Frag1 Low CE Pip_Frag2 Loss of C2H4 (-28 Da) Loss of NH3 (-17 Da) Pip_Frag1->Pip_Frag2 Pip_Diag Diagnostic Ions: m/z 56, 70 Pip_Frag2->Pip_Diag One_Parent Piperazin-2-one [M+H]+ One_Frag1 Amide Resonance (O-Protonation) One_Parent->One_Frag1 High CE One_Frag2 Neutral Loss of CO (-28 Da) One_Frag1->One_Frag2 Lactam Instability One_Diag Diagnostic Ions: [M+H-28]+ One_Frag2->One_Diag

Figure 1: Comparative fragmentation pathways. Note the distinct "Loss of CO" pathway for the piperazin-2-one scaffold, contrasting with the ethylene loss in piperazine.

Experimental Protocol: Self-Validating Identification

To objectively compare and identify these species, use the following LC-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic neutral loss of CO (28.006 Da), which acts as the "fingerprint" for the piperazin-2-one moiety.

Chromatographic Separation

Since piperazin-2-one derivatives are more polar (due to the amide) than their piperazine counterparts, they typically elute earlier on Reverse Phase (C18) columns.

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm) or HILIC for very polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent to enhance ESI efficiency).

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Settings (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Product Ion Scan (MS2) or Multiple Reaction Monitoring (MRM).

  • Collision Energy (CE): Apply a CE Ramp (e.g., 20, 35, 50 eV) within a single scan.

    • Reasoning: Piperazines fragment easily at 20 eV. Piperazin-2-ones often require >30 eV to eject the CO neutral group. A ramp ensures both species are captured optimally.

Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Plot EIC for Parent [M+H]+.

  • Filter for Neutral Loss: Apply a Neutral Loss Filter of 28.0 Da .

    • Caution: Piperazine can lose C2H4 (also 28 Da).

    • Differentiation: Look for the secondary loss. Piperazin-2-one often shows a subsequent loss of 28 Da (CO) followed by amine losses. Piperazine shows sequential C2H4 losses.

    • High-Res Confirmation: If using Q-TOF/Orbitrap, distinguish CO (27.9949 Da) from C2H4 (28.0313 Da).

Comparative Data Summary

The table below summarizes the key spectral differences to look for when analyzing your samples.

ParameterPiperazine (e.g., 1-Phenylpiperazine)Piperazin-2-one (e.g., 4-Phenylpiperazin-2-one)
Polarity (RT) Less Polar (Later Elution on C18)More Polar (Earlier Elution on C18)
Base Peak (MS2) m/z 120 (Phenyl-C2H4N+)m/z 149 (Loss of CO from Parent)
Low Mass Fragments m/z 56, 70 (Ring fragments)m/z 42 (Ketene), m/z 56
Isotopic Pattern StandardStandard
H/D Exchange Fast exchange of NH protons.Amide H exchanges slower than Amine H.
Decision Tree for Analyst

DecisionTree Start Unknown Peak [M+H]+ Step1 Check Retention Time (RT) vs Parent Drug Start->Step1 Result1 Earlier RT (More Polar) Step1->Result1 Likely Metabolite Result2 Similar/Later RT Step1->Result2 Likely Lipophilic Analog Step2 Analyze MS2 Spectrum (Neutral Loss) Result1->Step2 Decision1 Loss of 27.99 Da (CO)? Step2->Decision1 Decision2 Loss of 28.03 Da (C2H4)? Step2->Decision2 Outcome1 Identify: Piperazin-2-one (Lactam Metabolite) Decision1->Outcome1 Yes Outcome2 Identify: Piperazine Analog (Dealkylation Product) Decision2->Outcome2 Yes

Figure 2: Logical workflow for distinguishing piperazine scaffolds based on RT and High-Resolution MS neutral loss data.

References

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at: [1][2][3][4][5][6][7]

  • Furtado, W. L., et al. (2007). "Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS)." Journal of Mass Spectrometry.
  • BenchChem. (2025).[8] "High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method." Application Note. Available at:

  • Maw, H. H., et al. (2021). "A unique sequential C–S or N–S inductive cleavage and retro‐Diels‐Alder fragmentation mechanism for alkylsulfonyl piperidine‐ and piperazine‐containing compounds." Rapid Communications in Mass Spectrometry. Available at: [4]

Sources

Comparative Guide to HPLC Purity Method Development for 4-(4-Aminophenyl)-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust HPLC purity method for the pharmaceutical compound 4-(4-Aminophenyl)-1-methylpiperazin-2-one. Drawing upon established principles of analytical chemistry and regulatory expectations, this document outlines a systematic approach, from initial parameter selection to method optimization and validation, supported by experimental rationale and comparative data.

Introduction: The Analytical Challenge

4-(4-Aminophenyl)-1-methylpiperazin-2-one is a complex molecule featuring a piperazinone core, a primary aromatic amine, and a tertiary amine within the heterocyclic ring. This combination of functional groups presents a unique set of challenges for developing a stability-indicating HPLC method. The basic nature of the piperazine moiety can lead to peak tailing and poor chromatographic performance on standard silica-based columns, while the aromatic amine is susceptible to oxidative and photolytic degradation. A successful purity method must be able to separate the active pharmaceutical ingredient (API) from its potential process impurities and degradation products, ensuring the safety and efficacy of the final drug product.

The development of a stability-indicating HPLC method is a critical component of drug development, mandated by regulatory bodies such as the FDA and governed by ICH guidelines.[1] Such a method must be specific, accurate, precise, linear, and robust.

Foundational Strategy: Leveraging Physicochemical Properties

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. For 4-(4-Aminophenyl)-1-methylpiperazin-2-one, key considerations include its pKa, logP, and UV absorption characteristics. The presence of two basic nitrogen atoms (the aromatic amine and the tertiary amine in the piperazine ring) will significantly influence its retention behavior with changes in mobile phase pH. The aromatic chromophore suggests strong UV absorbance, making UV detection a suitable choice.

Initial Method Parameter Selection Rationale:

ParameterInitial ChoiceRationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column is a versatile and common starting point for reversed-phase HPLC, offering good retention for moderately polar compounds.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA low pH mobile phase will protonate the basic nitrogens, promoting better peak shape and retention on a C18 column. Acetonitrile is a common organic modifier with good UV transparency.
Detection UV at 254 nmThe aromatic ring is expected to have a strong absorbance at this wavelength, providing good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[3]
Column Temp. 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

Systematic Method Development & Optimization

The initial method provides a starting point, but optimization is crucial to ensure the separation of all relevant impurities. A systematic approach, such as Design of Experiments (DoE), can efficiently evaluate the impact of various parameters on the separation.

Mobile Phase pH Comparison

The pH of the mobile phase is a critical parameter for ionizable compounds like 4-(4-Aminophenyl)-1-methylpiperazin-2-one. A comparison of different pH values is essential to achieve optimal selectivity and peak shape.

Experimental Protocol: Mobile Phase pH Screening

  • Prepare mobile phases with different pH values (e.g., pH 2.5 with formic acid, pH 4.5 with acetate buffer, and pH 6.9 with phosphate buffer).[4]

  • Inject a solution of 4-(4-Aminophenyl)-1-methylpiperazin-2-one and a mixture of potential impurities (if available from forced degradation studies).

  • Run a gradient from 5% to 95% acetonitrile over 20 minutes.

  • Evaluate the chromatograms for resolution between the main peak and impurities, as well as peak symmetry (tailing factor).

Comparative Data: Impact of Mobile Phase pH

pHResolution (API vs. Impurity X)Tailing Factor (API)Observations
2.51.81.2Good peak shape, but some impurities may co-elute.
4.52.51.1Improved resolution, excellent peak shape.
6.91.51.9Significant peak tailing, poor resolution.
Organic Modifier and Gradient Optimization

The choice of organic modifier and the gradient profile significantly impact the separation. While acetonitrile is a good starting point, methanol can offer different selectivity.

Experimental Protocol: Organic Modifier and Gradient Screening

  • Using the optimized pH 4.5 mobile phase, prepare mobile phase B with acetonitrile and, separately, with methanol.

  • Evaluate different gradient slopes (e.g., 10-90% B in 15 min vs. 10-90% B in 30 min).

  • Analyze the chromatograms for changes in elution order and resolution.

Comparative Data: Organic Modifier and Gradient

Organic ModifierGradient (Time)Key Resolution PairObservations
Acetonitrile15 minImpurity Y and Z co-eluteFaster analysis time.
Acetonitrile30 minImpurity Y and Z baseline resolvedLonger run time but better overall separation.
Methanol30 minDifferent elution order, improved resolution for some impuritiesCan be a valuable alternative if acetonitrile fails to resolve critical pairs.
Forced Degradation Studies: Ensuring Stability-Indicating Power

To develop a truly stability-indicating method, the drug substance must be subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, and light) as recommended by ICH guidelines.[1] The resulting degradation products must be adequately separated from the parent compound and from each other.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (ICH Q1B).

The analysis of these stressed samples using the developed HPLC method will confirm its ability to separate degradants and thus its stability-indicating nature.

Optimized HPLC Purity Method

Based on the systematic development and optimization process, the following method is proposed as a robust and reliable purity method for 4-(4-Aminophenyl)-1-methylpiperazin-2-one.

Final Method Parameters:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 10% to 90% B in 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection PDA at 254 nm
Injection Volume 10 µL

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:

  • Specificity: Demonstrated by the separation of the API from all known impurities and degradation products.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

    Validation Parameter Acceptance Criteria
    Linearity (r²) ≥ 0.999
    Accuracy (% Recovery) 98.0% - 102.0%

    | Precision (%RSD) | ≤ 2.0% |

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH, flow rate, column temperature).

Visualizing the Workflow

A clear understanding of the method development process is crucial for successful implementation.

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Properties Understand Analyte Physicochemical Properties Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase) Analyte_Properties->Initial_Conditions pH_Screening Mobile Phase pH Screening Initial_Conditions->pH_Screening Systematic Approach Organic_Modifier Organic Modifier & Gradient Optimization pH_Screening->Organic_Modifier Forced_Degradation Forced Degradation Studies Organic_Modifier->Forced_Degradation Optimized_Method Define Optimized HPLC Method Forced_Degradation->Optimized_Method Ensures Stability-Indicating Validation Method Validation (ICH Q2(R1)) Optimized_Method->Validation

Caption: Workflow for HPLC Purity Method Development.

Conclusion

The development of a robust and reliable HPLC purity method for 4-(4-Aminophenyl)-1-methylpiperazin-2-one requires a systematic and scientifically sound approach. By leveraging an understanding of the molecule's physicochemical properties and employing a structured optimization process that includes forced degradation studies, a stability-indicating method can be successfully developed and validated. This ensures the quality, safety, and efficacy of the drug product, meeting the stringent requirements of regulatory agencies. The comparative data presented in this guide demonstrates the importance of evaluating multiple chromatographic parameters to achieve the desired separation.

References

  • Benchchem. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Jetir.Org. (n.d.). Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW.
  • ResearchGate. (2025, August 9). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • (N.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • (N.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • ThermoFisher. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • (N.d.). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Trip.
  • (N.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • (2013, August 30). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material.
  • (N.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.
  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • PMC. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF.

Sources

Comparative Guide: Piperazin-2-one vs. Piperazine Analogs in Drug Discovery

[1]

Executive Summary

In medicinal chemistry, the transition from a piperazine scaffold to a piperazin-2-one (ketopiperazine) core represents a strategic "scaffold hop" designed to address specific liabilities—primarily metabolic instability and excessive basicity—while retaining the privileged structural features that drive receptor binding.[1]

While piperazine is ubiquitous in CNS and antimicrobial therapeutics due to its ability to project substituents in defined vectors (chair conformation), it often suffers from rapid oxidative metabolism and promiscuous binding due to its high pKa (~9.8).[1] The piperazin-2-one analog introduces an amide carbonyl, effectively "neutralizing" one nitrogen, lowering the basicity of the distal amine, and blocking a primary site of CYP450-mediated oxidation.[1]

This guide provides a technical comparison of these two scaffolds, supported by physicochemical data, metabolic stability profiles, and experimental protocols for their evaluation.

Part 1: Structural & Physicochemical Basis[2][3]

The fundamental difference lies in the introduction of the carbonyl group at the C2 position. This single modification drastically alters the electronic landscape and conformational preference of the ring.

Physicochemical Comparison Table
FeaturePiperazine (Classic Scaffold)Piperazin-2-one (Tuned Scaffold)Impact on Drug Design
Core Structure Saturated diamineCyclic amide (Lactam)2-one is less basic and more polar.[1]
Basicity (pKa) N1: ~9.8 (Basic)N4: ~5.3N1: Neutral (Amide)N4: ~6.0–7.02-one reduces lysosomal trapping and hERG liability associated with high basicity.[1]
H-Bonding 2 Donors / 2 Acceptors2 Donors / 3 AcceptorsCarbonyl adds a strong H-bond acceptor vector.[1]
Conformation Chair (Fluxional)Twisted Boat / Half-ChairAmide planarity restricts conformational freedom, potentially reducing entropy penalties upon binding.[1]
Metabolic Liability High (N-oxidation,

-C hydroxylation)
Low (C2 blocked, N1 deactivated)2-one extends half-life (

).[1]
Pharmacophore & Electronic Mapping (Visualization)

The following diagram illustrates the electronic shifts and pKa modulation between the two scaffolds.

PharmacophoreComparisoncluster_0Piperazine (Promiscuous Binder)cluster_1Piperazin-2-one (Tuned Scaffold)NodePPiperazine Core(Chair Conformation)PropP1High Basicity (pKa ~9.8)Risk: hERG bindingNodeP->PropP1PropP2Metabolic Soft Spot(C2/C3 Oxidation)NodeP->PropP2PropK1Modulated Basicity (pKa ~6.5)Better CNS PenetrationPropP1->PropK1 Electronic Withdrawal PropK2Blocked Metabolism(C2 Carbonyl)PropP2->PropK2 Bioisosteric Replacement NodeKPiperazin-2-one Core(Planar Amide Segment)NodeK->PropK1NodeK->PropK2PropK3New H-Bond Acceptor(C=O Vector)NodeK->PropK3captionFigure 1: Pharmacophore transition from Piperazine to Piperazin-2-one showing pKa modulation and metabolic blocking.

[1]

Part 2: Biological Performance & Case Studies

Metabolic Stability (The "Blocked Soft Spot" Effect)

Piperazine rings are prone to oxidative metabolism by CYP450 enzymes, typically at the carbon atoms

1
  • Mechanism: Replacing the methylene (-CH2-) at the C2 position with a carbonyl (-C=O) removes the abstractable hydrogen atoms required for CYP-mediated hydroxylation.[1] Furthermore, the electron-withdrawing nature of the amide reduces the electron density on the distal nitrogen (N4), making it less susceptible to N-oxidation.[1]

  • Data Support: In the development of CXCR4 antagonists , replacing a piperazine side chain with a piperazin-2-one analog resulted in a >3-fold increase in microsomal half-life (

    
    )  while maintaining receptor affinity.[1]
    
Case Study: Farnesyltransferase (FTase) Inhibitors

In oncology, FTase inhibitors prevent the membrane localization of Ras proteins.

  • Challenge: Early imidazole-based inhibitors (e.g., L-778,123) showed potency but had toxicity and rapid clearance issues.[1]

  • Solution: Researchers utilized piperazin-2-one derivatives as bioisosteres for the imidazole ring.[1]

  • Outcome: The piperazin-2-one derivatives maintained the necessary spatial geometry to coordinate with the zinc ion in the enzyme's active site (via the amide oxygen or N-substituents) but offered tunable lipophilicity (LogP) and reduced non-specific binding compared to the highly basic imidazole or piperazine precursors.[1]

CNS Activity & Receptor Selectivity

For CNS targets (Dopamine D2, Serotonin 5-HT), the basic nitrogen of piperazine is often crucial for an ionic interaction with a conserved Aspartate residue.[1]

  • Piperazin-2-one Strategy: While the N1-amide cannot participate in this ionic bond, the N4-amine remains basic (though less so).[1] This allows the scaffold to retain the primary pharmacophore while reducing P-gp efflux liability (often linked to high H-bond donor count and high pKa).[1]

  • Conformational Locking: The lactam ring introduces planarity, forcing the ring into a "twisted boat" or "half-chair" conformation. This can be exploited to lock the molecule into a bioactive conformation, improving selectivity by preventing the molecule from adopting shapes that bind to off-targets.

Part 3: Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

This assay quantifies the metabolic superiority of the piperazin-2-one scaffold.[1]

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL[1]

  • NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase)[1]

  • Test Compounds: Piperazine analog vs. Piperazin-2-one analog (10 mM DMSO stocks)

  • Internal Standard: Propranolol or Deuterated Piperazin-2-one-d6[1]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation: Add test compound (final conc. 1 µM) to the microsomal mix. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    .

Self-Validating Check:

  • Control: The reference compound (e.g., Verapamil) must show high clearance. If Verapamil is stable, the microsomes are inactive.

  • Data Integrity: The

    
     sample represents 100%. If 
    
    
    signal is low, check for non-specific binding to the plasticware.
Visualization of Metabolic Pathway

The following diagram contrasts the metabolic fate of the two scaffolds.

MetabolicPathwaycluster_pipPiperazine Metabolism (High Clearance)cluster_onePiperazin-2-one Metabolism (High Stability)PipPiperazine ScaffoldCYP_PipCYP450 Attack(alpha-Carbon Hydroxylation)Pip->CYP_PipUnstableCarbinolamine Intermediate(Unstable)CYP_Pip->UnstableRingOpenRing Opening / Fragmentation(Loss of Activity)Unstable->RingOpen Spontaneous PipOnePiperazin-2-one ScaffoldCYP_BlockCYP450 Blocked(C2 is Carbonyl)PipOne->CYP_BlockStableIntact Scaffold(Prolonged Half-life)CYP_Block->Stable No Reaction at C2 captionFigure 2: Mechanism of metabolic stabilization via C2-carbonyl blockade.

[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link][1]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link][1]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.[1] Available at: [Link][1]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Available at: [Link][1]

  • Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]

Crystal structure analysis of N-methyl-piperazinone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Crystal Structure Analysis of N-Methyl-Piperazinone Intermediates: SC-XRD vs. MicroED

The N-methyl-piperazinone motif is a privileged pharmacophore in modern drug discovery. Most notably, it serves as a critical structural element in p53-MDM2 protein-protein interaction inhibitors, such as the clinical candidate NVP-CGM097, where the N-methyl-piperazinone ring nestles precisely into the water-rich exit of the Phe-19 binding cavity of MDM2[1][2].

Because the spatial orientation of this motif dictates target affinity, establishing the absolute stereochemistry and 3D conformation of N-methyl-piperazinone intermediates is a non-negotiable step in process chemistry. Traditionally, Single-Crystal X-Ray Diffraction (SC-XRD) has been the gold standard for this task. However, highly flexible, nitrogen-rich intermediates often precipitate as microcrystalline powders, resisting efforts to grow the large, well-ordered crystals required for SC-XRD[3]. Microcrystal Electron Diffraction (MicroED) has recently emerged as a disruptive alternative, utilizing electron scattering to solve structures from sub-micron particles[4][5].

This guide objectively compares the performance, physical mechanics, and experimental workflows of SC-XRD and MicroED for the structural elucidation of N-methyl-piperazinone intermediates.

Mechanistic Comparison: X-Rays vs. Electrons

The fundamental difference between SC-XRD and MicroED lies in how the incident beam interacts with the sample, which dictates both the sample requirements and the data output.

  • SC-XRD (X-ray Scattering): X-rays interact primarily with the electron cloud of the atoms. Because this interaction is relatively weak, a large crystal volume (typically >10–100 μm) is required to generate a detectable diffraction pattern[4]. However, this weak interaction follows kinematical scattering theory, allowing for straightforward determination of absolute stereochemistry via anomalous dispersion (the Flack parameter)[6].

  • MicroED (Electron Scattering): Electrons interact with both the electron cloud and the positively charged atomic nuclei. This interaction is orders of magnitude stronger than X-ray scattering, allowing for high-resolution data collection from crystals as small as 100 nm[3][7]. The trade-off is that strong interactions lead to dynamical scattering (multiple scattering events within the crystal), which complicates intensity extraction and traditionally masks the anomalous signals needed to assign absolute configuration[6][7].

Quantitative Performance Data

The following table summarizes the operational parameters when analyzing pharmaceutical intermediates using state-of-the-art diffractometers and cryo-transmission electron microscopes (cryo-TEM).

ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size ~10 μm (Synchrotron) / ~50 μm (In-house)~0.1 μm (100 nm)
Sample State Required Large, well-ordered single crystalPolycrystalline powder, mixed-crystal suspensions
Beam Interaction Weak (Kinematical scattering)Strong (Dynamical scattering)
Data Collection Time 2 to 24 hours2 to 30 minutes (Continuous rotation)
Radiation Damage Risk Low to ModerateHigh (Requires low dose ~0.1 e–/Ų/s & cryo-cooling)
Absolute Stereochemistry Direct (Flack parameter via anomalous dispersion)Indirect (Chiral salt formation) or via Dynamical Refinement
Resolution Limit Sub-angstrom (< 0.8 Å)High (~0.85 Å to 1.0 Å)

Structural Elucidation Decision Workflow

To maximize efficiency in a drug development pipeline, scientists must triage samples based on their physical state rather than forcing a single analytical modality.

G Start N-Methyl-Piperazinone Intermediate Synthesized CheckCrystal Assess Crystal Size & Morphology Start->CheckCrystal Large > 10 μm Well-ordered Crystal CheckCrystal->Large Yes Small < 1 μm Microcrystalline Powder CheckCrystal->Small No SCXRD Single-Crystal XRD (SC-XRD) Large->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) Small->MicroED Stereo Absolute Stereochemistry Required? SCXRD->Stereo MicroED->Stereo Flack Calculate Flack Parameter (Anomalous Dispersion) Stereo->Flack SC-XRD Path ChiralSalt Chiral Salt Formation (e.g., d-malate cocrystal) Stereo->ChiralSalt MicroED Path A DynRefine Dynamical Scattering Refinement Stereo->DynRefine MicroED Path B Solve 3D Structure & Connectivity Successfully Solved Flack->Solve ChiralSalt->Solve DynRefine->Solve

Workflow for selecting SC-XRD vs. MicroED for pharmaceutical intermediates based on crystal size.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for both modalities.

Protocol A: SC-XRD Crystallization via Vapor Diffusion

Causality: N-methyl-piperazinones are often highly soluble in polar organic solvents. Vapor diffusion slowly lowers the solubility threshold, promoting nucleation over precipitation.

  • Solvent Selection: Dissolve 2-5 mg of the N-methyl-piperazinone intermediate in a minimum volume of a good solvent (e.g., Tetrahydrofuran or Dichloromethane)[6].

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger outer vial containing an anti-solvent (e.g., Hexane or Heptane).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial at room temperature over 3 to 14 days.

  • Harvesting: Once crystals exceed 50 μm in at least two dimensions, harvest using a nylon loop, cryoprotect in Paratone-N oil, and flash-cool in a liquid nitrogen stream (100 K) on the diffractometer.

Protocol B: MicroED Grid Preparation and Data Collection

Causality: Because electrons interact strongly with matter, samples must be incredibly thin. Furthermore, the electron beam can cause severe radiation damage, necessitating ultra-low dose rates and cryogenic temperatures[3][7].

  • Sample Preparation: Take 1-2 mg of the intermediate powder. If crystals are larger than 1 μm, gently crush the dry powder between two glass slides to generate sub-micron fragments[4].

  • Grid Application: Dust the dry powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil Cu 200 mesh). Shake off excess powder to prevent multiple scattering from overlapping crystals.

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane and transfer it to the cryo-TEM under liquid nitrogen temperatures to mitigate electron beam-induced damage[7].

  • Data Collection (Continuous Rotation): Locate a well-isolated microcrystal in low-magnification imaging mode. Switch to diffraction mode. Use a 20 μm condenser aperture to achieve parallel illumination and a low dose rate of ~0.1 e–/Ų/s[3]. Continuously rotate the stage from -60° to +60° at a constant speed (e.g., 0.5°/s) while recording the diffraction pattern on a fast-pixel detector.

Overcoming the Stereochemistry Hurdle in MicroED

If your N-methyl-piperazinone intermediate is chiral, determining its absolute configuration is paramount. While SC-XRD handles this natively, MicroED requires strategic workarounds due to the lack of reliable anomalous dispersion in kinematical refinement of electron data[6].

The Chiral Salt Strategy: Because N-methyl-piperazinones contain a basic tertiary amine (pKa ~7.6), they readily form salts with acidic counterions[6].

  • Perform a mini-screen using enantiomerically pure counterions (e.g., L- or D-malic acid, L- or D-tartaric acid).

  • The introduction of the known chiral center in the counterion serves as an internal reference.

  • Collect MicroED data on the resulting microcrystalline salt powder. The relative stereochemistry between the known counterion and the unknown intermediate allows for the unambiguous assignment of the intermediate's absolute configuration[6].

Alternatively, recent advances in computational chemistry allow for Dynamical Refinement of continuous rotation electron diffraction data, which accounts for multiple scattering events and has successfully assigned absolute stereochemistry for pharmaceutical compounds without the need for chiral derivatization[5].

References

1.[7] SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at:[Link] 2.[3] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers. Available at:[Link] 3.[4] Microcrystal electron diffraction could advance drug development. Drug Target Review. Available at: [Link] 4.[5] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications. Available at: [Link] 5.[6] Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. PMC - NIH. Available at: [Link] 6.[1] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link] 7.[2] Therapeutic Strategies to Activate p53. PMC - NIH. Available at: [Link]

Sources

Comparative FTIR Analysis of the Lactam Carbonyl in Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Structural Discrimination and Spectral Fingerprinting

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Introduction: The Peptidomimetic Identity Crisis

Piperazin-2-ones (delta-lactams) are privileged scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics.[1] However, their synthesis—often involving cyclization of acyclic precursors—presents a recurring analytical challenge: distinguishing the formed lactam ring from unreacted acyclic amides or over-reacted diketopiperazine (2,5-dione) byproducts.

While NMR is definitive, FTIR remains the rapid, front-line tool for reaction monitoring. This guide provides an objective, data-driven comparison of the piperazin-2-one lactam carbonyl (


) against its primary structural alternatives, establishing a self-validating protocol for spectral assignment.
Theoretical Framework: The Physics of the Shift

The vibrational frequency of the carbonyl stretch (


) is governed by bond order (force constant 

) and reduced mass (

), typically following Hooke’s Law. In lactams, two competing factors drastically alter this frequency compared to standard ketones: Resonance and Ring Strain .[1]
The Resonance-Strain Balance[1]
  • Resonance (Lower Frequency): The lone pair on the nitrogen donates into the carbonyl (

    
    -donation), increasing single-bond character and lowering the frequency relative to ketones (~1715 cm⁻¹ 
    
    
    
    ~1650-1690 cm⁻¹).
  • Ring Strain (Higher Frequency): Compressing the

    
     angle forces more 
    
    
    
    -character into the
    
    
    -bond of the carbonyl carbon, strengthening the
    
    
    bond and raising the frequency.
  • 5-Membered Rings (Gamma-lactams): Strain dominates.[1][2][3] Frequency shifts up (>1700 cm⁻¹).[1]

  • 6-Membered Rings (Piperazin-2-ones): Strain is negligible (similar to acyclic).[1] Resonance dominates.[1] Frequency remains low (~1660-1680 cm⁻¹).[1]

SpectralLogic cluster_0 Ring Size Effect Strain5 5-Membered Ring (Gamma-Lactam) Angle Bond Angle Compression (<120°) Strain5->Angle Strain6 6-Membered Ring (Piperazin-2-one) Relaxed Relaxed Geometry (~120°) Strain6->Relaxed HighFreq High Frequency Shift (>1700 cm⁻¹) Angle->HighFreq Increased s-character LowFreq Standard Amide Range (1660-1680 cm⁻¹) Relaxed->LowFreq Dominant Resonance

Figure 1: Mechanistic logic flow determining the spectral shift based on ring size and strain.

Comparative Spectral Data

The following table synthesizes experimental data comparing the target scaffold against its most common structural analogs.

Table 1: FTIR Carbonyl Band Comparison (Condensed Phase/KBr)

Structural Motif

Range (cm⁻¹)
Band CharacteristicsKey Differentiator
Piperazin-2-one (Target)1650 – 1680 Strong, sharp.Lower freq than 5-ring; often single band unless aggregated.[1]
Piperazine-2,5-dione (Byproduct)1660 – 1695 Very Broad or Split (Doublet).[1]Often shows two bands (sym/asym stretch) or broadening due to centrosymmetry.[1]
Pyrrolidinone (5-ring Analog)1700 – 1750 Strong, sharp.[1]Distinctly higher frequency due to ring strain.[4]
Acyclic Amide (Precursor)1640 – 1690 Strong, broad (Amide I).[1]Hard to distinguish by

alone; look for Amide II (

) ~1550 cm⁻¹.[1]
Ester (Common Side Group)1730 – 1750 Sharp, distinct.[1]No overlap with lactam; easily identified.

Critical Insight: The overlap between acyclic amides and piperazin-2-ones is the most dangerous trap. Do not rely on the Carbonyl band alone.[1][5] You must check the Amide II band (N-H bending).

  • Acyclic Secondary Amides: Strong Amide II band (~1550 cm⁻¹). [1] * Cyclic Lactams (cis-amide): The Amide II band is often absent or very weak/shifted because the cis conformation locks the N-H bending mode.

Factors Influencing the Band Position

To accurately assign the piperazin-2-one band, you must account for the experimental environment.

A. Hydrogen Bonding (Solvent Effects)

In the solid state (KBr pellet or powder ATR), piperazin-2-ones form extensive intermolecular Hydrogen bond networks (


).[1] This weakens the 

bond, shifting the absorption to lower wavenumbers.
  • Solid State: 1650–1660 cm⁻¹[1]

  • Dilute Solution (CHCl₃): 1670–1685 cm⁻¹[1]

B. Substitution at N4 (Distal Nitrogen)

The distal nitrogen (N4) in the piperazine ring influences the C2 carbonyl electronically (inductive) and conformationally (boat vs. chair).

  • N4-Acyl/Boc: Electron-withdrawing groups at N4 reduce the basicity of the ring but have minimal inductive impact on the C2 carbonyl frequency.[1]

  • N4-Alkylation: Keeps the ring in a chair conformation, maintaining the standard 1660-1680 cm⁻¹ range.

Experimental Protocol: The "Differentiation Workflow"

This protocol is designed to validate the formation of the piperazin-2-one ring during synthesis (e.g., from a diamine and glyoxal derivative or intramolecular cyclization).

Reagents Required:

  • Sample (Crude reaction mix)

  • Spectroscopic Grade CHCl₃ or CH₂Cl₂[1]

  • FTIR Spectrometer (ATR or Transmission cell)

Step-by-Step Methodology:

  • Baseline Scan: Acquire spectra of the starting material (acyclic precursor).[1] Note the Amide I (1650-1690 cm⁻¹) and Amide II (1550 cm⁻¹) bands.[1]

  • Crude Analysis (ATR): Scan the dried crude solid.[1]

    • Success Indicator: Disappearance of the Amide II band (1550 cm⁻¹).

    • Warning: If a new band appears >1700 cm⁻¹, suspect formation of a 5-membered ring (gamma-lactam) impurity if the substrate allows.[1]

  • Dilution Test (Validation): Dissolve a small amount of crude in CHCl₃.

    • If the carbonyl band shifts upward by >15 cm⁻¹ (e.g., 1650

      
       1670), the band was H-bonded. This confirms the presence of an N-H donor (lactam or amide).
      
    • If the band position is invariant , it may be an ester or fully substituted amide (tertiary).

  • Symmetry Check (2,5-dione exclusion):

    • If the carbonyl region shows a split doublet (e.g., 1690 and 1660 cm⁻¹), suspect the formation of the piperazine-2,5-dione (dimerization byproduct). The high symmetry of the dione often couples the vibrations.

Workflow Start Start: Reaction Mixture Step1 Check 1500-1600 cm⁻¹ Region Start->Step1 Decision1 Amide II Band (~1550 cm⁻¹) Present? Step1->Decision1 ResultA Acyclic Precursor (No Cyclization) Decision1->ResultA Yes Step2 Check Carbonyl Region (1650-1750 cm⁻¹) Decision1->Step2 No (Band Absent) Decision2 Frequency Value? Step2->Decision2 ResultB >1700 cm⁻¹: Gamma-Lactam (Wrong Ring Size) Decision2->ResultB High ResultC 1660-1680 cm⁻¹: Delta-Lactam (Piperazin-2-one) Decision2->ResultC Standard ResultD Split Band (1660/1690): Piperazine-2,5-dione (Dimer Byproduct) Decision2->ResultD Split/Broad

Figure 2: Decision tree for monitoring the synthesis of piperazin-2-ones via FTIR.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Standard reference for lactam ring strain effects).

  • NIST Chemistry WebBook. 2,5-Piperazinedione IR Spectrum. National Institute of Standards and Technology.[1][6] Available at: [Link]

  • Asiri, A. M. (2000).[1][7] New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules, 5(5), 629-636.[1][7][8] (Provides specific IR data for 2,5-dione derivatives showing bands at 1693 and 1661 cm⁻¹). Available at: [Link][7]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. (Detailed comparison of ring size effects on carbonyl absorption). Available at: [Link]

Sources

Comparative stability study of 4-(4-Aminophenyl)-1-methylpiperazin-2-one vs. morpholinone analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for pharmacokinetic (PK) optimization. The piperazin-2-one core, specifically in 4-(4-Aminophenyl)-1-methylpiperazin-2-one, is a highly versatile building block in medicinal chemistry and drug discovery[1]. However, its metabolic and chemical stability often requires optimization during lead-to-candidate progression. A proven strategy is the bioisosteric replacement of the piperazinone ring with morpholinone analogs (morpholin-3-ones or morpholin-2-ones)[2].

This guide objectively compares the stability profiles of these scaffolds, detailing the mechanistic causality behind their degradation and providing self-validating experimental protocols for rigorous laboratory assessment.

Structural Causality & Mechanistic Stability

Stability is not merely an empirical metric; it is a direct consequence of electronic distribution, ring strain, and functional group basicity. Understanding these factors is critical for rational drug design.

4-(4-Aminophenyl)-1-methylpiperazin-2-one (Lactam Core) This scaffold features a stable lactam bond (N1-C2) but retains a basic nitrogen at the N4 position. While the lactam moiety is highly resistant to aqueous hydrolysis, the electron-rich N4 and the attached aminophenyl group are prime targets for CYP450-mediated oxidative metabolism. In biological matrices, this often leads to rapid N-dealkylation or N-oxidation, requiring careful monitoring and optimization[3].

Morpholin-3-one Analogs (Stable Bioisosteres) Replacing the basic N4 nitrogen with an oxygen atom yields a morpholin-3-one. The strategic replacement of a piperazinone with a morpholinone is a common tactic to enhance metabolic stability[2]. The electron-withdrawing effect of the oxygen atom reduces the electron density of the adjacent carbons, significantly shielding the ring from oxidative metabolism. Furthermore, because the structure remains a cyclic amide (lactam), it retains excellent chemical stability against proteolytic cleavage and hydrolysis[4].

Morpholin-2-one Analogs (Unstable Lactones) If the N1 nitrogen is replaced by oxygen (yielding a morpholin-2-one), the ring becomes a lactone. Lactones are inherently susceptible to rapid ring-opening via aqueous hydrolysis and plasma esterases. Therefore, morpholin-2-ones are generally avoided in systemic drug design unless a specific prodrug reactivity is intended, as their stability heavily depends on the substrate structure and microenvironment[5].

Quantitative Stability Comparison

The following table summarizes the typical stability parameters observed in human plasma and human liver microsomes (HLM) for these matched molecular pairs.

Compound ScaffoldChemical Structure TypeChemical Stability (pH 7.4 Buffer)Plasma Stability (T1/2)HLM Intrinsic Clearance (Clint)
4-(4-Aminophenyl)-1-methylpiperazin-2-one Lactam (Basic N4)> 24 hours (Stable)> 120 min (Stable)High (> 50 µL/min/mg)
Morpholin-3-one Analog Lactam (Neutral O)> 24 hours (Stable)> 120 min (Stable)Low (< 15 µL/min/mg)
Morpholin-2-one Analog Lactone (Neutral O)< 2 hours (Unstable)< 15 min (Unstable)N/A (Hydrolyzes rapidly)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, use the following standardized methodologies. These protocols are designed as self-validating systems by incorporating specific control compounds that confirm enzymatic activity and assay linearity.

Protocol A: Liver Microsomal Stability Assay

Objective: Assess CYP450-mediated oxidative degradation of the piperazinone N4-amine versus the morpholinone oxygen.

  • Preparation: Prepare 10 mM stock solutions of 4-(4-Aminophenyl)-1-methylpiperazin-2-one and its morpholinone analog in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Spiking: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells to validate microsomal activity.

  • Incubation: Combine 0.5 mg/mL Human Liver Microsomes (HLM) with the 1 µM test compounds in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the oxidative reaction.

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Piperazin-2-one-d6)[3].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate half-life (T1/2) and intrinsic clearance (Clint).

Protocol B: Plasma Stability (Esterase) Assay

Objective: Differentiate the hydrolytic stability of lactams (piperazin-2-one, morpholin-3-one) from lactones (morpholin-2-one).

  • Preparation: Thaw frozen pooled human plasma at room temperature or in a cool water bath[3]. Pre-warm the plasma to 37°C.

  • Control Spiking: Use Propantheline bromide as a positive control to validate plasma esterase activity.

  • Incubation: Spike the plasma with the test compounds to a final concentration of 2 µM. Incubate the mixture in a shaking water bath at 37°C.

  • Quenching: At t = 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the plasma mixture into 200 µL of cold methanol to precipitate proteins and halt esterase activity.

  • Processing: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Inject the supernatant into the LC-MS/MS system. Plot the natural log of the remaining percentage versus time to determine the degradation rate constant (k).

Pathway Visualization

The following diagram illustrates the divergent metabolic and chemical degradation pathways dictated by the core scaffold structure.

StabilityComparison P2O Piperazin-2-one (Lactam, Basic N4) CYP CYP450 Oxidation (High Clearance) P2O->CYP N-Dealkylation M3O Morpholin-3-one (Lactam, Neutral O) Stable Metabolically Stable (Low Clearance) M3O->Stable Bioisosteric Shielding M2O Morpholin-2-one (Lactone, Neutral O) Hyd Plasma Esterases (Rapid Hydrolysis) M2O->Hyd Ring Opening

Metabolic and chemical degradation pathways of piperazinone vs. morpholinone scaffolds.

References

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety Operating Guide

4-(4-Aminophenyl)-1-methylpiperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 4-(4-Aminophenyl)-1-methylpiperazin-2-one (CAS: 223786-01-4).[1][2]

It is designed for researchers and lab managers who require immediate, actionable data. The protocols below prioritize incineration as the ultimate disposal method due to the compound's nitrogen-rich heterocyclic structure and potential aquatic toxicity.

Part 1: Chemical Identity & Hazard Profile[2][3][4][5]

Before disposal, you must correctly characterize the waste stream. This compound is a functionalized piperazinone , sharing toxicological properties with aromatic amines and piperazine derivatives.

Property Data / Classification
Chemical Name 4-(4-Aminophenyl)-1-methylpiperazin-2-one
CAS Number 223786-01-4
Molecular Formula C₁₁H₁₅N₃O
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant (Skin/Eye) , Aquatic Toxicity , Potential Sensitizer
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.)
RCRA Status Not P-listed or U-listed.[2] Regulate as Non-Halogenated Organic Waste .

Critical Safety Note: As an aromatic amine derivative, this compound is prone to oxidation. Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) or strong acids in the waste stream, as this can generate exothermic reactions or toxic byproducts.

Part 2: Waste Segregation & Handling

Effective disposal begins at the bench. You must segregate this chemical from incompatible waste streams to prevent accidental reactions in the central accumulation area.

Solid Waste (Pure Substance/Contaminated Debris)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant" .[2]

  • Contents: Pure powder, contaminated weigh boats, gloves, and paper towels.

  • Protocol: Double-bag highly potent powders in clear LDPE bags before placing them in the rigid container to minimize dust inhalation risks for disposal personnel.

Liquid Waste (Mother Liquors/Reaction Mixtures)[2]
  • Solvent Matrix: Compatible with organic solvents (Methanol, DMSO, DCM).

  • Segregation Rule:

    • DO NOT pour into "Acid Waste" carboys. The amine group can form salts, potentially precipitating solids that clog waste lines or reacting exothermically.

    • DO NOT mix with aqueous bleach (hypochlorite). Aromatic amines can form chloroamines (toxic vapors).

  • Container: HDPE carboy (e.g., Nalgene) or Safety Can.

  • Labeling: "Hazardous Waste - Organic - Non-Halogenated" (unless dissolved in DCM/Chloroform, then "Halogenated").[2]

Part 3: Disposal Decision Logic (Flowchart)

The following diagram illustrates the decision-making process for disposing of 4-(4-Aminophenyl)-1-methylpiperazin-2-one in various experimental states.

DisposalFlow cluster_warning RESTRICTIONS Start Waste Generation: 4-(4-Aminophenyl)-1-methylpiperazin-2-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag (LDPE) to suppress dust SolidPath->Bagging SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidBin Segregate into Solid Organic Waste Bin Incineration FINAL DISPOSAL: High-Temperature Incineration SolidBin->Incineration Bagging->SolidBin Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration Warn1 NO Drain Disposal Warn2 NO Acid Mixing

Figure 1: Operational decision tree for segregating and disposing of piperazinone derivatives based on physical state and solvent composition.

Part 4: Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.[5][6]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved) , lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation.

    • Liquids: encircle the spill with absorbent pads or vermiculite dams.

  • Cleanup:

    • Scoop material into a wide-mouth hazardous waste jar.[2]

    • Clean the surface with a soap/water solution (surfactants help solubilize the organic ring structure).

    • Do not use bleach immediately, as it may react with the amine.

  • Disposal: Label the cleanup debris as "Hazardous Waste - Spill Debris" and process for incineration.

Part 5: Regulatory Compliance (RCRA)

While 4-(4-Aminophenyl)-1-methylpiperazin-2-one is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be characterized by the generator (you).[2]

  • Generator Knowledge: Due to the aniline-like moiety (aminophenyl group), this compound is suspected to have aquatic toxicity and potential mutagenicity.[2]

  • Best Practice: Classify as RCRA Hazardous Waste based on toxicity characteristics.

  • Destruction Method: The only recommended destruction method is Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the piperazine ring and aromatic amine.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Acetyl-4-(4-aminophenyl)piperazine (Analogous Structure). Retrieved from

  • BLD Pharm. (2024). Product Safety Information: 4-(4-Aminophenyl)-1-methylpiperazin-2-one (CAS 223786-01-4).[1][2][4] Retrieved from

  • National Institutes of Health (NIH). (2011). Degradation of Piperazine at CO2 Capture-Relevant Conditions. Retrieved from

  • BenchChem. (2025). Safe Disposal of Piperazine Derivatives: A Guide for Laboratory Professionals. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenyl)-1-methylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenyl)-1-methylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.